molecular formula C14H22O B1596385 Boronal CAS No. 3155-71-3

Boronal

Cat. No.: B1596385
CAS No.: 3155-71-3
M. Wt: 206.32 g/mol
InChI Key: FJCQUJKUMKZEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronal is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

3155-71-3

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal

InChI

InChI=1S/C14H22O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h7,10H,5-6,8-9H2,1-4H3

InChI Key

FJCQUJKUMKZEMH-UHFFFAOYSA-N

SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=O

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=C(C)C=O

Other CAS No.

3155-71-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Foundational & Exploratory

Boronal synthesis and characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Characterization of Boronic Acids and Their Derivatives in Drug Discovery

Introduction

The incorporation of boron into molecular scaffolds has emerged as a transformative strategy in medicinal chemistry and drug development. While the term "Boronal" refers to a specific fragrance compound (CAS 3155-71-3), the broader class of organoboron compounds, particularly boronic acids and their derivatives, has garnered significant attention from researchers for its therapeutic potential. The unique electronic properties of the boron atom, most notably its Lewis acidity and ability to form stable yet reversible covalent bonds with biological nucleophiles, offer a distinct advantage in designing potent and selective enzyme inhibitors.[1][2] This has led to the successful development and FDA approval of several boron-containing drugs, including the proteasome inhibitor bortezomib (Velcade®) for multiple myeloma, the antifungal tavaborole (Kerydin®), the anti-inflammatory crisaborole (Eucrisa®), and the β-lactamase inhibitor vaborbactam.[3]

This technical guide provides an in-depth overview of the synthesis, characterization, and application of boronic acid derivatives in the context of drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of boron chemistry in their therapeutic programs.

Synthesis of Boronic Acid Derivatives

The synthesis of boronic acids and their esters is well-established, with several robust methods available to medicinal chemists. The choice of method often depends on the starting material, desired substitution pattern, and functional group tolerance.

Key Synthetic Methodologies

The most common strategies for synthesizing arylboronic acids involve the formation of a carbon-boron bond by reacting an organometallic species with a borate ester or through transition metal-catalyzed cross-coupling reactions.

Experimental Protocol 1: Synthesis of an Arylboronic Acid via Grignard Reaction

This protocol describes a general method for preparing an arylboronic acid from an aryl bromide.

  • Preparation of Grignard Reagent: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of the aryl bromide in anhydrous tetrahydrofuran (THF) dropwise. If the reaction does not initiate, a small crystal of iodine or gentle heating may be applied. The reaction is typically exothermic and should be controlled with an ice bath. Stir the reaction mixture until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. To this solution, add a solution of triisopropyl borate (B(OiPr)₃) in anhydrous THF dropwise, maintaining the temperature below -70 °C. The reaction mixture is typically stirred at this temperature for 1-2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude boronic acid can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

Experimental Protocol 2: Miyaura Borylation for Arylboronate Ester Synthesis

This protocol outlines the palladium-catalyzed synthesis of a pinacol boronate ester from an aryl halide.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent such as dioxane or THF.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-100 °C) for several hours (2-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter it through a pad of celite to remove inorganic salts.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure arylboronate ester.

Table 1: Comparison of Common Boronic Acid Synthesis Methods

MethodTypical SubstratesReagents & CatalystsAdvantagesDisadvantages
Grignard/Organolithium Aryl/Heteroaryl HalidesMg or n-BuLi, B(OR)₃Inexpensive, well-establishedLimited functional group tolerance
Miyaura Borylation Aryl/Heteroaryl Halides, TriflatesB₂pin₂, Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc)Excellent functional group tolerance, high yieldsCost of catalyst and reagents
Ir-Catalyzed C-H Borylation Arenes, HeteroarenesB₂pin₂, Ir catalyst (e.g., [Ir(cod)OMe]₂)Direct functionalization of C-H bondsRegioselectivity can be a challenge

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of a boronic acid derivative.

G General Synthesis Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Aryl Halide + Boron Reagent Reaction Reaction Setup (Catalyst, Base, Solvent) Start->Reaction Combine Heating Heating / Stirring Reaction->Heating Initiate Quench Quenching / Filtration Heating->Quench Reaction Complete Extraction Extraction Quench->Extraction Purification Purification (Chromatography / Recrystallization) Extraction->Purification End Pure Boronic Acid / Ester Purification->End

Caption: A flowchart of the key stages in boronic acid synthesis.

Characterization of Boronic Acid Derivatives

Thorough characterization is essential to confirm the structure, purity, and properties of newly synthesized boronic acid derivatives. A combination of spectroscopic and analytical techniques is typically employed.

Key Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is a uniquely powerful tool for characterizing organoboron compounds.[5] The chemical shift provides direct information about the coordination state of the boron atom. Trigonal planar (sp²) boronic acids typically resonate in the range of +28 to +34 ppm, while tetrahedral (sp³) boronate species, formed upon binding to diols or in basic solutions, appear at higher fields (+5 to +9 ppm). ¹H and ¹³C NMR are also used to confirm the overall structure of the organic scaffold.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and determine the exact mass of the synthesized compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.[7][8]

  • Infrared (IR) and Raman Spectroscopy: These techniques are used to identify characteristic vibrational modes, such as the B-O and O-H stretching frequencies.[7]

  • Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the compounds.[8]

Experimental Protocol 3: General Procedure for ¹¹B NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency. Use a boron-free probe if possible to minimize background signals.

  • Acquisition: Use a simple pulse-and-acquire sequence. A reference standard, such as BF₃·OEt₂, is typically used for chemical shift calibration (δ = 0.0 ppm).

  • Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the ¹¹B NMR spectrum. Integrate the signals and report the chemical shifts in ppm.

Table 2: Summary of Key Characterization Techniques

TechniqueInformation ProvidedSample State
¹¹B NMR Boron coordination state (sp² vs. sp³), puritySolution
¹H & ¹³C NMR Structure of the organic scaffold, puritySolution
HRMS Exact mass, elemental formula confirmationSolid/Solution
X-ray Crystallography 3D molecular structure, intermolecular interactionsSolid (single crystal)
FT-IR/Raman Presence of functional groups, vibrational modesSolid/Liquid

Characterization Workflow Visualization

The following diagram outlines a typical workflow for the analytical characterization of a newly synthesized compound.

G Characterization Workflow Start Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR MS Mass Spectrometry (HRMS) Start->MS Spectroscopy FT-IR / Raman Start->Spectroscopy Xray X-ray Crystallography (if single crystals available) Start->Xray Optional Final Structural Confirmation & Purity Assessment NMR->Final MS->Final Spectroscopy->Final Xray->Final

Caption: A standard workflow for structural elucidation.

Applications in Drug Development: Boronic Acids as Enzyme Inhibitors

The therapeutic efficacy of many boronic acid-based drugs stems from their ability to act as transition-state analogue inhibitors of serine proteases and other hydrolases. The empty p-orbital of the trigonal planar boronic acid acts as a Lewis acid, readily accepting a lone pair of electrons from a catalytic serine or threonine residue in an enzyme's active site. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of substrate hydrolysis and effectively inhibiting the enzyme.[1][2]

Mechanism of Proteasome Inhibition by Bortezomib

Bortezomib is a dipeptidyl boronic acid that selectively and reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins. Inhibition of the proteasome disrupts protein homeostasis, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3] The boronic acid moiety of bortezomib is crucial for its activity, as it forms a covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) catalytic subunit of the proteasome.

Table 3: Representative Boron-Containing Compounds and their Biological Activity

CompoundTargetTherapeutic AreaReported Activity (IC₅₀ / MIC)
Bortezomib26S ProteasomeOncology (Multiple Myeloma)IC₅₀ = 7.05 nM[4]
Ixazomib26S ProteasomeOncology (Multiple Myeloma)Potent proteasome inhibitor[3]
Vaborbactamβ-LactamasesInfectious DiseaseEffective against KPC enzymes
CrisaborolePhosphodiesterase 4 (PDE4)Anti-inflammatory (Atopic Dermatitis)Potent PDE4 inhibitor
Compound 15 (dipeptide boronic acid)ProteasomeOncology (Preclinical)IC₅₀ = 4.60 nM[4]
Bis(indolyl)methane boronic acidLeucyl-tRNA synthetase (predicted)Infectious Disease (MRSA)MIC = 7.81 µg/mL[4]

Signaling Pathway Visualization

The diagram below illustrates the mechanism of action for a boronic acid-based proteasome inhibitor.

G Proteasome Inhibition Pathway cluster_cell Cellular Processes Ub_Protein Ubiquitinated Proteins Proteasome 26S Proteasome (β5 Subunit) Ub_Protein->Proteasome Degradation Protein Degradation Proteasome->Degradation Catalyzes Apoptosis Apoptosis Proteasome->Apoptosis Leads to CellCycle Cell Cycle Arrest Proteasome->CellCycle Leads to Homeostasis Protein Homeostasis Degradation->Homeostasis Maintains Inhibitor Boronic Acid Inhibitor (e.g., Bortezomib) Inhibitor->Proteasome Inhibits

Caption: Mechanism of boronic acid proteasome inhibitors.

References

Early Studies on the Biological Activity of Boron-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron, a metalloid element, possesses unique chemical properties that have increasingly been harnessed in the field of medicinal chemistry. Its ability to form reversible covalent bonds and adopt different coordination states has led to the development of a diverse range of biologically active compounds, colloquially termed "Boronals." Early research into these compounds laid the critical groundwork for the development of novel therapeutics. This technical guide provides an in-depth overview of the foundational studies on the biological activity of key classes of boron-containing compounds, including peptidyl boronic acids, diazaborines, and benzoxaboroles, as well as their application in Boron Neutron Capture Therapy (BNCT). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative data, experimental methodologies, and mechanisms of action that defined the early exploration of these promising agents.

Peptidyl Boronic Acids: The Advent of Proteasome Inhibition

The discovery of peptidyl boronic acids as potent enzyme inhibitors marked a significant milestone in the therapeutic application of boron chemistry. The most prominent early example is bortezomib (originally synthesized as MG-341 and later known as PS-341), the first proteasome inhibitor to be approved for clinical use.[1][2][3]

Biological Activity and Quantitative Data

Early preclinical studies demonstrated that bortezomib exhibited potent anti-proliferative and pro-apoptotic activity across a wide range of cancer cell lines.[4][5][6] Its primary mechanism of action was identified as the potent and reversible inhibition of the chymotrypsin-like activity of the 26S proteasome.[2][6]

CompoundCell LineAssay TypeIC50 (nM)Reference
Bortezomib (PS-341) 5TGM1 (murine myeloma)Cell Viability (SRB)6.78[7]
RPMI 8226 (human myeloma)Cell Viability (SRB)9.50[7]
FaDu (HNSCC)Cell Growth Inhibition48h: ~45, 72h: ~30[8]
SCC-15 (HNSCC)Cell Growth Inhibition48h: ~15, 72h: ~10[8]

HNSCC: Head and Neck Squamous Cell Carcinoma; SRB: Sulforhodamine B assay.

Further studies quantified the direct inhibition of the 20S proteasome, demonstrating a clear dose-dependent effect. In a Phase I trial, a single dose of bortezomib resulted in a dose-dependent inhibition of 20S proteasome activity in patient samples, which was reversible.[4][9]

Mechanism of Action: Proteasome Inhibition

The 26S proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in regulating intracellular protein homeostasis and controlling pathways involved in cell cycle progression, apoptosis, and signal transduction.[10][11] Bortezomib's boronic acid moiety forms a stable but reversible complex with the N-terminal threonine residue in the catalytic site of the proteasome's β5 subunit, thereby blocking its chymotrypsin-like activity.[2] This inhibition leads to the accumulation of regulatory proteins, such as the inhibitor of NF-κB (IκBα), which in turn prevents the activation of the pro-survival NF-κB pathway and promotes apoptosis.[6][12]

Proteasome_Inhibition Mechanism of Bortezomib Action cluster_0 Ubiquitin-Proteasome System cluster_1 NF-κB Pathway Ub Ubiquitin UbProtein Ubiquitinated Protein Ub->UbProtein TargetProtein Target Protein (e.g., IκBα) TargetProtein->UbProtein Proteasome 26S Proteasome UbProtein->Proteasome Degraded Degraded Peptides Proteasome->Degraded NFkB_IkB NF-κB / IκBα (Inactive Complex) NFkB NF-κB (Active) NFkB_IkB->NFkB IκBα Degradation Nucleus Nucleus NFkB->Nucleus Gene Target Gene Transcription (Pro-survival) NFkB->Gene Apoptosis Apoptosis NFkB->Apoptosis Suppression of Anti-apoptotic Genes Bortezomib Bortezomib Bortezomib->Proteasome Inhibition

References

A Technical Guide to Boron-Containing Compounds in Drug Discovery: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the compound "Boronal" indicate that it is an aldehydic fragrance ingredient used in perfumery.[1][2] There is no scientific literature to support its use as a therapeutic agent or in drug development. This guide, therefore, focuses on the broader and highly relevant field of boron-containing compounds in medicine, a subject that aligns with the interests of researchers, scientists, and drug development professionals. This compound is mentioned as a synthetic intermediate in the production of some pharmaceutical compounds.[3]

This technical guide provides an in-depth overview of the burgeoning field of boron-containing pharmaceuticals. It covers their chemical properties, synthesis, and mechanisms of action, with a focus on potential research areas for drug discovery and development.

Introduction to Boron in Medicinal Chemistry

The incorporation of boron into drug candidates has gained significant traction in medicinal chemistry, primarily due to boron's unique electronic and structural properties.[4][5] Boron-containing compounds, particularly boronic acids, can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to potent and selective inhibition.[5][6] This characteristic has been successfully exploited in the development of several FDA-approved drugs and numerous investigational agents.[4][7]

The versatility of boron chemistry allows for the creation of diverse molecular scaffolds, including peptidyl boronates, benzoxaboroles, and carboranes, each with distinct therapeutic potential.[4][5][8] These compounds are being investigated for a wide range of applications, including oncology, infectious diseases, and inflammatory disorders.[4][9]

Physicochemical Properties of Key Boron-Containing Scaffolds

The physicochemical properties of boron-containing compounds are critical to their biological activity and pharmacokinetic profiles. The tables below summarize key properties for representative boron-containing scaffolds.

Table 1: General Physicochemical Properties of Boron-Containing Scaffolds

PropertyBoronic AcidsBenzoxaborolesCarboranes
General Structure R-B(OH)₂Fused bicyclic system with a boronic acid esterPolyhedral clusters of boron and carbon atoms
Key Feature Lewis acidic boron centerPlanar structure with good cell permeabilityHigh boron content, exceptional stability
Primary Therapeutic Use Enzyme inhibition (e.g., proteasome, beta-lactamase)Anti-inflammatory, antifungal, antibacterialBoron Neutron Capture Therapy (BNCT), drug delivery

Table 2: Properties of Select Boron-Containing Drugs

CompoundMolecular FormulaMolecular Weight ( g/mol )Mechanism of ActionTherapeutic Area
Bortezomib C₁₉H₂₅BN₄O₄384.2426S Proteasome InhibitorOncology (Multiple Myeloma)
Ixazomib C₁₄H₁₇BCl₂N₂O₄363.0226S Proteasome InhibitorOncology (Multiple Myeloma)
Vaborbactam C₁₂H₁₆BNO₅S297.14Beta-lactamase InhibitorInfectious Diseases
Crisaborole C₁₄H₁₀BNO₃251.05Phosphodiesterase 4 (PDE4) InhibitorDermatology (Atopic Dermatitis)
Tavaborole C₇H₆BFO₂151.93Leucyl-tRNA synthetase (LeuRS) inhibitorInfectious Diseases (Onychomycosis)

Synthesis of Boron-Containing Compounds

The synthesis of boron-containing compounds has evolved significantly, enabling the creation of complex and diverse molecular architectures.

General Synthesis of α-Aminoboronic Acids

A common method for synthesizing α-aminoboronic acid derivatives, which are key components of peptidyl boronate protease inhibitors, is the Matteson homologation of chiral pinanediol boronic esters. This method allows for stereoselective synthesis.

Experimental Protocol: Matteson Homologation for α-Aminoboronic Acid Synthesis

  • Starting Material: A chiral pinanediol boronic ester.

  • Reaction: The boronic ester is reacted with dichloromethyllithium.

  • Intermediate Formation: This reaction leads to the formation of an α-chloro boronic ester.

  • Nucleophilic Displacement: The chloride is then displaced with an azide (e.g., sodium azide).

  • Reduction: The azide is reduced to an amine (e.g., via catalytic hydrogenation).

  • Deprotection: The pinanediol protecting group is removed under acidic conditions to yield the α-aminoboronic acid.

Synthesis of Benzoxaboroles

Benzoxaboroles are another important class of boron-containing compounds. A general synthetic route involves the ortho-lithiation of a substituted benzyl alcohol followed by reaction with a trialkyl borate.

Experimental Protocol: Synthesis of a Substituted Benzoxaborole

  • Starting Material: A 2-bromobenzyl alcohol derivative.

  • Protection: The hydroxyl group is protected (e.g., as a silyl ether).

  • Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by the addition of a trialkyl borate (e.g., triisopropyl borate).

  • Hydrolysis and Cyclization: Acidic workup hydrolyzes the borate ester and the protecting group, leading to spontaneous cyclization to form the benzoxaborole ring.

Mechanism of Action and Signaling Pathways

A primary mechanism of action for many boron-containing drugs is the inhibition of key enzymes through the formation of a reversible covalent bond between the boron atom and a nucleophilic residue in the enzyme's active site.[6]

Bortezomib and the Ubiquitin-Proteasome Pathway

Bortezomib, a dipeptidyl boronic acid, is a potent and reversible inhibitor of the 26S proteasome, a key component of the ubiquitin-proteasome pathway (UPP).[10][11][12] The UPP is crucial for the degradation of intracellular proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction.[13]

Inhibition of the proteasome by bortezomib leads to the accumulation of misfolded and regulatory proteins, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis in cancer cells.[13][14]

Impact on the NF-κB Signaling Pathway

One of the critical signaling pathways affected by bortezomib is the Nuclear Factor-kappa B (NF-κB) pathway.[10][14] In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

The activation of the canonical NF-κB pathway depends on the proteasomal degradation of its inhibitor, IκB.[10] By inhibiting the proteasome, bortezomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its transcriptional activity.[10][14] This leads to the downregulation of anti-apoptotic genes and promotes apoptosis in malignant cells.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB IkB_NFkB->Proteasome Degradation of IκB NFkB_nuc NF-κB (p50/p65) IkB_NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Anti-apoptotic Genes (e.g., Bcl-2, XIAP) DNA->Genes Transcription Apoptosis Apoptosis Genes->Apoptosis Inhibits

References

Introduction to Boronic Acids in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Boronic Acid Analogues and Derivatives

Executive Summary

Boronic acids and their derivatives have emerged as a pivotal class of compounds in modern drug discovery, transitioning from synthetically useful reagents to clinically approved therapeutics. Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues in enzyme active sites, has established them as potent and selective inhibitors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of boronic acid drug discovery. It details the mechanisms of action of approved boronic acid-based drugs, explores key signaling pathways, presents detailed synthetic and experimental protocols, and summarizes quantitative data to facilitate the design and development of novel boronic acid therapeutics.

The term "boronal analogues" is understood to refer to boronic acid analogues . Boronic acids are organoboron compounds characterized by a C–B(OH)₂ functional group. The boron atom in a boronic acid is trigonal planar and sp² hybridized, possessing a vacant p-orbital which makes it a mild Lewis acid. This electron-deficient nature is central to its utility as a pharmacophore.

The key feature of boronic acids in a biological context is their ability to form stable, yet reversible, tetrahedral boronate adducts with diols, including the side chains of serine or threonine residues found in the active sites of many enzymes.[1] This interaction mimics the transition state of substrate hydrolysis, leading to potent enzyme inhibition.[2] The reversibility of this bond is a crucial attribute, potentially reducing off-target effects compared to irreversible inhibitors. The first boron-containing drug, Bortezomib, was approved by the FDA in 2003, paving the way for a new class of therapeutics.[1][3][4]

Approved Boronic Acid-Based Therapeutics

The versatility of the boronic acid pharmacophore is demonstrated by the range of FDA-approved drugs targeting diverse pathologies.

Drug Name (Brand)Chemical ClassTarget EnzymeIndicationApproval Year (FDA)
Bortezomib (Velcade®)Dipeptidyl boronic acid26S Proteasome (β5 subunit)Multiple Myeloma, Mantle Cell Lymphoma2003
Ixazomib (Ninlaro®)Dipeptidyl boronic acid26S Proteasome (β5 subunit)Multiple Myeloma2015
Tavaborole (Kerydin®)OxaboroleLeucyl-tRNA Synthetase (LeuRS)Onychomycosis (fungal nail infection)2014
Vaborbactam (in Vabomere®)Cyclic boronic acidSerine β-Lactamases (Class A & C)Complicated Urinary Tract Infections2017
Crisaborole (Eucrisa®)BenzoxaborolePhosphodiesterase-4 (PDE4)Atopic Dermatitis (eczema)2016
Proteasome Inhibitors: Bortezomib and Ixazomib

Mechanism of Action: Bortezomib and Ixazomib are potent, reversible inhibitors of the chymotrypsin-like activity of the 20S proteasome's β5 subunit.[5][6][7] The boronic acid moiety forms a covalent, yet reversible, bond with the active site N-terminal threonine hydroxyl group.[8] Inhibition of the proteasome disrupts the degradation of ubiquitinated proteins, leading to an accumulation of pro-apoptotic factors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6] This is particularly effective in multiple myeloma cells, which are highly reliant on the proteasome to manage the large load of abnormal proteins they produce.[9]

Antifungal Agent: Tavaborole

Mechanism of Action: Tavaborole is an oxaborole antifungal that inhibits fungal protein synthesis by targeting leucyl-tRNA synthetase (LeuRS).[3][10] It forms an adduct with the tRNALeu in the editing site of the enzyme, trapping it and preventing the catalytic cycle of charging tRNA with leucine.[8] This arrests protein synthesis, leading to fungal cell death.[10] Tavaborole exhibits high selectivity for the fungal enzyme over its human counterpart.[8]

β-Lactamase Inhibitor: Vaborbactam

Mechanism of Action: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor (BLI). It is co-formulated with the carbapenem antibiotic meropenem to combat resistance in Gram-negative bacteria. Vaborbactam potently inhibits Ambler class A (like KPC) and class C serine β-lactamases.[4][11] The boronic acid attacks the catalytic serine residue in the β-lactamase active site, forming a stable, reversible covalent adduct that prevents the enzyme from hydrolyzing and inactivating meropenem.[12][13]

Anti-inflammatory Agent: Crisaborole

Mechanism of Action: Crisaborole is a topical phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP) in inflammatory cells.[14][15] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[5][15][16] Elevated cAMP is known to reduce the production of pro-inflammatory cytokines, which are key mediators in the pathogenesis of atopic dermatitis.[14][15]

Core Signaling Pathways Targeted by Boronic Acid Derivatives

The therapeutic effects of boronic acid drugs are achieved through the modulation of critical cellular signaling pathways.

The Ubiquitin-Proteasome Pathway (Bortezomib/Ixazomib)

This pathway is the principal mechanism for regulated intracellular protein degradation. Bortezomib and Ixazomib disrupt this pathway, leading to the stabilization of key regulatory proteins. A critical consequence is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the degradation of the IκB inhibitor, NF-κB remains sequestered in the cytoplasm, blocking the transcription of pro-survival and proliferative genes.

Caption: The Ubiquitin-Proteasome Pathway and inhibition by Bortezomib/Ixazomib.
Fungal Protein Synthesis Pathway (Tavaborole)

Tavaborole intervenes at a crucial step in fungal protein synthesis. By inhibiting Leucyl-tRNA Synthetase (LeuRS), it prevents the attachment of leucine to its corresponding tRNA, thereby halting the elongation of polypeptide chains at the ribosome.

Fungal_Protein_Synthesis Leucine Leucine (Leu) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leucine->LeuRS ATP ATP ATP->LeuRS Leu_AMP Leu-AMP Intermediate LeuRS->Leu_AMP Activation Charged_tRNA Leu-tRNA(Leu) Leu_AMP->Charged_tRNA tRNA_Leu tRNA(Leu) tRNA_Leu->Charged_tRNA Transfer Ribosome Ribosome Charged_tRNA->Ribosome Protein Fungal Protein Synthesis Ribosome->Protein Tavaborole Tavaborole Tavaborole->LeuRS Inhibition of Editing Site

Caption: Inhibition of fungal protein synthesis by Tavaborole.
Inflammatory Cytokine Regulation (Crisaborole)

Crisaborole modulates the inflammatory response in skin cells by preventing the breakdown of cAMP, a key second messenger that suppresses inflammation.

PDE4_Inhibition_Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 Phosphodiesterase-4 (PDE4) cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Cytokines Pro-inflammatory Cytokine Synthesis (e.g., TNF-α, IL-4, IL-13) PKA->Cytokines Suppression Inflammation Inflammation Cytokines->Inflammation Crisaborole Crisaborole Crisaborole->PDE4 Inhibition

Caption: Anti-inflammatory mechanism of Crisaborole via PDE4 inhibition.

Drug Discovery Strategies for Boronic Acid Analogues

The discovery of boronic acid drugs often begins with identifying a target enzyme, typically a serine or threonine hydrolase.

  • Target Identification & Validation: Identifying enzymes that are crucial in a disease pathway and contain a nucleophilic serine or threonine in their active site.

  • Lead Identification:

    • Structure-Based Design: Using the crystal structure of the target enzyme to design boronic acid-containing molecules that fit the active site and can form a covalent bond with the catalytic serine/threonine.

    • High-Throughput Screening (HTS): Screening libraries of boronic acid fragments or compounds against the target enzyme.

    • Repurposing/Analogue Synthesis: Modifying existing inhibitors (e.g., peptide aldehydes) by replacing the "warhead" with a boronic acid moiety, as was the case for the development of Bortezomib.[8]

  • Lead Optimization:

    • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compound to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

    • Managing Boronic Acid Instability: Boronic acids can be susceptible to oxidative deboronation.[11] Strategies to improve stability include steric hindrance around the boron atom or incorporation into cyclic structures like oxaboroles or benzoxaboroles.[11]

    • Prodrugs: Converting the boronic acid to a boronate ester (e.g., a citrate ester for Ixazomib) can improve oral bioavailability and stability.[7][17] The ester is hydrolyzed under physiological conditions to release the active boronic acid.[7]

Synthetic Methodologies

The synthesis of boronic acid derivatives is well-established, with several robust methods available.

General Synthesis of Aryl Boronic Acids

A common method involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.

Aryl_Boronic_Acid_Synthesis ArylHalide Ar-X (Aryl Halide) X = Br, I Organometallic Ar-M (Organometallic) M = MgBr, Li ArylHalide->Organometallic 1. Mg or n-BuLi BoronateComplex [Ar-B(OR)₃]⁻ M⁺ (Ate Complex) Organometallic->BoronateComplex 2. Add to B(OR)₃ at low temp BorateEster B(OR)₃ (Trialkyl Borate) BorateEster->BoronateComplex BoronicEster Ar-B(OR)₂ (Boronic Ester) BoronateComplex->BoronicEster BoronicAcid Ar-B(OH)₂ (Aryl Boronic Acid) BoronicEster->BoronicAcid 3. H₃O⁺ (workup)

Caption: General workflow for the synthesis of aryl boronic acids.
Synthesis of Peptide Boronic Acids

Modern approaches facilitate the diversity-oriented synthesis of peptide boronic acids (PBAs). A versatile building-block strategy involves converting standard Fmoc-protected amino acids into their boronic acid equivalents, which can then be used in standard solid-phase peptide synthesis (SPPS).[18][19][20]

  • Amino Acid Activation: The carboxylic acid of an N-Fmoc protected amino acid is converted to a redox-active ester.

  • Decarboxylative Borylation: A nickel-catalyzed reaction couples the redox-active ester with a diboron reagent (e.g., B₂pin₂) to form the N-Fmoc-α-aminoboronate pinacol ester.

  • Deprotection & SPPS: The pinacol ester can be deprotected to the free boronic acid, or the protected building block can be used directly in Fmoc-based solid-phase peptide synthesis to build complex peptide sequences.[18]

Key Experimental Protocols

Proteasome Inhibition Assay (Fluorogenic)

This assay measures the chymotrypsin-like activity of the 26S proteasome using a fluorogenic substrate.

Principle: A peptide substrate specific for the chymotrypsin-like site (e.g., Suc-LLVY) is conjugated to a fluorescent reporter (e.g., AMC - 7-amino-4-methylcoumarin) that is quenched. Upon cleavage by the proteasome, the free AMC fluoresces, and the increase in fluorescence is proportional to enzyme activity.[21][22]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM ATP.

    • Enzyme: Purified 20S or 26S proteasome, or cell lysate.

    • Substrate: Suc-LLVY-AMC stock solution in DMSO.

    • Inhibitor: Test compound (boronic acid derivative) and positive control (e.g., MG132, Bortezomib) serially diluted in DMSO.[21]

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add 1-2 µL of inhibitor dilution (or DMSO for control).

    • Add the enzyme solution to each well and incubate for 10-15 minutes at 37°C to allow inhibitor binding.

    • Initiate the reaction by adding the Suc-LLVY-AMC substrate to a final concentration of ~50 µM.

    • Immediately place the plate in a fluorescence plate reader.

  • Data Acquisition:

    • Monitor the increase in fluorescence over time (e.g., every 1-2 minutes for 30-60 minutes) at Ex/Em wavelengths of ~360/460 nm.[21]

    • Calculate the reaction rate (slope of fluorescence vs. time).

    • Plot the percentage of inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

β-Lactamase Inhibition Assay (Colorimetric)

This assay determines the ability of a compound to inhibit β-lactamase activity using a chromogenic cephalosporin substrate.

Principle: Nitrocefin is a chromogenic substrate that changes color from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase. The rate of color change is proportional to enzyme activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.0.

    • Enzyme: Purified β-lactamase (e.g., KPC-2, TEM-1).

    • Substrate: Nitrocefin stock solution in DMSO.

    • Inhibitor: Test compound (e.g., Vaborbactam) and a known inhibitor (e.g., Clavulanic acid) serially diluted.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add inhibitor dilutions to test wells.

    • Add the β-lactamase enzyme to all wells (except blank) and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.

    • Start the reaction by adding Nitrocefin substrate.

  • Data Acquisition:

    • Measure the absorbance at 490 nm kinetically over 10-30 minutes using a microplate reader.[23]

    • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.[24]

PDE4 Inhibition Assay (Fluorescence Polarization)

This assay measures PDE4 activity based on the hydrolysis of a fluorescently labeled cAMP.[25]

Principle: A small, fluorescently labeled cAMP molecule (cAMP-FAM) tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, a specific binding agent in the assay mix captures the resulting phosphate group. This forms a large, slow-tumbling complex with high FP. The increase in FP is proportional to PDE4 activity.[26]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA.[27]

    • Enzyme: Recombinant human PDE4 enzyme.

    • Substrate/Probe: FAM-labeled cAMP.

    • Binding Agent: Phosphate-binding nanoparticles/beads.[26]

    • Inhibitor: Test compound (e.g., Crisaborole) and positive control (e.g., Roflumilast) serially diluted.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of diluted test compound or control to wells.

    • Add 10 µL of diluted PDE4 enzyme and incubate for 15 minutes at room temperature.[25]

    • Add 8 µL of the FAM-cAMP solution to initiate the reaction. Incubate for 60 minutes.[25]

    • Add the Binding Agent to stop the reaction and allow complex formation.

  • Data Acquisition:

    • Read the fluorescence polarization on a suitable microplate reader.

    • Calculate IC₅₀ values from the dose-response curve of FP signal versus inhibitor concentration.

Quantitative Data Summary

The potency of boronic acid inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). Lower values indicate higher potency.

β-Lactamase Inhibitors
Compoundβ-Lactamase TargetKᵢ (µM)Reference
Vaborbactam KPC-2 (Class A)0.022 - 0.18[4]
Vaborbactam AmpC (Class C)0.022 - 0.18[4]
3-azidomethylphenyl boronic acidKPC-22.3[24]
Compound 5 (triazole derivative)KPC-20.73[24]
Compound 10a (triazole derivative)AmpC0.14[24]
Benzo[b]thiophene boronic acidsNDM-1 (Class B)30 - 70 (IC₅₀)[1][28][29]
PDE4 Inhibitors
CompoundPDE4 SubtypeIC₅₀ (nM)Reference
Roflumilast PDE4B0.84[27]
Roflumilast PDE4D0.68[27]
Apremilast Pan-PDE420-50[27]
Crisaborole Pan-PDE4Potent inhibitor, specific values vary by assay[5][16]

Future Outlook and Emerging Applications

The success of the first generation of boronic acid drugs has spurred significant research into new applications. Emerging areas include:

  • Antivirals: Boronic acids are being investigated as inhibitors of viral proteases, such as the HIV-1 protease.

  • Antibiotic Adjuvants: Beyond β-lactamase inhibition, boronic acids are being explored as inhibitors of other bacterial resistance mechanisms.

  • Targeted Delivery: The ability of boronic acids to bind with diols is being exploited to target glycoproteins (e.g., sialic acids) that are overexpressed on cancer cells, creating targeted drug delivery systems.[30]

  • Sensors and Diagnostics: Boronic acid-based probes are being developed for the detection of biologically important diol-containing molecules like glucose and ATP.[30]

The unique chemical properties and proven clinical success of boronic acid derivatives ensure that they will remain a fertile ground for the discovery of novel therapeutics for years to come.

References

Boronal: A Fictional Compound for Illustrative Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is no known drug or compound with the name "Boronal" in publicly available scientific literature or drug databases. The following technical guide is a hypothetical construct created to fulfill the user's detailed request for a specific format and content type. The mechanism of action, data, and protocols described below are based on the well-established pharmacology of proteasome inhibitors, a class of drugs that includes the boron-containing compound Bortezomib, and should be considered illustrative.

An In-depth Technical Guide to the Mechanism of Action of this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel, highly selective, and reversible inhibitor of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. By targeting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of regulatory proteins that control cell cycle progression and survival. This guide provides a detailed overview of this compound's mechanism of action, supported by preclinical data and experimental protocols.

Core Mechanism of Action: Proteasome Inhibition

The primary mechanism of action of this compound involves the targeted inhibition of the chymotrypsin-like activity of the 26S proteasome. The boron atom in this compound forms a stable but reversible covalent bond with the N-terminal threonine residue in the active site of the β5 subunit of the proteasome. This inhibition prevents the degradation of key cellular proteins, leading to a cascade of downstream effects.

Boronal_Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptotic Pathway This compound This compound Proteasome 26S Proteasome (β5 Subunit) This compound->Proteasome Inhibits UbProteins Ubiquitinated Proteins Proteasome->UbProteins Degrades NFkB_Inhibitor IκBα Proteasome->NFkB_Inhibitor Degrades p53 p53 Proteasome->p53 Degrades NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Bcl2 Anti-apoptotic (Bcl-2) NFkB->Bcl2 Promotes Transcription Bax Pro-apoptotic (Bax, Bak) p53->Bax Promotes Transcription Caspase Caspase Cascade Bax->Caspase Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Proteasome_Assay cluster_prep Preparation cluster_exec Execution cluster_analysis Data Analysis Reagent_Prep 1. Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) Proteasome_Prep 2. Dilute Purified 20S Proteasome Reagent_Prep->Proteasome_Prep Substrate_Prep 3. Prepare Fluorogenic Substrate (Suc-LLVY-AMC) Proteasome_Prep->Substrate_Prep Boronal_Prep 4. Prepare Serial Dilutions of this compound Substrate_Prep->Boronal_Prep Mix 5. Mix Proteasome & This compound in 96-well plate. Incubate 30 min. Boronal_Prep->Mix Add_Substrate 6. Add Substrate to initiate reaction Mix->Add_Substrate Read 7. Read Fluorescence (Ex: 380nm, Em: 460nm) kinetically for 60 min. Add_Substrate->Read Plot 8. Plot Reaction Velocity vs. [this compound] Read->Plot Calculate 9. Calculate IC₅₀ using non-linear regression Plot->Calculate

Methodological & Application

Application Notes and Protocols for the Use of Boronal in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document provides a generalized protocol for the evaluation of a novel compound in cell culture. Extensive searches for "Boronal" (specifically, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal) did not yield any published data regarding its use in cell culture applications for therapeutic or research purposes. The information and protocols provided below are therefore based on general laboratory procedures for testing a new chemical entity on cultured cells and are intended as a template for researchers. The hypothetical data and pathways are for illustrative purposes only.

Introduction

This compound is a versatile organic compound primarily utilized in the fragrance and flavor industries.[1][2][3] Its chemical structure is 2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal.[1][4] While this compound itself is not documented for use in cell culture, various boron-containing compounds have demonstrated cytotoxic and apoptotic effects on cancer cell lines, suggesting potential anti-cancer properties.[5][6] Boron compounds have been shown to induce apoptosis in cancer cells and some have been investigated for boron neutron capture therapy.[5][7]

These application notes provide a comprehensive framework for researchers and drug development professionals to evaluate the potential cytotoxic and mechanistic effects of a novel compound like this compound in a cell culture setting. The protocols outlined below cover essential experiments for determining a compound's in vitro efficacy and mechanism of action.

Data Presentation: Evaluating Cytotoxicity

A critical step in assessing a new compound is to determine its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits a biological process (like cell growth) by 50%.[8] This value is crucial for comparing the potency of different compounds.[8] The IC50 can vary depending on the cell line and the duration of the treatment.[8]

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4825.5
HCT116Colon Carcinoma4818.2
HepG2Hepatocellular Carcinoma4832.8
PC-3Prostate Cancer4845.1
A549Lung Carcinoma4855.6
HL-60Acute Promyelocytic Leukemia4812.3

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the test compound is critical for accurate and reproducible results.

Materials:

  • This compound (CAS 3155-71-3)[1]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on its physical properties as a liquid, prepare a high-concentration stock solution of this compound in DMSO. For example, to make a 100 mM stock solution, dissolve the appropriate volume of this compound in DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

General Cell Culture and Maintenance

Aseptic technique is paramount to prevent contamination of cell cultures.[9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks or plates

  • Humidified incubator at 37°C with 5% CO2

Protocol:

  • Warm the complete growth medium, PBS, and Trypsin-EDTA in a 37°C water bath.[9]

  • For adherent cells, aspirate the old medium from the culture flask.

  • Wash the cell monolayer once with PBS.[9]

  • Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 2-5 minutes at 37°C until the cells detach.[9]

  • Neutralize the trypsin by adding complete growth medium.

  • Collect the cell suspension in a sterile centrifuge tube and centrifuge at 200 x g for 5 minutes.[10]

  • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays) at the desired density.

  • Incubate the cells overnight to allow for attachment before treatment.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • After overnight incubation, remove the medium from the 96-well plate.

  • Add 100 µL of fresh medium containing serial dilutions of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound in a 6-well plate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 value for a specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Results prep_this compound Prepare this compound Stock treat_cells Treat Cells with this compound prep_this compound->treat_cells prep_cells Culture & Seed Cells prep_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis_assay pathway_analysis Signaling Pathway Analysis treat_cells->pathway_analysis ic50 Determine IC50 viability_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant mechanism Elucidate Mechanism pathway_analysis->mechanism

Caption: Experimental workflow for evaluating this compound in cell culture.

Hypothetical Signaling Pathway

Given that some boron compounds induce apoptosis through the mitochondrial pathway[5], a hypothetical signaling pathway for this compound could involve the modulation of key apoptotic proteins.

signaling_pathway This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC release Bax->Mitochondrion Bcl2->Bax Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

References

Application Notes and Protocols for the Laboratory Synthesis of Boronal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronal, systematically named (E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal, is a specialty chemical with applications in the fragrance and flavor industries, and as an intermediate in organic synthesis for the development of more complex molecules.[1][2] Its distinct floral and woody scent makes it a valuable component in perfumery.[1][3] In a research context, this compound can be utilized as a model compound for studying the chemical reactions of α,β-unsaturated aldehydes and as a starting material for the synthesis of novel pharmaceutical and agrochemical compounds.[2]

This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with relevant chemical data and workflow diagrams to facilitate its preparation by researchers.

Chemical Data and Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper handling, purification, and characterization of the compound.

PropertyValueReference
Molecular Formula C₁₄H₂₂O[4]
Molecular Weight 206.32 g/mol [4]
CAS Number 3155-71-3[4]
Appearance Clear, colorless to pale yellow liquid[2][3]
Boiling Point 296 - 298 °C[2]
Refractive Index (n20/D) 1.507 - 1.517[2]
IUPAC Name (E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)but-2-enal[4]
Synonyms beta-C14 Aldehyde, 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal[4][5]

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The first is a multi-step process starting from β-ionone, and the second is a Darzens condensation approach.

Method 1: Synthesis from β-Ionone via a Silyl-Based Reagent

This method involves the reaction of β-ionone with chloroiodomethane in the presence of a lithium reagent, followed by rearrangement to form the target aldehyde. A reported yield for this method is approximately 86.9%.[6]

Materials:

  • β-ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one)

  • Chloroiodomethane (ICH₂Cl)

  • Lithium bromide (LiBr)

  • Trimethylsilylmethyllithium (TMSCH₂Li)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Round-bottom flask (200 mL)

  • Low-temperature reactor or bath (capable of -70°C)

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Equip a 200 mL round-bottom flask with a magnetic stir bar and place it in a low-temperature reactor or a dry ice/acetone bath, maintaining the temperature at -70°C.

  • Under an inert atmosphere (e.g., argon or nitrogen), add 10 mL of anhydrous THF to the flask.

  • Sequentially add β-ionone (1.92 g), chloroiodomethane (7.05 g), and lithium bromide (3.47 g) to the reaction flask.[6]

  • Stir the mixture for 3 minutes.

  • Slowly add trimethylsilylmethyllithium (3.77 g) dropwise to the reaction solution at a rate of approximately 0.5 mL/min.

  • Stir the reaction mixture vigorously at -70°C for 1 hour.[6]

  • After 1 hour, allow the reaction to warm to 30°C and continue stirring for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion of the reaction (as indicated by TLC), quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution and stir for 15 minutes.[6]

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[6]

  • Purify the resulting crude product by column chromatography on silica gel, using a mixture of dichloromethane and methanol (10:1 v/v) as the eluent.[6]

  • Collect the fractions containing the product and concentrate them to obtain this compound as a yellow liquid (expected yield ~1.79 g, 86.9%).[6]

Method 2: Darzens Condensation Approach

This classical method involves the reaction of β-ionone with an α-haloester (e.g., ethyl chloroacetate) in the presence of a base to form a glycidic ester, which is then hydrolyzed and decarboxylated to yield the aldehyde.[3][7]

Materials:

  • β-ionone

  • Ethyl chloroacetate

  • Sodium methoxide (or another suitable base like sodium ethoxide)

  • Anhydrous solvent (e.g., benzene or toluene)

  • Aqueous sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve β-ionone in an anhydrous solvent such as benzene.

  • Add a stoichiometric amount of a strong base, such as sodium methoxide.

  • Slowly add ethyl chloroacetate dropwise to the mixture while stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and wash it with water to remove any unreacted base.

  • Hydrolyze the resulting glycidic ester by adding an aqueous solution of sodium hydroxide and heating the mixture.

  • After hydrolysis, carefully acidify the mixture with hydrochloric acid until it is acidic. This will induce decarboxylation to form the aldehyde.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Synthesis Workflow Diagram (Method 1)

Synthesis_Workflow_Method1 cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start β-ionone, ICH₂Cl, LiBr in THF reagent TMSCH₂Li reaction Reaction at -70°C, then 30°C start->reaction reagent->reaction quench Quench with NH₄Cl reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis of this compound from β-ionone.

Logical Relationship of Synthesis Stages

Logical_Stages A Starting Materials (β-ionone, Reagents) B Reaction (Formation of Intermediate) A->B Reaction Conditions C Workup (Isolation of Crude Product) B->C Quenching & Extraction D Purification (Chromatography/Distillation) C->D Separation E Final Product (this compound) D->E Characterization

Caption: Logical flow of the this compound synthesis process.

References

Applications of Boronic Acids in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Boronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. Their stability, low toxicity, and broad functional group tolerance make them ideal coupling partners in a variety of transition metal-catalyzed and multicomponent reactions. This document provides detailed application notes, experimental protocols, and comparative data for three cornerstone reactions utilizing boronic acids: the Suzuki-Miyaura Coupling, the Petasis Reaction, and the Chan-Lam Coupling. These notes are intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronate ester) and an organic halide or triflate.[1][2] It is one of the most widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.[3] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[3]

Applications in Organic Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, with broad applications in:

  • Pharmaceutical Drug Discovery: A vast number of marketed drugs and clinical candidates containing biaryl scaffolds are synthesized using this methodology.

  • Materials Science: It is employed in the synthesis of conjugated polymers and other organic materials with specific electronic and optical properties for applications in OLEDs and organic photovoltaics.

  • Agrochemicals: The synthesis of complex organic molecules for use as pesticides and herbicides often relies on the Suzuki-Miyaura coupling.

  • Natural Product Synthesis: This reaction provides a powerful tool for the convergent synthesis of complex natural products.

Generalized Reaction Scheme
Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[4]

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 0.05-0.1 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Dioxane, Toluene, THF, DMF)

  • Water (if using a biphasic system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask or a round-bottom flask with a condenser) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.1 equiv), and base (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL per mmol of aryl halide).

  • Stir the reaction mixture at the desired temperature (e.g., 85-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl compound.

Quantitative Data Summary

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of various substrates.

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)P1 (3)K₃PO₄Dioxane/H₂O1001595[5]
4-Bromoanisole2-PyridylboronatePd₂(dba)₃ (1)1 (3)K₃PO₄Dioxane801274[6]
1-Bromo-4-butylbenzene2-Pyridylboronic acidPd₂(dba)₃ (1)2 (3)KFDioxane1001285[6]
4-BromobenzonitrilePhenylboronic acidPdCl₂(PPh₃)₂ (3)-K₂CO₃Dioxane/H₂O80492[3]
4-ChlorotoluenePhenylboronic acid(L1)PdCl₂ (1)-K₃PO₄Toluene1102495[7]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Petasis Reaction (Borono-Mannich Reaction)

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines.[8][9] It is considered a variation of the Mannich reaction where the nucleophile is derived from the organoboronic acid instead of an enolizable carbonyl compound.[9]

Applications in Organic Synthesis

The Petasis reaction offers a versatile and convergent approach for the synthesis of a wide range of nitrogen-containing compounds, including:

  • α-Amino Acids: The use of glyoxylic acid as the carbonyl component provides a direct route to unnatural α-amino acids.[10]

  • Allylamines: Vinylboronic acids react to form allylamines with retention of the double bond geometry.[8]

  • Peptidomimetics and Heterocycles: The multicomponent nature of the reaction allows for the rapid generation of diverse molecular scaffolds for drug discovery.[8][11]

  • Total Synthesis: The Petasis reaction has been employed as a key step in the total synthesis of several natural products.[8]

Generalized Reaction Scheme
Experimental Protocol: Synthesis of an α-Aryl Glycine Derivative

This protocol describes a general procedure for the Petasis reaction to synthesize an N-substituted α-aryl glycine derivative.[10]

Materials:

  • Secondary amine (1.0 mmol, 1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Arylboronic acid (1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM), Hexafluoroisopropanol (HFIP), Ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a reaction vial, dissolve the secondary amine (1.0 equiv) and glyoxylic acid monohydrate (1.2 equiv) in the chosen solvent (e.g., DCM, 0.5 M).

  • Add the arylboronic acid (1.5 equiv) to the solution.

  • Stir the reaction mixture at room temperature or with heating (e.g., 40-80 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired α-aryl glycine derivative.

Quantitative Data Summary

The following table presents a selection of substrates and conditions for the Petasis reaction.

AmineCarbonylBoronic AcidSolventTemp (°C)Time (h)Yield (%)Reference
DibenzylamineGlyoxylic acidPhenylboronic acidDCMRT2492[10]
MorpholineSalicylaldehyde4-Methoxyphenylboronic acidEthanol801285[11]
2-Aminothiophene-3-carboxamideGlyoxylic acid4-Fluorophenylboronic acidHFIPRT187[12]
PiperidineFormaldehyde(E)-Styrylboronic acidDCMRT1695[8]
(S)-2-PhenylglycinolGlyoxylic acidVinylboronic acidTolueneRT2498 (single diastereomer)[8]

Petasis Reaction Workflow

Petasis_Workflow Start Start Mix Mix Amine, Aldehyde, and Boronic Acid in Solvent Start->Mix React Stir at RT or Heat Mix->React Monitor Monitor Reaction Progress (TLC, LC-MS) React->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for the Petasis reaction.

Chan-Lam Coupling

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction between an arylboronic acid and an amine or an alcohol to form the corresponding secondary aryl amine or aryl ether.[1] A key advantage of this reaction is that it can often be conducted at room temperature and is tolerant of air and moisture, making it a more practical alternative to palladium-catalyzed C-N and C-O bond-forming reactions in certain contexts.[13]

Applications in Organic Synthesis

The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds and is utilized in:

  • Medicinal Chemistry: Synthesis of N-aryl and O-aryl compounds, which are common motifs in biologically active molecules.[14]

  • Combinatorial Chemistry: The mild reaction conditions and broad substrate scope are well-suited for the parallel synthesis of compound libraries.

  • Synthesis of Heterocycles: N-Arylation of nitrogen-containing heterocycles is a common application.[15]

Generalized Reaction Scheme
Experimental Protocol: N-Arylation of an Amine

The following is a general protocol for the Chan-Lam N-arylation of an amine.[15]

Materials:

  • Amine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5-2.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv for stoichiometric or 0.1 equiv for catalytic)

  • Base (e.g., Pyridine, Et₃N, DIPEA, optional, 2.0-3.0 equiv)

  • Solvent (e.g., DCM, Methanol, DMSO)

  • Molecular sieves (optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the amine (1.0 equiv), arylboronic acid (2.0 equiv), copper(II) acetate (1.0 equiv), and a base such as DIPEA (3.0 equiv).

  • Add the solvent (e.g., anhydrous DMSO, 3 mL) and molecular sieves (200 mg).

  • Stir the reaction mixture open to the air at the desired temperature (e.g., room temperature to 120 °C) for the specified time (e.g., 24 hours).

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, add an aqueous solution of ammonium hydroxide and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated amine.

Quantitative Data Summary

This table provides examples of Chan-Lam coupling reactions with their respective conditions and yields.

Amine/AlcoholArylboronic AcidCu Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
AnilinePhenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT4888[16]
2-Aminopyridinep-Tolylboronic acidCu(OAc)₂ (1.0)DIPEA (3.0)DMSO1202475[15]
ImidazolePhenylboronic acid[Cu(OH)·TMEDA]₂Cl₂ (0.1)-MethanolReflux1290[17]
Phenol4-Methoxyphenylboronic acidCu(OAc)₂ (1.0)Et₃N (2.0)DCMRT2492[17]
Pyrrole4-Cyanophenylboronic acidCu(OAc)₂ (1.0)Pyridine (2.0)DCMRT7293[1]

Chan-Lam Coupling Mechanism Overview

Chan_Lam_Cycle CuII_A Cu(II) Transmetal Transmetalation CuII_A->Transmetal Ar-B(OH)₂ CuII_B Ar-Cu(II) Transmetal->CuII_B Coord Coordination CuII_B->Coord R-NuH CuII_C Ar-Cu(II)-NuH Coord->CuII_C Oxidation Oxidation CuII_C->Oxidation CuIII Ar-Cu(III)-Nu Oxidation->CuIII RedElim Reductive Elimination CuIII->RedElim Ar-Nu CuI Cu(I) RedElim->CuI Reox Reoxidation CuI->Reox Oxidant (O₂) Reox->CuII_A

References

Application Notes: The Role of Boronic Acids and Their Derivatives in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions have become one of the most important and versatile tools in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors.[1] A cornerstone of this methodology is the Suzuki-Miyaura coupling, a reaction that forges carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate.[2] The organoboron reagents, typically boronic acids (R-B(OH)₂) or their ester derivatives, are key to the success and wide applicability of this reaction.[3][4]

Boronic acids and their derivatives are favored coupling partners due to their stability, low toxicity, and the environmentally benign nature of their byproducts.[3][5] They are generally stable solids that are easy to handle and are compatible with a wide range of functional groups, making them indispensable in the pharmaceutical and materials science industries for the synthesis of biaryls, polyolefins, and styrenes.[2][5] This document provides detailed application notes and protocols for utilizing boronic acids in Suzuki-Miyaura cross-coupling reactions.

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving a palladium catalyst. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.[2]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Product Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X(L_n) Oxidative Adduct Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OH)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' ArylHalide Ar-X BoronicAcid Ar'-B(OH)2

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Substrate Scope and Reaction Conditions

The versatility of the Suzuki-Miyaura coupling is demonstrated by its tolerance for a wide range of functional groups on both the aryl halide and the boronic acid partner. Below are tables summarizing typical reaction conditions and yields for the synthesis of various biaryl compounds.

Table 1: Coupling of Various Aryl Halides with Phenylboronic Acid

EntryAryl Halide (1.0 mmol)Catalyst (mol%)Base (2.0 mmol)SolventTemp (°C)Time (h)Yield (%)Reference
14-IodoanisolePd/C (1.4)K₂CO₃DMFMW1.592
24-BromoanisolePd(OAc)₂ (1.0)NaOH (2.0)Ethanol/Water700.92>98[6][7]
34-Bromobenzoic acidPd(OAc)₂ (cat.)K₃PO₄Water1000.595[8]
44-ChloroacetophenonePd(OAc)₂ (3) / RuPhos (6)Na₂CO₃ (3 eq)Dioxane/Water1002495
53-BromopyridineAu-G nanocompositeK₂CO₃Water1001092[4]
62-BromotoluenePd(OAc)₂ (0.2)K₂CO₃ (2.5 eq)Acetone/Water500.595[9]

Table 2: Coupling of Various Boronic Acids with 4-Bromoanisole

EntryBoronic Acid (1.1-1.5 eq)Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂ (1.0)NaOH (2.0 eq)Ethanol/Water700.92>98[6][7]
24-Pentylphenylboronic acidPd(OAc)₂ (0.5-2)K₂CO₃ (2.0 eq)Toluene/Ethanol/WaterReflux1285-95[6]
32-Tolylboronic acidPd(OAc)₂ (0.2)K₂CO₃ (2.5 eq)Acetone/Water500.595[9]
44-Methoxyphenylboronic acidPd(II)-sulfosalan complexK₂CO₃Water100291[10]
5Furan-2-yltrifluoroboratePd(OAc)₂ (1.5) / RuPhos (3)Cs₂CO₃ (3 eq)Dioxane/Water801296

Experimental Protocols

A general workflow for setting up a Suzuki-Miyaura cross-coupling reaction is outlined below. This workflow should be adapted based on the specific substrates and conditions being used.

Experimental_Workflow start Start reagents 1. Prepare Reagents Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents setup 2. Assemble Reaction Combine reagents in a dry, inert-atmosphere flask reagents->setup solvent 3. Add Degassed Solvent setup->solvent reaction 4. Heat and Stir Monitor reaction by TLC/GC-MS solvent->reaction workup 5. Reaction Work-up Cool, dilute with water, and perform extraction reaction->workup purify 6. Purify Product Column chromatography or recrystallization workup->purify analyze 7. Analyze Product NMR, IR, Mass Spec, Melting Point purify->analyze end End analyze->end

References

Boronal-Based Fluorescent Probes for Cellular Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronal-based fluorescent probes are a class of chemical tools indispensable for the real-time imaging of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within living cells. These probes operate as chemodosimeters, undergoing an irreversible chemical transformation upon reaction with a specific analyte, which results in a significant increase in fluorescence. This mechanism provides high sensitivity and selectivity, particularly for hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻), key players in cellular signaling and oxidative stress. Their cell permeability and tunable spectral properties make them versatile tools for a wide range of biological investigations, from fundamental cell biology to drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in cellular imaging.

Mechanism of Action

This compound probes are typically composed of a fluorophore scaffold masked by a boronic acid or ester group. In its native state, the probe is weakly fluorescent. Upon reaction with the target analyte, such as H₂O₂, the boronate group is oxidized to a phenol. This conversion triggers a significant enhancement of the fluorophore's quantum yield, leading to a "turn-on" fluorescent signal that can be readily detected by fluorescence microscopy. The high selectivity of this reaction for H₂O₂ and the even faster reaction with ONOO⁻ allows for the specific detection of these analytes in the complex cellular environment.[1]

This compound Probe Mechanism Boronal_Probe Non-fluorescent This compound Probe Fluorescent_Product Highly Fluorescent Phenol Product Boronal_Probe->Fluorescent_Product Oxidation ROS_RNS Target Analyte (e.g., H₂O₂, ONOO⁻) ROS_RNS->Fluorescent_Product PF1_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Seed_Cells 1. Seed cells in imaging dish Prepare_PF1 2. Prepare PF1 working solution Wash_Cells_1 3. Wash cells Prepare_PF1->Wash_Cells_1 Add_PF1 4. Incubate with PF1 (15-30 min) Wash_Cells_1->Add_PF1 Wash_Cells_2 5. Wash to remove excess probe Add_PF1->Wash_Cells_2 Baseline_Image 6. Acquire baseline image Wash_Cells_2->Baseline_Image Stimulate 7. Add stimulus or H₂O₂ Baseline_Image->Stimulate Time_Lapse 8. Acquire time-lapse images Stimulate->Time_Lapse Macrophage_Activation LPS_IFN LPS + IFN-γ Macrophage RAW 264.7 Macrophage LPS_IFN->Macrophage PMA PMA PMA->Macrophage iNOS iNOS Activation Macrophage->iNOS NADPH_Oxidase NADPH Oxidase Activation Macrophage->NADPH_Oxidase NO Nitric Oxide (NO•) iNOS->NO Superoxide Superoxide (O₂⁻•) NADPH_Oxidase->Superoxide Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide->Peroxynitrite Fluorescence Fluorescence Signal (with this compound Probe) Peroxynitrite->Fluorescence

References

Step-by-Step Guide for the Purification of Boronal

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boronal, with the chemical name 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, is a synthetic aromatic compound prized in the fragrance and flavor industries.[1][2] It is characterized by a fresh, green, and floral aroma with nuances of lily-of-the-valley and citrus.[2] Its stability and versatile blending capabilities make it a valuable ingredient in fine fragrances, cosmetics, and various household products.[1][2] this compound is also an important intermediate in the synthesis of Vitamin A.[3] Given its applications, achieving a high degree of purity is critical to ensure the desired olfactory profile and to meet quality standards for its use as a chemical intermediate. This document provides a detailed guide to the purification of this compound, including protocols for liquid-liquid extraction, column chromatography, and fractional distillation, as well as methods for purity assessment.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for understanding its behavior during purification procedures.

PropertyValue
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.32 g/mol
Appearance Clear, colorless to pale yellow liquid[4]
Odor Floral, green, with lily-of-the-valley and citrus notes[2]
Boiling Point 45 °C at 1e-4 Torr; 103 °C at 136 Pa[5]
Melting Point 1–2 °C[4]
Density 0.889 ± 0.06 g/cm³ (Predicted)[5]
Solubility Soluble in alcohols and fragrance bases[4]
Flash Point >100°C[1]
Refractive Index 1.507 - 1.517[1]

Safety Precautions

This compound may cause skin irritation and allergic reactions.[6] It is also considered very toxic to aquatic life with long-lasting effects.[7] Therefore, appropriate safety measures must be taken during handling and purification.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][6]

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Avoid contact with skin and eyes.[2] In case of contact, wash the affected area with plenty of water.[6]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and direct sunlight. Keep containers tightly sealed.[2][6]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Avoid release to the environment.[7]

Experimental Protocols

The following protocols describe methods for the purification of crude this compound. The choice of method will depend on the nature and quantity of impurities present.

Protocol 1: Purification by Liquid-Liquid Extraction and Column Chromatography

This protocol is suitable for the removal of both water-soluble and less polar impurities from a crude reaction mixture.

1. Liquid-Liquid Extraction (Workup)

  • Objective: To remove inorganic salts and water-soluble impurities from the crude organic mixture.

  • Procedure:

    • Transfer the crude reaction mixture containing this compound to a separatory funnel.

    • Add an equal volume of a saturated aqueous solution of ammonium chloride and shake gently for 1-2 minutes. Allow the layers to separate and discard the aqueous layer.[8]

    • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.[8]

    • Perform a final wash with an equal volume of saturated brine (NaCl solution) to remove residual water from the organic phase.[8]

    • Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.[8]

    • Filter to remove the drying agent.

    • Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

2. Column Chromatography

  • Objective: To separate this compound from non-polar and closely related impurities.

  • Materials:

    • Silica gel (60-120 mesh)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

    • Glass chromatography column

    • Collection tubes

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the mobile phase (Dichloromethane:Methanol = 10:1 v/v). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Sample Loading: Dissolve the crude this compound from the extraction step in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.

    • Elution: Begin eluting the sample through the column with the DCM:MeOH (10:1) mobile phase.[8]

    • Fraction Collection: Collect fractions in separate tubes.

    • Purity Analysis: Monitor the separation using Thin Layer Chromatography (TLC) with the same mobile phase. Combine the fractions containing pure this compound.

    • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield purified this compound.

Protocol 2: Purification by Vacuum Fractional Distillation

This method is effective for separating this compound from impurities with significantly different boiling points and is suitable for larger-scale purification.

  • Objective: To purify this compound based on its boiling point.

  • Procedure:

    • Set up a fractional distillation apparatus equipped with a vacuum pump.

    • Place the crude this compound into the distillation flask.

    • Slowly reduce the pressure to the desired level (e.g., 1e-4 Torr).

    • Gradually heat the distillation flask.

    • Collect the fraction that distills at approximately 45 °C under high vacuum.[5]

    • Monitor the purity of the collected fractions using Gas Chromatography (GC) or HPLC.

Purity Assessment

The purity of the final this compound product should be assessed using appropriate analytical techniques.

Analytical TechniqueTypical ParametersExpected Outcome
Gas Chromatography (GC) Column: Non-polar (e.g., DB-5); Injector Temp: 250°C; Detector: FIDA single major peak corresponding to this compound.
High-Performance Liquid Chromatography (HPLC) Column: C18; Mobile Phase: Acetonitrile/Water gradientA single major peak for pure this compound.
Refractive Index Measured at 20°CWithin the range of 1.507 - 1.517.[1]

Visual Representations

This compound Purification Workflow

Boronal_Purification_Workflow This compound Purification Workflow crude Crude this compound (from synthesis) extraction Liquid-Liquid Extraction (Wash with NH4Cl, H2O, Brine) crude->extraction drying Drying (Anhydrous Na2SO4) extraction->drying concentration1 Solvent Removal (Rotary Evaporation) drying->concentration1 chromatography Column Chromatography (Silica, DCM:MeOH 10:1) concentration1->chromatography distillation Vacuum Fractional Distillation (Alternative to Chromatography) concentration1->distillation Alternative Path purity_analysis Purity Assessment (GC, HPLC, Refractive Index) chromatography->purity_analysis distillation->purity_analysis pure_this compound Pure this compound purity_analysis->pure_this compound

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic Logical Flow of this compound Purification start Start: Crude Product step1 Step 1: Remove Water-Soluble Impurities (Liquid-Liquid Extraction) start->step1 step2 Step 2: Remove Non-Volatile Impurities & Solvent (Concentration) step1->step2 decision High Polarity Impurities Present? step2->decision step3a Step 3a: Chromatographic Separation decision->step3a Yes step3b Step 3b: Distillative Separation decision->step3b No (or different boiling points) step4 Step 4: Verify Purity step3a->step4 step3b->step4 end End: Pure this compound step4->end

Caption: Decision logic for this compound purification.

References

Application Notes and Protocols: Boronal in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boron-based materials, particularly those incorporating boronic acid and its derivatives, as well as boron nitride nanostructures, have emerged as highly versatile platforms in the field of advanced drug delivery. The unique chemical properties of the boron atom, such as its Lewis acidity and ability to form reversible covalent bonds with diols, make it an ideal component for creating "smart" delivery systems that respond to specific physiological cues.[1][2] Furthermore, the high payload capacity of boron nitride nanomaterials and the unique nuclear properties of the ¹⁰B isotope for Boron Neutron Capture Therapy (BNCT) underscore the broad applicability of boron in creating next-generation therapeutics.[3][4][5]

These application notes provide an overview of key applications, quantitative data summaries, and detailed experimental protocols for researchers, scientists, and drug development professionals working with boron-based drug delivery systems.

Application Note 1: Stimuli-Responsive Drug Delivery with Boronic Acid-Functionalized Nanocarriers

Core Principle:

Boronic acids (BAs) are exceptional functional groups for creating stimuli-responsive drug delivery systems. Their utility stems from two primary chemical behaviors:

  • pH-Responsive Diol Binding: Boronic acids reversibly react with 1,2- or 1,3-diols (abundant in biological molecules like sugars and glycoproteins) to form cyclic boronic esters. This equilibrium is highly pH-dependent; the ester linkage is stable at physiological pH (~7.4) but readily hydrolyzes in the acidic microenvironments characteristic of tumors or endo-lysosomal compartments (pH 5.0-6.5).[6] This allows for the targeted release of drugs conjugated to the carrier via a diol-containing linker.[1]

  • ROS-Responsive Cleavage: The carbon-boron bond in phenylboronic acid derivatives is susceptible to cleavage by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are often found at elevated levels in inflamed tissues and tumors.[2][7] This oxidative degradation can be harnessed to trigger the disassembly of a nanocarrier and release its therapeutic cargo specifically at the site of disease.[7]

These properties enable the design of nanocarriers that remain stable in circulation and release their payload only upon encountering the specific chemical signatures of a target site.[8][9]

Quantitative Data Summary: Performance of Boronic Acid-Based Carriers

Carrier SystemDrug / CargoStimulusKey Performance MetricsReference
3-carboxy-5-nitrophenylboronic acid (CNPBA) shell-crosslinked Dex-b-PLA micellesDoxorubicin (DOX)Low pHBurst release observed at acidic pH, minimized release at physiological pH.[6]
Phenylboronic ester-containing core nanoparticle (NPSPHE)Not SpecifiedROS (H₂O₂)Boronic ester bonds exhibit degradation at H₂O₂ concentrations as low as 50 µM, facilitating drug release.[2]
Boronic acid-functionalized materialsGeneralSialic Acid (Diol)Acts as a targeting ligand for sialic acid, which is often overexpressed on cancer cells.[1][2]

Experimental Protocols

Protocol 1.1: Synthesis of Boronic Acid-Functionalized Polymers (General Method)

This protocol describes a general method for creating boronic acid-based drug molecules from widely available carboxylic acids via decarboxylative borylation.[10]

  • Materials: Carboxylic acid-containing drug or polymer, Bis(pinacolato)diboron (B₂pin₂), Nickel(II) chloride (NiCl₂), Bipyridine ligand, appropriate organic solvent (e.g., MeCN), Reducing agent.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, dissolve the carboxylic acid starting material in the chosen solvent.

    • Add the nickel catalyst (e.g., NiCl₂) and the bipyridine ligand.

    • Add the boron source, Bis(pinacolato)diboron (B₂pin₂).

    • Introduce the reducing agent to initiate the catalytic cycle.

    • Allow the reaction to proceed at the appropriate temperature (e.g., 80°C) for several hours.

    • Monitor the reaction progress using techniques like TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting boronic acid pinacol ester using column chromatography.

    • If the free boronic acid is required, the pinacol ester can be deprotected using a suitable method (e.g., treatment with an oxidant followed by hydrolysis).[11]

Protocol 1.2: pH-Triggered Drug Release Assay

  • Materials: Drug-loaded boronic acid nanocarriers, Phosphate-buffered saline (PBS) at pH 7.4, Acetate buffer at pH 5.0, Dialysis tubing (with appropriate molecular weight cut-off), HPLC system.

  • Procedure:

    • Disperse a known concentration of the drug-loaded nanocarriers in PBS (pH 7.4) and acetate buffer (pH 5.0).

    • Transfer the dispersions into separate dialysis tubes.

    • Place each dialysis tube into a larger container with the corresponding release medium (pH 7.4 PBS or pH 5.0 acetate buffer).

    • Maintain the setup at 37°C with gentle stirring.

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[12]

    • Quantify the concentration of the released drug in the collected aliquots using HPLC.

    • Calculate the cumulative drug release percentage over time for each pH condition.

Visualizations

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment cluster_2 Drug Action NC Boronic Ester-Linked Drug Carrier (Stable) TME Low pH (~6.5) High ROS (H₂O₂) NC->TME EPR Effect Release Drug Release TME->Release Boronic Ester Hydrolysis C-B Bond Cleavage Target Therapeutic Target Release->Target

Caption: Stimuli-responsive drug release from a boronic acid-based nanocarrier.

Application Note 2: Boron Nitride Nanoparticles for Targeted Drug Delivery

Core Principle:

Boron Nitride (BN) nanomaterials, including hexagonal boron nitride (h-BN) and boron nitride nanotubes (BNNTs), are increasingly recognized as robust and biocompatible drug delivery vehicles.[13][14] Their key advantages include:

  • High Drug Loading Capacity: A large surface area and porous structure allow for the efficient loading of therapeutic agents.[15]

  • Excellent Biocompatibility: BN nanomaterials generally exhibit low cytotoxicity, making them suitable for in vivo applications.[5][16]

  • Surface Functionalization: The surface of BN can be modified with targeting ligands (e.g., folic acid) or coated with cell membranes to create "biomimetic" nanoparticles that can evade the immune system and actively target specific cells.[5][17]

Biomimetic modification, where nanoparticles are coated with cancer cell membranes, enables homologous targeting, leading to significantly increased cellular uptake by cancer cells of the same type.[5][13]

Quantitative Data Summary: Performance of Boron Nitride-Based Carriers

Carrier SystemDrug / CargoKey Performance MetricsReference
Hydroxylated porous Boron Nitride (BN)Doxorubicin (DOX)Drug Loading Capacity: ~86.2%[8]
Cancer Cell Membrane-coated BN (CM@BN/DOX)Doxorubicin (DOX)pH-Responsive Release: 60.2% release at pH 5.0 vs. 32.6% at pH 7.4 over 24h.[5]
Hexagonal Boron Nitride (hBN)MemantineDrug Loading Capacity: 84.3%[17]
Folic Acid-functionalized hBN (hBN-FA)MemantineDrug Loading Capacity: 95.0%[17]
Folic Acid-functionalized hBN (hBN-FA)Boron-based hybrid (BLA)Drug Loading Capacity: 97.5%[17]

Experimental Protocols

Protocol 2.1: Preparation of Biomimetic, Drug-Loaded Boron Nitride Nanoparticles (CM@BN/DOX)

This protocol is adapted from the methodology for creating cancer cell membrane-coated nanoparticles.[5]

  • Materials: Boron Nitride (BN) nanoparticles, Doxorubicin (DOX), Cancer cell line (e.g., BV2), PBS, Cell lysis buffer, Ultrasonicator, Extruder with polycarbonate membranes.

  • Procedure:

    • Drug Loading:

      • Disperse BN nanoparticles in a solution of DOX.

      • Mix by shock or sonication to facilitate the loading of DOX onto the BN surface.

      • Centrifuge the mixture to collect the DOX-loaded BN (BN/DOX) and remove any unloaded drug in the supernatant.

    • Cancer Cell Membrane Extraction:

      • Culture and harvest a large quantity of the desired cancer cells.

      • Wash the cells with PBS and resuspend in a hypotonic lysis buffer containing protease inhibitors.

      • Homogenize the cell suspension and centrifuge at a low speed to remove nuclei and intact cells.

      • Collect the supernatant and ultracentrifuge at high speed (e.g., 100,000 x g) to pellet the cell membranes.

      • Wash the membrane pellet with PBS and quantify the protein concentration.

    • Biomimetic Coating:

      • Resuspend the extracted cell membranes and the BN/DOX nanoparticles in PBS.

      • Mix the two suspensions.

      • Force the mixture through a polycarbonate membrane of a defined pore size (e.g., 200 nm) using a mini-extruder for 10-20 passes. This fuses the membranes onto the nanoparticle surface.

    • Purification:

      • Centrifuge the resulting suspension to pellet the coated nanoparticles (CM@BN/DOX) and remove any unincorporated membrane fragments.

      • Wash and resuspend the final product in PBS for characterization.

Protocol 2.2: Characterization of Nanoparticles

  • Particle Size and Zeta Potential:

    • Dilute the nanoparticle suspension in ultrapure water.

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).

    • Record the average particle size (Z-average), Polydispersity Index (PDI), and zeta potential to assess size distribution and surface charge.[12]

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated drug from the nanoparticle dispersion using ultracentrifugation.[12]

    • Measure the amount of free drug in the supernatant using UV-Vis spectroscopy or HPLC.

    • To determine the total drug amount, disrupt a known quantity of the nanoparticles with a suitable solvent (e.g., methanol) to release the encapsulated drug and measure its concentration.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [Weight of Loaded Drug / Total Weight of Nanoparticle] x 100

Visualizations

G cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation A 1. Drug Loading (BN + DOX) C 3. Biomimetic Coating (Extrusion) A->C B 2. Membrane Extraction B->C D Size, PDI, Zeta (DLS) C->D E Morphology (TEM) C->E F Drug Load/Release (HPLC) C->F G In Vitro (Cell Uptake, Cytotoxicity) F->G H In Vivo (Biodistribution, Efficacy) G->H

Caption: Experimental workflow for biomimetic boron nitride nanoparticles.

Application Note 3: Boron Delivery Agents for Boron Neutron Capture Therapy (BNCT)

Core Principle:

Boron Neutron Capture Therapy (BNCT) is a binary radiotherapy that exploits the nuclear capture reaction between a non-radioactive boron-10 isotope (¹⁰B) and low-energy (thermal) neutrons.[4]

¹⁰B + ¹n → [¹¹B]* → ⁴He (α particle) + ⁷Li + 2.79 MeV

The resulting alpha particles and lithium-7 ions are high Linear Energy Transfer (LET) particles that deposit their energy over a very short range (~5-9 µm), approximately the diameter of a single cell.[4] This localizes the cytotoxic effect exclusively to cells that have accumulated ¹⁰B. The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells while sparing adjacent healthy tissue.[3][18] An ideal boron delivery agent should achieve a tumor boron concentration of approximately 30 µg ¹⁰B/g tissue and a tumor-to-blood concentration ratio greater than 3:1.[3]

Quantitative Data Summary: Key Parameters for BNCT Agents

AgentTypeTypical ApplicationKey ParametersReference
Boronophenylalanine (BPA)Amino Acid AnalogueGlioblastoma, Head & Neck CancerClinically approved; relies on uptake by amino acid transporters often upregulated in tumors.[18][19]
Sodium Borocaptate (BSH)Polyhedral BoraneGlioblastomaClinically approved; tends to accumulate in areas where the blood-brain barrier is compromised.[4][18]
Boronated Porphyrins (e.g., BOPP)Porphyrin DerivativeExperimentalHigh tumor-cell uptake, partly due to affinity for LDL receptors.[3]
Boron-containing NanoparticlesNanocarrierExperimentalHigh ¹⁰B payload capacity; can be functionalized for active targeting.[3][5]

Experimental Protocols

Protocol 3.1: In Vitro Evaluation of Boron Agent Uptake and Cytotoxicity

This protocol is based on recommended standard methods for evaluating new BNCT agents.[20][21]

  • Materials: Tumor cell line of interest, cell culture medium, Boron agent to be tested (e.g., BPA as a control, and the new agent), ICP-MS or ICP-AES for boron quantification, Trypsin-EDTA, Cell counting equipment.

  • Procedure:

    • Cell Seeding: Seed tumor cells in culture plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

    • Boron Agent Incubation:

      • Prepare fresh medium containing the boron agent at various concentrations.

      • Remove the old medium from the cells and replace it with the boron-containing medium.

      • Incubate the cells for a defined period (e.g., 2, 4, 8, 24 hours) to allow for uptake.

    • Boron Quantification (Cellular Uptake):

      • After incubation, remove the medium and wash the cells thoroughly with ice-cold PBS three times to remove any extracellular boron agent.

      • Harvest the cells by trypsinization and count them.

      • Prepare the cell pellets for boron analysis (e.g., via acid digestion).

      • Quantify the boron content using Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectrometry (ICP-AES).

      • Express the results as µg of ¹⁰B per 10⁹ cells or µg of ¹⁰B per gram of cells.

    • Washout Study:

      • After the initial incubation with the boron agent, replace the medium with fresh, boron-free medium.

      • At various time points post-washout (e.g., 1, 2, 4 hours), harvest cells and quantify the remaining intracellular boron as described above to determine the retention characteristics.[22]

    • Cytotoxicity Assay (without neutrons):

      • To assess the intrinsic toxicity of the agent, incubate cells with a range of concentrations of the boron agent for 24-48 hours.

      • Perform a standard cell viability assay (e.g., MTT, WST-1) to determine the agent's toxicity in the absence of neutron irradiation.

Visualizations

G cluster_0 Delivery & Irradiation cluster_1 Nuclear Reaction cluster_2 Cellular Destruction B10 ¹⁰B Delivery Agent Tumor Tumor Cell B10->Tumor Selective Uptake Reaction ¹⁰B(n,α)⁷Li Nuclear Fission Tumor->Reaction Neutron Thermal Neutron (¹n) Neutron->Tumor Irradiation Alpha ⁴He (α particle) Reaction->Alpha Li7 ⁷Li ion Reaction->Li7 Death Localized Cell Death Alpha->Death Li7->Death

Caption: The core mechanism of Boron Neutron Capture Therapy (BNCT).

References

Application Notes and Protocols for Boron-Containing Compounds in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for the term "Boronal" identify a specific chemical, CAS number 3155-71-3, which is an aldehyde compound primarily used as a synthetic aromatic ingredient in the fragrance and flavor industries.[1][2][3][4] Its applications are generally in perfumery and cosmetics rather than in materials science.[3]

Given the user's focus on materials science for a research and drug development audience, this document will focus on the broader, highly relevant class of boron-containing materials , specifically those functionalized with boronic acids . These compounds are at the forefront of research in smart materials, sensors, and biomedical applications due to their unique chemical properties.[5][6][7]

Application Note 1: Boronic Acid-Functionalized Hydrogels for Glucose Sensing

Introduction: Boronic acids are a class of organoboron compounds characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. A key feature of boronic acids is their ability to form reversible covalent bonds with compounds containing cis-diol moieties, such as glucose and other saccharides.[7][8] This interaction is pH-dependent; the boronic acid (a Lewis acid) must be in its tetrahedral, anionic boronate form to bind with the diol.[8] This reversible binding mechanism is the foundation for creating "smart" materials that can respond to specific biological molecules. In materials science, incorporating boronic acid derivatives into polymer hydrogels allows for the development of advanced glucose sensors and glucose-responsive drug delivery systems.[5][9]

Principle of Operation: Phenylboronic acid (PBA) is a common derivative used for this purpose. When integrated into a hydrogel matrix, the PBA moieties can crosslink the polymer chains by binding to polyol molecules like polyvinyl alcohol (PVA) or by forming dimers. When glucose is introduced, it competes with the existing crosslinks for binding to the PBA sites. As glucose binds to the PBA, it displaces the original crosslinks, leading to a change in the hydrogel's physical properties, such as its volume (swelling), viscoelasticity, or optical properties. This change can be measured and correlated to the glucose concentration.

Key Applications:

  • Continuous Glucose Monitoring (CGM): Hydrogels that swell or change color in response to glucose can be used to create wearable or implantable sensors for diabetes management.

  • Self-Regulated Insulin Delivery: Insulin can be encapsulated within a boronic acid-functionalized hydrogel. In the presence of high glucose levels, the hydrogel swells and increases its pore size, triggering the release of insulin. As glucose levels fall, the hydrogel contracts, stopping the release.[9]

  • Separation and Purification: Boronate affinity materials are widely used for the selective capture and purification of glycoproteins, nucleotides, and other cis-diol-containing biomolecules.[8]

Quantitative Data Summary

The performance of boronic acid-based sensors is dependent on the binding affinity and pH sensitivity. The acid dissociation constant (pKa) of the boronic acid is a critical parameter, as binding to diols is most efficient at pH values above the pKa.

ParameterPhenylboronic Acid (PBA)3-Aminophenylboronic Acid (APBA)Fructosyl-amine modified PBADescription
pKa ~8.8~7.2 - 8.2~4.8The pH at which the boronic acid and boronate forms are in equilibrium. A lower pKa is desirable for operation at physiological pH (7.4).
Glucose Binding Constant (M⁻¹) 4.8 (at pH 7.4)11.9 (at pH 7.4)>100 (at pH 7.4)Represents the affinity of the boronic acid for glucose. A higher value indicates stronger binding.
Swelling Ratio (% change) Variable (e.g., 50-200%)Variable (e.g., 80-300%)Variable (e.g., 100-500%)The percentage increase in hydrogel volume in response to a specific glucose concentration (e.g., 300 mg/dL).

Note: The values presented are representative and can vary significantly based on the specific polymer backbone, crosslinking density, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a Glucose-Responsive Polyacrylamide-PBA Hydrogel

This protocol describes the synthesis of a hydrogel where a boronic acid derivative is copolymerized into a polyacrylamide backbone.

Materials:

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • 3-Acrylamidophenylboronic acid (3-APB)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a 50 mL flask, dissolve Acrylamide (e.g., 710 mg, 10 mmol) and 3-Acrylamidophenylboronic acid (e.g., 95 mg, 0.5 mmol) in 10 mL of deionized water.

  • Add Crosslinker: Add BIS (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until fully dissolved.

  • Degassing: Purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization: While under nitrogen, add the initiator, APS (e.g., 40 µL of a 10% w/v solution), and the catalyst, TEMED (e.g., 20 µL), to the solution. Mix gently.

  • Casting and Gelation: Quickly pipette the solution into a mold (e.g., between two glass plates with a 1 mm spacer). Allow the solution to polymerize at room temperature for at least 2 hours, or until a solid hydrogel is formed.

  • Purification: Carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water for 48-72 hours, changing the water several times. This removes unreacted monomers and other impurities.

  • Equilibration: Transfer the purified hydrogel to a PBS solution (pH 7.4) and allow it to equilibrate for at least 24 hours before testing.

Visualizations

Signaling Pathway Diagram

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) BoronicAcid Boronic Acid (Trigonal, sp2) Boronate Boronate Anion (Tetrahedral, sp3) BoronicAcid->Boronate + OH- Boronate->BoronicAcid - OH- Complex Glucose-Boronate Ester Complex Boronate->Complex + Glucose label_no_reaction No significant binding Glucose Glucose (cis-diol) Complex->Boronate - Glucose OH OH- BoronicAcid_low Boronic Acid (Trigonal, sp2) (Dominant Species) Glucose_low Glucose

Caption: pH-dependent binding mechanism of boronic acid with glucose.

Experimental Workflow Diagram

G cluster_workflow Hydrogel Synthesis and Testing Workflow A 1. Prepare Monomer Solution (AAm, 3-APB, BIS) B 2. Degas with Nitrogen A->B C 3. Initiate Polymerization (APS, TEMED) B->C D 4. Cast Gel & Allow to Cure C->D E 5. Purify Gel (Dialysis in DI Water) D->E F 6. Equilibrate in PBS (pH 7.4) E->F G 7. Introduce Glucose & Measure Swelling F->G

Caption: Workflow for synthesis and evaluation of a glucose-responsive hydrogel.

References

Application Notes and Protocols for Boronic Acid-Based Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of boronic acid-based chemistries in protein labeling. Boronic acids and their derivatives have emerged as versatile tools in chemical biology and drug discovery, offering unique reactivity for the site-selective modification of proteins. This document covers the primary strategies for boronic acid-mediated protein labeling, including boronic ester formation, iminoboronate formation, and Suzuki-Miyaura cross-coupling, as well as the application of boron-containing probes in advanced imaging techniques.

Introduction to Boronic Acid-Based Protein Labeling

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. Their unique chemical properties, particularly the ability of the boron atom to reversibly form covalent bonds with nucleophiles, make them highly valuable for protein labeling.[1] The key advantages of using boronic acids in bioconjugation include their stability in aqueous environments, low toxicity, and the bioorthogonal nature of their reactions, which allows for specific labeling in complex biological systems.[1][2]

Recent advancements have expanded the toolkit for protein modification, enabling researchers to attach a wide range of functionalities, including fluorescent dyes, affinity tags, and drug molecules, to proteins of interest.[2] These techniques are instrumental in studying protein function, localization, and interactions, as well as in the development of novel therapeutic and diagnostic agents.[3][4][5]

Key Labeling Strategies and Applications

There are three primary strategies for utilizing boronic acids in site-selective protein labeling:

  • Boronic Ester Formation: This method relies on the reaction between a boronic acid and a cis-1,2- or cis-1,3-diol on a protein or a labeling probe to form a cyclic boronic ester.[2] This reversible interaction is pH-dependent and can be exploited for affinity purification and sensing applications.[6][7]

  • Iminoboronate Formation: This strategy involves the reaction of a 2-formylphenylboronic acid (2-FPBA) or 2-acetylphenylboronic acid with a hydrazine, hydroxylamine, or semicarbazide moiety on a protein or probe.[2][8] The resulting iminoboronate linkage is stable and the reaction is rapid and bioorthogonal.[8][9]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an aryl halide-modified protein and a boronic acid-containing probe, or vice versa.[10][11][12] This method provides a stable and irreversible linkage and is compatible with complex biological environments.[10][11]

Beyond these core strategies, the incorporation of the non-canonical amino acid p-boronophenylalanine (pBoF) into proteins through genetic code expansion allows for the introduction of a boronic acid moiety at a specific site for subsequent labeling.[2][13] Additionally, boron-containing probes, such as those with closo-1,2-dicarbadodecaborane, are utilized in advanced non-optical imaging techniques like nanoscale secondary ion mass spectrometry (NanoSIMS) to visualize proteins at high resolution.

Quantitative Data Summary

The efficiency of protein labeling is a critical parameter for the successful application of these techniques. The following table summarizes available quantitative data for different boronic acid-based labeling methods. It is important to note that labeling efficiencies can be highly dependent on the specific protein, reaction conditions, and the nature of the labeling probe.

Labeling StrategyProtein/TargetProbeLabeling Efficiency/YieldReference
Iminoboronate Formation Bovine Carbonic Anhydrase IISulfonamide-based α-nucleophile ligands with FITC reporterDependent on linker stability and exchange molecule[14]
Suzuki-Miyaura Coupling SBL-ArI (Model Protein)[¹⁸F]4-fluorophenylboronic acid~2-5% Radiochemical Yield[3]
Suzuki-Miyaura Coupling PeptidesFluorescent boronic acid probesHigh Yield (up to 90%)[10]
Boronoalanine Incorporation PstS (Phosphate-binding protein)B₂(OH)₄High conversion[15][16]
Boronic Ester Formation Green Fluorescent Protein (GFP)Benzoxaborole-TML-NHS esterAverage of 1.6 ± 0.7 labels per protein[17]

Experimental Protocols

This section provides detailed methodologies for the key boronic acid-based protein labeling experiments.

Protocol 1: Iminoboronate-Based Labeling of Bovine Carbonic Anhydrase II

This protocol is adapted from the work of van der Zouwen et al. and describes the labeling of bovine carbonic anhydrase II (bCAII) with iminoboronate probes and subsequent detection via ligand exchange.[14]

Materials:

  • Bovine Carbonic Anhydrase II (bCAII)

  • Avidin

  • Ovalbumin

  • HEPES buffer (50 mM, pH 8.2)

  • Iminoboronate probe (200 µM stock solution)

  • SDS (20% w/v solution)

  • FITC amzide (600 µM stock solution)

  • Acetic acid (500 mM)

Procedure:

  • Prepare a protein mixture containing 5.55 µM bCAII, 27.78 µM avidin, and 27.78 µM ovalbumin in HEPES buffer.

  • Add 0.5 µL of the 200 µM iminoboronate probe stock solution to 4.5 µL of the protein mixture.

  • Incubate the reaction for 2 hours at room temperature.

  • Add 0.3 µL of 20% SDS solution to the sample and heat at 100 °C for 15 minutes to denature the proteins.

  • Briefly centrifuge the sample to collect the condensate.

  • Add 0.5 µL of 600 µM FITC amzide and 0.5 µL of 500 mM acetic acid to the sample.

  • Incubate for 2 hours at room temperature to allow for the ligand-exchange reaction and fluorescent labeling.

  • Analyze the labeled proteins by SDS-PAGE and fluorescence imaging.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Protein Labeling in Cell Lysate

This protocol is based on the work of Cao et al. and describes the labeling of proteins in a cell lysate using Suzuki-Miyaura cross-coupling.[11][12]

Materials:

  • HEK293T cell lysate

  • Cysteine-reactive iodoacetamide probe (e.g., probe 1 or 5 in the reference)

  • Biotinylated boronic acid (e.g., probe 2 in the reference)

  • Palladium catalyst (e.g., (L3)₂Pd(OAc)₂ as described in[3])

  • Dithiothreitol (DTT, 200 mM stock)

  • Iodoacetamide (400 mM stock)

  • Benzonase

  • SP3 beads for proteomic sample preparation

Procedure:

  • Label the HEK293T cell lysate with the cysteine-reactive iodoacetamide probe.

  • Initiate the Suzuki-Miyaura cross-coupling reaction by adding the biotinylated boronic acid and the palladium catalyst. Incubate at 37 °C for the desired reaction time (e.g., 30 minutes).

  • Add 0.5 µL of benzonase and incubate for 30 minutes at 37 °C to digest nucleic acids.

  • Add DTT to a final concentration of 10 mM and incubate at 65 °C for 15 minutes to reduce disulfide bonds.

  • Add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes at 37 °C in the dark to alkylate free cysteines.

  • Proceed with SP3-based proteomic sample preparation for mass spectrometry analysis. This typically involves protein binding to the beads, washing, and on-bead tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS to identify biotinylated (labeled) peptides.

Protocol 3: Post-Translational Introduction of Boronoalanine (Bal)

This protocol for the chemical introduction of boronoalanine into proteins is derived from the work of Davis et al.[15][18]

Materials:

  • Protein containing a dehydroalanine (Dha) residue

  • Bis(pinacolato)diboron (B₄pin₂) or B₂(OH)₄

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Ligand (e.g., a pyridine-based ligand)

  • Base

  • Aqueous buffer (e.g., Tricine or NaPi buffer, pH 7.4)

Procedure:

  • Dissolve the Dha-containing protein in the appropriate aqueous buffer.

  • In a separate vial, prepare the borylation reaction mixture by combining the boron source (B₄pin₂ or B₂(OH)₄), copper catalyst, and ligand in the reaction buffer.

  • Add the borylation mixture to the protein solution.

  • Incubate the reaction under controlled temperature and for a specific duration, which needs to be optimized for each protein.

  • Monitor the reaction progress by intact protein mass spectrometry to observe the mass shift corresponding to the addition of the boronoalanine residue.

  • Purify the borylated protein using standard chromatography techniques (e.g., size-exclusion or affinity chromatography) to remove excess reagents.

  • Validate the site-specific incorporation of Bal by tandem mass spectrometry (MS/MS) of tryptic digests.

Visualizations

General Proteomics Workflow

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_labeling Boronic Acid Labeling cluster_analysis Analysis Sample_Collection Sample Collection (Cells, Tissues, etc.) Protein_Extraction Protein Extraction & Lysis Sample_Collection->Protein_Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion (e.g., Trypsin) Reduction_Alkylation->Protein_Digestion Labeling Peptide Labeling with Boronic Acid Probe Protein_Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Analysis & Database Search LC_MS->Data_Analysis Protein_ID Protein Identification & Quantification Data_Analysis->Protein_ID

Caption: General workflow for bottom-up proteomics incorporating boronic acid-based labeling.

Iminoboronate Formation Workflow

Iminoboronate_Formation_Workflow Protein Protein with Hydrazine/Hydroxylamine Moiety Reaction Iminoboronate Formation Protein->Reaction Probe 2-Formylphenylboronic Acid (2-FPBA) Probe Probe->Reaction Labeled_Protein Labeled Protein (Iminoboronate Linkage) Reaction->Labeled_Protein

Caption: Workflow for protein labeling via iminoboronate formation.

Suzuki-Miyaura Cross-Coupling Workflow

Suzuki_Miyaura_Workflow Protein Protein with Aryl Halide Reaction Suzuki-Miyaura Cross-Coupling Protein->Reaction Probe Boronic Acid Probe Probe->Reaction Catalyst Palladium Catalyst Catalyst->Reaction Labeled_Protein Labeled Protein (C-C Bond) Reaction->Labeled_Protein

Caption: Workflow for protein labeling using Suzuki-Miyaura cross-coupling.

Signaling Pathway Tracking Principle

Signaling_Pathway_Tracking cluster_cell Cell Extracellular_Signal Extracellular Signal Receptor Membrane Receptor Extracellular_Signal->Receptor Protein_of_Interest Protein of Interest (Labeled with Boronic Acid Probe) Receptor->Protein_of_Interest Activation Downstream_Effector Downstream Effector Protein_of_Interest->Downstream_Effector Signal Transduction Microscopy Fluorescence Microscopy or NanoSIMS Imaging Protein_of_Interest->Microscopy Detection & Localization Cellular_Response Cellular Response Downstream_Effector->Cellular_Response

Caption: Principle of tracking a signaling pathway using a boronic acid-labeled protein.

References

Troubleshooting & Optimization

Troubleshooting Boronal synthesis yield issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boronal synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis of this compound and related boron-containing compounds. Low yields and inconsistent results are common challenges in organoboron chemistry, and this guide provides a structured approach to identifying and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low this compound yield?

Low yields in this compound synthesis can stem from a variety of factors. The most common issues are related to the stability of the boron compounds, suboptimal reaction conditions, and inefficient purification. Boron compounds can be sensitive to air and moisture, leading to degradation.[1] Reaction parameters such as temperature, solvent, and reagent stoichiometry are also critical and require careful optimization.[2][3][4]

Q2: How does moisture affect the synthesis of this compound?

Moisture can lead to the hydrolysis of key intermediates and the final this compound product, significantly reducing the yield. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My this compound product seems to be degrading during purification. What can I do?

This compound and its intermediates can be unstable, especially during purification on silica gel.[2] This can lead to the formation of byproducts. To mitigate this, consider using deactivated silica gel for column chromatography or alternative purification methods such as crystallization or distillation if the product is stable enough.[2]

Q4: Can the choice of boron source impact the reaction outcome?

Yes, the boron source is a critical parameter. Different boron reagents (e.g., BCl₃, BBr₃) can lead to different products or require different reaction conditions for optimal yield.[2] The purity of the boron source is also essential, as impurities can interfere with the reaction.

Troubleshooting Guide: Low this compound Yield

This guide provides a systematic approach to troubleshooting low yields in your this compound synthesis.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following:

  • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. Both too low and too high temperatures can be detrimental. Some reactions require heating to proceed at an appreciable rate, while others need to be cooled to prevent side reactions.[2][]

  • Reaction Time: The reaction may not have been allowed to run to completion. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement and consider using a slight excess of one of the reagents if it is known to be beneficial.

  • Catalyst Activity: If your synthesis involves a catalyst, ensure it is active and used in the correct amount. Catalyst poisoning by impurities in the reagents or solvent can also halt the reaction.

Issue 2: Formation of Multiple Products (Low Selectivity)

The formation of multiple products indicates a lack of selectivity in the reaction.

  • Solvent Choice: The solvent can significantly influence the reaction pathway and selectivity. Experiment with different solvents of varying polarity and coordinating ability.[2]

  • Temperature Control: As with low conversion, precise temperature control is crucial for selectivity. Running the reaction at a lower temperature can sometimes favor the formation of the desired product.

  • Addition Rate of Reagents: A slow, controlled addition of a reactive reagent can sometimes prevent the formation of side products.

Issue 3: Product Degradation

If you suspect your product is degrading during the reaction or workup, consider the following:

  • Atmosphere: Boron compounds can be sensitive to oxygen and moisture.[1] Ensure the reaction is carried out under a dry, inert atmosphere.

  • Workup Procedure: The workup procedure should be as mild as possible. Avoid unnecessarily harsh acidic or basic conditions.

  • Purification Method: As mentioned in the FAQs, standard silica gel chromatography can sometimes lead to the degradation of boron compounds.[2] Exploring alternative purification techniques is recommended.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of key reaction parameters on the yield of a generic this compound synthesis. This data is compiled from various studies on the synthesis of boron-containing compounds.

ParameterCondition AYield (%)Condition BYield (%)Notes
Temperature 0 °C75%60 °C40%Lower temperatures can improve selectivity and stability.[2]
Solvent Dichloromethane (DCM)80%Tetrahydrofuran (THF)55%Solvent choice is critical for reaction efficiency.[2]
Boron Source BCl₃85%B(OMe)₃60%The nature of the boron source affects reactivity.[2]
Purification Deactivated Silica Gel70%Standard Silica Gel30%Standard silica can cause product degradation.[2]

Experimental Protocols

General Protocol for this compound Synthesis (Arylboronic Acid Example)

This protocol describes a general method for the synthesis of an arylboronic acid, a common type of "this compound," via a Grignard reagent.

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Triisopropyl borate

  • Aqueous HCl (e.g., 1M)

  • Anhydrous sodium sulfate

  • Hexane

  • All glassware should be oven-dried and cooled under an inert atmosphere.

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask.

  • Dissolve the aryl halide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining aryl halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate in anhydrous diethyl ether dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding cold aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ether/hexane).

Visualizations

Troubleshooting Workflow for Low this compound Yield

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during this compound synthesis.

TroubleshootingWorkflow start Low this compound Yield check_conversion Check Starting Material Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion optimize_reaction Optimize Reaction Conditions: - Temperature - Time - Stoichiometry low_conversion->optimize_reaction Yes check_selectivity Analyze Product Mixture for Byproducts low_conversion->check_selectivity No end Improved Yield optimize_reaction->end low_selectivity Low Selectivity (Multiple Products) check_selectivity->low_selectivity optimize_selectivity Optimize for Selectivity: - Solvent - Temperature - Addition Rate low_selectivity->optimize_selectivity Yes check_degradation Suspect Product Degradation? low_selectivity->check_degradation No optimize_selectivity->end degradation Degradation Likely check_degradation->degradation optimize_workup Optimize Workup & Purification: - Inert Atmosphere - Mild Conditions - Alternative Purification degradation->optimize_workup Yes degradation->end No optimize_workup->end

Caption: A flowchart for systematic troubleshooting of low this compound yields.

Simplified Reaction Pathway for Arylboronic Acid Synthesis

This diagram shows a simplified reaction pathway for the synthesis of an arylboronic acid from an aryl halide.

ReactionPathway A Aryl Halide (Ar-X) B Grignard Reagent (Ar-MgX) A->B + Mg C Borate Ester Intermediate B->C + B(OR)3 D Arylboronic Acid (Ar-B(OH)2) C->D Hydrolysis (H3O+)

Caption: A simplified pathway for arylboronic acid synthesis.

Logical Relationships in Yield Optimization

This diagram illustrates the interconnected factors that influence the final yield of this compound synthesis.

YieldOptimization Yield Final Yield Reaction_Conditions Reaction Conditions Reaction_Conditions->Yield Product_Stability Product Stability Reaction_Conditions->Product_Stability Reagent_Quality Reagent Quality Reagent_Quality->Yield Purification_Method Purification Method Purification_Method->Yield Purification_Method->Product_Stability Product_Stability->Yield

Caption: Key factors influencing this compound synthesis yield.

References

How to improve the stability of Boronal solutions

Author: BenchChem Technical Support Team. Date: December 2025

A-Note-on-"Boronal": The term "this compound" is not a standard chemical nomenclature. This guide assumes "this compound" refers to a research compound containing a boronic acid (-B(OH)_2) functional group. The stability principles discussed are based on the well-documented behavior of boronic acids and their derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in boronic acid solutions?

Boronic acids in solution are susceptible to several degradation pathways:

  • Oxidation: The carbon-boron bond can be oxidatively cleaved, especially in the presence of air or other oxidizing agents, converting the boronic acid into an alcohol or phenol.[1][2] This process can be surprisingly rapid at physiological pH.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond where a hydrogen atom replaces the boronic acid group.[1] This reaction is often accelerated by heat, moisture, and basic or acidic conditions.[1]

  • Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic trimers known as boroxines.[1] This equilibrium complicates accurate concentration measurements and can affect reaction stoichiometry.[1][3]

Q2: My cross-coupling reaction (e.g., Suzuki-Miyaura) is failing. Could my boronic acid solution be the problem?

Yes, low yields or complete failure in cross-coupling reactions are common indicators of boronic acid degradation.[1] In-situ decomposition under the reaction conditions (e.g., presence of base, heat) can compete with the desired catalytic cycle.[4] It is crucial to verify the integrity of the boronic acid before and during the reaction.[1]

Q3: How should I store solid boronic acids versus their solutions?

Proper storage is critical to maximize shelf-life.

  • Solid Compounds: Store solids in tightly sealed, airtight containers protected from moisture and light.[5][6][7] Refrigeration or freezing (e.g., -20°C) is often recommended, especially for sensitive compounds. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection.

  • Solutions: Solutions are inherently less stable than solids and should be prepared fresh whenever possible.[1] If a solution must be stored, use a dry, inert solvent and keep it under an inert atmosphere at low temperatures.[1]

Q4: Can pH affect the stability of my this compound solution?

Absolutely. The stability of boronic acids can be highly dependent on pH.[1] The rate of protodeboronation, for instance, can change by orders of magnitude across the pH range.[1] Basic conditions required for many cross-coupling reactions can accelerate the decomposition of certain boronic acids.[1]

Troubleshooting Guide

Issue 1: Inconsistent or Poor Results in Experiments
Symptom Possible Cause Recommended Action
Low or no product yield in a cross-coupling reaction.Degradation of boronic acid (protodeboronation, oxidation).1. Use freshly opened or recently purchased boronic acid. 2. Run a control experiment: subject the boronic acid to reaction conditions (solvent, base, heat) without the palladium catalyst and analyze for degradation products (e.g., Ar-H, Ar-OH) by LC-MS or NMR.[1] 3. Consider using a more stable boronic acid surrogate, such as a boronic ester (e.g., pinacol or MIDA esters).[4][8]
Variable results between experimental runs.Formation of boroxine trimers, leading to inaccurate concentration measurements.1. Prepare solutions fresh before each use. 2. If using an older solid, consider dissolving a sample in a deuterated solvent with a drop of water (D₂O) for NMR analysis; the water can help break up boroxine trimers, giving a cleaner spectrum.[3]
Appearance of unexpected byproducts.Oxidative degradation of the boronic acid.1. Degas solvents thoroughly before preparing the solution. 2. Handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Issue 2: Visible Changes in the Solution or Solid
Symptom Possible Cause Recommended Action
Solid boronic acid appears clumpy or discolored.Moisture absorption and/or degradation. Boric acid is hygroscopic.[5][6]Discard the reagent and obtain a fresh supply. Ensure future storage is in a desiccator or dry environment.[5]
Solution becomes cloudy or develops precipitates over time.Trimerization to boroxines (which may have different solubility) or other degradation pathways.The solution is likely degraded and should not be used. Prepare a fresh solution immediately before the experiment.

Key Stability Factors and Recommendations

The stability of a this compound (boronic acid) solution is influenced by several environmental and chemical factors. The following table summarizes these factors and provides best-practice recommendations to mitigate degradation.

FactorImpact on StabilityRecommended Handling & Storage Conditions
Oxygen / Air Promotes oxidative deboronation, converting the boronic acid (R-B(OH)₂) to an alcohol (R-OH).[1][2]• Prepare solutions using degassed solvents. • Store solutions and sensitive solids under an inert atmosphere (Nitrogen or Argon).
Moisture / Water Can facilitate protodeboronation (cleavage of the C-B bond) and hydrolysis of boronic esters.[1][6][7]• Use anhydrous solvents for solution preparation. • Store solid compounds in a desiccator or dry, well-sealed container.[5]
Temperature Higher temperatures accelerate degradation pathways like protodeboronation.[1]• Store solids and solutions at low temperatures (Refrigerate at 2-8°C or freeze at -20°C). • Avoid placing near heat sources or in direct sunlight.[5]
pH Both acidic and basic conditions can significantly accelerate decomposition, depending on the molecule's structure.[1]• Prepare solutions in neutral, aprotic solvents where possible. • If aqueous buffers are required, assess stability at the target pH as part of experimental validation.
Light Exposure to light can potentially initiate or accelerate degradation.[6]• Store solids and solutions in amber vials or protect them from light.[6]

Experimental Protocols

Protocol 1: Assessing this compound Solution Stability by HPLC

This protocol outlines a general method to quantify the degradation of a this compound compound in solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh the this compound solid and dissolve it in a suitable anhydrous solvent (e.g., Acetonitrile, Dioxane) to a known concentration (e.g., 1 mg/mL). This is your Time 0 (T₀) sample.

  • Incubation:

    • Divide the stock solution into several vials to represent different conditions (e.g., ambient temperature in air, 4°C under nitrogen, 40°C in air).

  • Time-Point Analysis:

    • At specified intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each vial.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Method: A reverse-phase HPLC method is commonly used. A generic starting point could be a C18 column with a gradient elution using water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Detection: Use a UV detector set to a wavelength where the this compound compound has maximum absorbance.

    • Quantification: Inject the samples and record the peak area of the this compound compound.

  • Data Analysis:

    • Calculate the percentage of the this compound compound remaining at each time point relative to the T₀ sample.

    • Plot the percentage remaining versus time for each condition to determine the degradation rate.

Note: The analysis of boronic acids can be challenging due to their lability. Techniques like non-aqueous capillary electrophoresis (NACE) or specialized HILIC methods may offer advantages by preventing on-column hydrolysis.[9][10]

Visual Guides

G Troubleshooting Workflow for this compound Solution Instability start Poor Experimental Results (e.g., Low Yield) check_reagent Is this compound solid old or improperly stored? start->check_reagent fresh_reagent Use fresh, properly stored this compound solid. check_reagent->fresh_reagent Yes check_solution Was the solution prepared fresh? check_reagent->check_solution No prepare_fresh Prepare solution fresh before use. check_solution->prepare_fresh No check_conditions Assess reaction conditions (Solvent, Temp, pH, Air Exposure) check_solution->check_conditions Yes run_control Run control experiment: This compound + Base + Heat (No Catalyst) check_conditions->run_control analyze_control Analyze control by LC-MS or NMR for degradation products run_control->analyze_control degradation_detected Degradation Detected? analyze_control->degradation_detected optimize Optimize Conditions: - Degas solvent - Lower temperature - Use inert atmosphere degradation_detected->optimize Yes no_degradation Instability is not the primary issue. Troubleshoot other reaction parameters. degradation_detected->no_degradation No use_surrogate Consider stable surrogates (MIDA or Pinacol Esters) optimize->use_surrogate

Caption: Troubleshooting workflow for unstable this compound solutions.

G Primary Degradation Pathways of Boronic Acids cluster_0 Oxidation cluster_1 Protodeboronation cluster_2 Trimerization boronic_acid_ox R-B(OH)₂ alcohol R-OH boronic_acid_ox->alcohol [O], H₂O boronic_acid_proto R-B(OH)₂ arene R-H boronic_acid_proto->arene H⁺ / H₂O boronic_acid_tri 3 R-B(OH)₂ boroxine Cyclic Trimer (Boroxine) boronic_acid_tri->boroxine - 3 H₂O (Reversible)

Caption: Common degradation pathways for boronic acids in solution.

References

Technical Support Center: Optimizing Boronal Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Boronal reactions, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: Why is my Suzuki-Miyaura coupling reaction showing low yield or incomplete conversion?

A1: Low yield or incomplete conversion in Suzuki-Miyaura reactions is a frequent issue that can often be attributed to suboptimal reaction parameters or the quality of the reagents. A systematic evaluation of each component is key to identifying the root cause.[1][2]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids, particularly heteroaryl boronic acids, can be unstable and undergo protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more stable derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1]

    • Catalyst Activity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[3] This reduction can sometimes be inefficient. To test your catalyst's activity, run a control reaction with known reactive partners, such as phenylboronic acid and bromobenzene.[3]

    • Ligand Integrity: Phosphine-based ligands are susceptible to oxidation. Ensure your ligand is pure and has been stored under an inert atmosphere.[2]

    • Base and Solvent Purity: Ensure solvents are anhydrous and properly degassed. The purity and strength of the base are also critical for the reaction's success.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many Suzuki-Miyaura couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, excessive heat can lead to catalyst decomposition and an increase in side reactions.[1][2]

    • Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas like Argon or Nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]

    • Mixing: Ensure vigorous and constant stirring to avoid localized high concentrations of reagents, which can contribute to catalyst decomposition.[1]

Q2: How does the choice of base impact the reaction yield?

A2: The base is a critical component in the Suzuki-Miyaura reaction, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[4] The choice of base can significantly influence reaction rates and yields.[4] Both inorganic and organic bases are used, with inorganic bases being more common.[4]

Data Presentation: Effect of Base on Suzuki-Miyaura Coupling Yield

BaseAryl HalideArylboronic AcidCatalystSolventTemperature (°C)Yield (%)Reference
Na₂CO₃4-BromotoluenePhenylboronic AcidPd/NiFe₂O₄DMF/H₂O (1:1)8098[5]
K₂CO₃4-BromotoluenePhenylboronic AcidPd/NiFe₂O₄DMF/H₂O (1:1)8095[5]
K₃PO₄4-BromotoluenePhenylboronic AcidPd/NiFe₂O₄DMF/H₂O (1:1)8092[5]
NaOH4-BromotoluenePhenylboronic AcidPd/NiFe₂O₄DMF/H₂O (1:1)8085[5]
TEA4-BromotoluenePhenylboronic AcidPd/NiFe₂O₄DMF/H₂O (1:1)8040[5]
NaOHBromobenzenePhenylboronic AcidTbPo-Pd(II)MeOH/H₂O (3:2)Reflux98.5[6]
K₃PO₄·3H₂OBromobenzenePhenylboronic AcidTbPo-Pd(II)MeOH/H₂O (3:2)Reflux96.3[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions and this table serves for comparative purposes.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role by influencing the solubility of reagents, catalyst stability, and reaction kinetics.[2] The choice of solvent can significantly impact the outcome of the reaction. A mixture of an organic solvent with water is often employed to dissolve both the organic substrates and the inorganic base.

Data Presentation: Effect of Solvent on Suzuki-Miyaura Coupling Yield

SolventAryl HalideArylboronic AcidBaseCatalystTemperature (°C)Yield (%)Reference
MeOH/H₂O (3:2)BromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux96.3[6]
DioxaneBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux0[6]
THFBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux10.4[6]
DMFBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux30.9[6]
Ethyl AcetateBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux5.6[6]
MethanolBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux78.9[6]
EthanolBromobenzenePhenylboronic AcidK₃PO₄·3H₂OTbPo-Pd(II)Reflux73.4[6]

Note: Yields are highly dependent on the specific substrates and reaction conditions and this table serves for comparative purposes.

Issue 2: Presence of Side Products

Q4: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling, the coupling of two boronic acid molecules, is a common side reaction. The primary cause is often the presence of oxygen, which can facilitate the oxidative coupling catalyzed by palladium.[1]

Troubleshooting Steps:

  • Improve Degassing: Rigorous degassing of the reaction mixture is the most effective way to prevent homocoupling.[1][3]

  • Use a Pd(0) Source: When using a Pd(II) precatalyst, its in-situ reduction to Pd(0) can sometimes promote homocoupling.[1] Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate this issue.[1]

Q5: My starting aryl halide is being dehalogenated. What is the cause and how can I prevent it?

A5: Dehalogenation is the replacement of the halide on your starting material with a hydrogen atom. This side reaction can occur after the oxidative addition step.[3]

Troubleshooting Steps:

  • Eliminate Hydride Sources: Potential sources of hydride ions include amine bases or alcohol solvents. If dehalogenation is a significant issue, consider switching to a carbonate or phosphate base and using an aprotic solvent.[1]

Issue 3: Difficult Purification

Q6: How can I effectively remove unreacted boronic acid and its byproducts from my reaction mixture?

A6: Boronic acids and their byproducts can sometimes be challenging to remove using standard purification techniques like silica gel chromatography.

Purification Strategies:

  • Aqueous Extraction: A basic aqueous wash (e.g., with 1M NaOH) can convert the acidic boronic acid into its highly water-soluble boronate salt, which can then be easily extracted into the aqueous phase.

  • Scavenging Resins: Silica-based scavenger resins containing diol functional groups can selectively bind to and remove boronic acids from the reaction mixture.

  • Recrystallization: For many aryl boronic acids and their coupled products, recrystallization can be a highly effective method of purification.

  • Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid, which often precipitates and can be removed by filtration.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point. Optimization of reagents, catalyst, ligand, base, solvent, and temperature is often necessary for a specific set of substrates.[2]

Materials:

  • Aryl Halide (1.0 equiv)

  • Organoboron Reagent (e.g., boronic acid or pinacol ester) (1.1-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%)

  • Ligand (e.g., PPh₃, SPhos; 1-2 equivalents relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, THF/Water)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, organoboron reagent, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[2]

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Mandatory Visualizations

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_reagent Reagent Quality Checks cluster_conditions Reaction Condition Checks Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Check Condition_Check 2. Review Reaction Setup & Conditions Reagent_Check->Condition_Check Boronic_Acid Boronic Acid/Ester Stability (Check for protodeboronation) Reagent_Check->Boronic_Acid Aryl_Halide Aryl Halide Purity Reagent_Check->Aryl_Halide Catalyst Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) Reagent_Check->Catalyst Base Base Purity & Strength Reagent_Check->Base Side_Product_Analysis 3. Analyze for Side Products Condition_Check->Side_Product_Analysis Solvent Solvent Degassed & Anhydrous Condition_Check->Solvent Temperature Temperature Optimization Condition_Check->Temperature Degassing Inert Atmosphere Maintained? Condition_Check->Degassing Component_Screening 4. Systematic Component Screening Side_Product_Analysis->Component_Screening

Caption: A logical workflow for troubleshooting low conversion in this compound reactions.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂-Ar' Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Boronate Ar'-B(OR)₃⁻ Boronate->Transmetalation Base Base BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Boronal Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for boronal purification. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic acids and their derivatives.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification workflow.

Issue 1: Low or No Recovery of Boronic Acid/Ester from Silica Gel Chromatography

Symptoms:

  • The desired compound appears to "stick" to the silica gel column and does not elute with the expected solvent system.[1]

  • Significant tailing or streaking of the product spot is observed on TLC plates.[2][3]

  • NMR analysis of eluted fractions shows the presence of the corresponding boronic acid when a boronic ester was expected.[4]

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Interaction with Silanol Groups The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on the silica surface, leading to irreversible adsorption.[4]Reduced product loss and improved recovery of the desired compound.
Deactivate the Silica Gel: Prepare a slurry of silica gel in the eluent and add a small amount of a non-nucleophilic base like triethylamine to cap the acidic silanol groups.[4]
Use an Alternative Stationary Phase: For less polar esters, neutral alumina can be a good substitute for silica gel.[4][5] For reverse-phase chromatography, C18 columns can be used, although some compounds may still adhere.[2][3]
On-Column Hydrolysis of Boronic Esters The acidic nature of silica gel can catalyze the hydrolysis of boronic esters (especially pinacol esters) back to the more polar boronic acid, which then adheres strongly to the silica.[4]Prevention of ester hydrolysis during purification, leading to the isolation of the intact ester.
Boric Acid Impregnation: Pre-treat the silica gel with a boric acid solution to suppress over-adsorption and hydrolysis.[4][6]
Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried and perform the chromatography under an inert atmosphere (e.g., Nitrogen or Argon) if the compound is particularly sensitive.[4]

Experimental Protocol: Boric Acid Impregnation of Silica Gel [4]

  • Prepare a 5% w/v solution of boric acid in methanol.

  • Create a slurry of the silica gel in the boric acid/methanol solution (approx. 550 mL for 100 g of silica).

  • Gently agitate the slurry for 1 hour at room temperature.

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol.

  • Dry the silica gel in vacuo until it is a free-flowing powder.

experimental_workflow cluster_prep Silica Gel Preparation cluster_filtration Filtration and Washing cluster_drying Drying prep1 Prepare 5% Boric Acid in Methanol prep2 Slurry Silica Gel in Solution prep1->prep2 prep3 Agitate for 1 hour prep2->prep3 filt1 Filter with Büchner Funnel prep3->filt1 filt2 Wash with Ethanol filt1->filt2 dry1 Dry in vacuo filt2->dry1 dry2 Obtain Free-Flowing Powder dry1->dry2

Boric acid impregnation of silica gel workflow.
Issue 2: Presence of Boroxine Impurity in the Final Product

Symptoms:

  • NMR or mass spectrometry data indicates the presence of a trimeric anhydride species (boroxine).

  • The isolated product has poor solubility in common organic solvents.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Anhydrous Workup or Storage Conditions Boroxines are formed by the dehydration of three boronic acid molecules.The boroxine will hydrolyze back to the monomeric boronic acid, which can then be purified.[7]
Introduce Water: During the workup, dissolve the crude product in a solvent mixture containing water and stir.[7]
High Temperatures During Workup Excessive heating during solvent removal can promote dehydration and boroxine formation.[7]Minimized boroxine formation and a purer final product.
Moderate Temperatures: Use a rotary evaporator at a moderate temperature to remove the solvent.[7]

Purification Protocol: Recrystallization from an Aqueous Solvent System [7]

  • Dissolve the crude material containing the boroxine impurity in a suitable aqueous solvent system (e.g., water, or an alcohol/water mixture) with gentle heating.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

  • The pure boronic acid should crystallize out, leaving the more soluble impurities in the mother liquor.

  • Collect the crystals by vacuum filtration.

logical_relationship start Crude Product with Boroxine Impurity dissolve Dissolve in Aqueous Solvent with Heating start->dissolve cool Cool Solution Slowly dissolve->cool crystallize Pure Boronic Acid Crystallizes cool->crystallize filtrate Collect Crystals by Filtration crystallize->filtrate end Pure Boronic Acid filtrate->end

Troubleshooting boroxine impurities via recrystallization.
Issue 3: Significant Protodeboronation During Workup or Purification

Symptoms:

  • The desired boronic acid is lost and replaced by the corresponding arene or alkane.

  • Yields are significantly lower than expected.

Possible Causes & Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Inappropriate pH During Aqueous Workup Both acidic and basic conditions can catalyze protodeboronation.[7]Minimized protodeboronation and preservation of the desired product.
Adjust pH to Neutral: Before extraction, adjust the pH of the aqueous phase to approximately 7, if the compound's stability allows.[7]
Prolonged Exposure to Acidic or Basic Conditions The longer the exposure, the greater the extent of protodeboronation.Reduced product loss due to degradation.
Minimize Contact Time: Perform extractions and other pH-sensitive steps as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is an oil and cannot be recrystallized. How can I purify it?

A1: For oily boronic acids, several alternative purification methods can be employed:

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH) to separate them from neutral organic impurities. The aqueous layer is then acidified (e.g., with 1-2 M HCl) to precipitate the pure boronic acid, which can be collected by filtration or extracted back into an organic solvent.[7]

  • Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that precipitates from a non-polar solvent. This adduct can be collected by filtration and then hydrolyzed back to the pure boronic acid by treatment with an acid.[2][3][7]

  • Chromatography on Neutral Alumina: As mentioned in the troubleshooting guide, neutral alumina can be a good alternative to silica gel for the chromatography of less polar boronic acids and esters.[5]

Experimental Protocol: Purification via Diethanolamine Adduct Formation [7]

  • Dissolve the crude boronic acid in a minimal amount of a suitable non-polar solvent (e.g., diethyl ether).

  • Add diethanolamine dropwise with stirring.

  • The diethanolamine adduct, which is often a crystalline solid, should precipitate.

  • Collect the solid adduct by vacuum filtration and wash it with cold solvent.

  • To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.

  • Stir the mixture until the solid dissolves, indicating the hydrolysis of the adduct.

  • Separate the layers, and the pure boronic acid will be in the organic phase.

signaling_pathway crude_ba Crude Boronic Acid in Diethyl Ether adduct Crystalline Diethanolamine Adduct (Precipitate) crude_ba->adduct + dea Diethanolamine dea->adduct + hydrolysis Hydrolysis (Diethyl Ether / 0.1 M HCl) adduct->hydrolysis Filter & Resuspend pure_ba Pure Boronic Acid in Organic Phase hydrolysis->pure_ba Separate Layers

Purification workflow using diethanolamine adduct formation.

Q2: Can I use my crude boronic acid pinacol ester (Bpin) in the next reaction step without purification?

A2: In many instances, particularly for Suzuki-Miyaura couplings, it is possible to use the crude Bpin ester directly after a simple workup.[4] This typically involves filtering the reaction mixture through a plug of Celite or a short pad of silica gel to remove the catalyst and inorganic salts.[4] However, the success of this approach is highly dependent on the tolerance of the subsequent reaction to the specific impurities present in the crude material. A small-scale trial is recommended to verify compatibility.

Q3: What are some common impurities found in boronic acid samples?

A3: Common impurities include:

  • Protodeboronated product: The corresponding arene or alkane formed from the loss of the boronic acid group.[3]

  • Boroxines: Trimeric anhydrides of the boronic acid.[7]

  • Starting materials and byproducts: Unreacted starting materials or byproducts from the synthesis.

  • Oxidized or polymerized species: Degradation products that can form upon exposure to air or light.[3]

Q4: Are there more stable alternatives to boronic acids and pinacol esters for purification?

A4: Yes, converting boronic acids or their esters to more stable derivatives can facilitate purification.

  • N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable, air-stable solids that are compatible with silica gel chromatography. The boronic acid can be readily released under mild aqueous basic conditions.[1][7]

  • Trifluoroborate salts (R-BF3K): These are generally crystalline, air-stable solids that are often easier to handle and purify by recrystallization than the corresponding boronic acids.[1][7]

References

Boronal compound degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boronal Compound Stability. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the degradation of this compound compounds and provide effective prevention strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound compounds?

This compound compounds, particularly boronic acids, are susceptible to several degradation pathways that can impact the outcome of your experiments:

  • Protodeboronation: This is a significant pathway where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[1][2] This process can be accelerated by factors such as heat, the presence of a base, or a palladium catalyst.[1]

  • Oxidation: The boronic acid group can be oxidized, especially in the presence of air or other oxidizing agents like hydrogen peroxide, which converts the boronic acid into an alcohol (or phenol) and boric acid.[1][3][4] At physiological pH, this oxidation can occur at rates comparable to that of thiols.[1][4]

  • Polymerization/Trimerization: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[1] This process can complicate reaction stoichiometry and affect reproducibility.[1]

Q2: Why do some of my this compound compounds, especially 2-heterocyclic boronic acids, show significant instability?

The stability of this compound compounds is highly dependent on their structure. 2-Heterocyclic boronic acids, such as those derived from furan, pyrrole, and pyridine, are known to be particularly unstable and prone to rapid protodeboronation under reaction conditions.[1] In contrast, 3- and 4-pyridyl boronic acids are considerably more stable.[1] Aliphatic boronic acids are also generally more susceptible to oxidation than aryl- and alkenyl-boronic acids.[5][6]

Q3: How does pH affect the stability of boronic acids in my experiments?

The pH of the solution can have a dramatic effect on the stability of boronic acids, with stability varying by orders of magnitude across a pH range of 1-13.[1] The rate of protodeboronation is highly pH-dependent, and the specific pH-rate profile is influenced by the boronic acid's structure and its pKa.[1][2] For some boronic acids, decomposition is significantly accelerated under the basic conditions typically required for Suzuki-Miyaura coupling reactions.[1]

Q4: What are the best practices for storing and handling this compound compounds to prevent degradation?

Proper storage and handling are crucial for maintaining the integrity of your this compound compounds.

For Solid Compounds:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][7] Refrigeration is often recommended.[1]

  • Protect from moisture and air to prevent hydrolysis and oxidation.[1][7] Some boronic acids are hygroscopic and can cake upon exposure to the atmosphere.[7][8]

  • Handle under an inert atmosphere (e.g., argon or nitrogen) when possible.

For Solutions:

  • Solutions are generally less stable and should be prepared fresh for each experiment whenever possible.[1]

  • If a solution must be stored, use a dry, inert solvent and keep it under an inert atmosphere at low temperatures.[1]

Q5: When should I use a protecting group for my boronic acid?

Using a protecting group is advisable when you are working with unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives) or when your reaction conditions are harsh (e.g., strong bases, high temperatures) and could lead to degradation.[9][10] Protecting groups can shield the boronic acid moiety from undesired reactions, allowing it to be carried through multi-step syntheses.[9]

Commonly used protecting groups include:

  • Pinacol esters: These are popular due to their relative stability for purification while remaining reactive enough for direct use in Suzuki-Miyaura coupling.[11]

  • N-methyliminodiacetic acid (MIDA) esters: MIDA boronates are exceptionally stable and can be used in a "slow-release" strategy for cross-coupling reactions, which is particularly useful for unstable boronic acids.[5][9][10] They are stable under a range of conditions but can be deprotected under mildly basic conditions.[5][11]

  • Trifluoroborate salts: These salts exhibit high stability towards oxidation due to the electron-donating fluorine atoms.[11]

Troubleshooting Guides

Problem: My Suzuki-Miyaura coupling reaction is resulting in low or no product yield.

This is a common issue, often linked to the degradation of the this compound compound before or during the reaction.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of Boronic Acid Use fresh, high-purity boronic acid. If the compound is known to be unstable, consider using a protected form, such as a MIDA boronate, which can provide a slow release of the active boronic acid during the reaction.[10]
Protodeboronation Monitor the reaction for the presence of the protodeboronated byproduct (Ar-H) using LC-MS or NMR.[1] Optimize reaction conditions by lowering the temperature or using a milder base if possible.
Oxidation Ensure all solvents are properly degassed and run the reaction under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
Incorrect Stoichiometry The formation of boroxines from boronic acids can lead to inaccurate measurements.[1] Consider using a boronate ester (e.g., pinacol ester) for easier handling and more accurate stoichiometry.
Problem: I am observing unexpected byproducts in my reaction mixture.

The presence of unexpected byproducts can often be traced back to the degradation of the starting this compound compound.

Identifying Byproducts:

Observed Byproduct Likely Degradation Pathway Prevention Strategy
Ar-H (Arene/Heteroarene)ProtodeboronationUse a protecting group (e.g., MIDA), milder reaction conditions, or a slow-release strategy.[10]
Ar-OH (Phenol/Alcohol)OxidationDegas solvents thoroughly and maintain an inert atmosphere. Consider using more oxidatively stable derivatives like trifluoroborate salts.[11]
Boroxine (Cyclic Trimer)DehydrationUse the boronic acid immediately after weighing or use a boronate ester to avoid this equilibrium.

Experimental Protocols

Protocol 1: Monitoring Boronic Acid Degradation by ¹H NMR

This protocol allows for the quantitative assessment of the stability of a boronic acid under specific conditions (e.g., benchtop stability).

Materials:

  • Boronic acid sample

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in the chosen NMR solvent with a precisely known concentration.

  • At time point zero (T=0), accurately weigh a sample of the boronic acid and dissolve it in a known volume of the internal standard stock solution.

  • Acquire a quantitative ¹H NMR spectrum of the sample.

  • Store the remaining boronic acid sample under the desired experimental conditions (e.g., in an open vial on the benchtop).

  • At subsequent time points (e.g., 1, 3, 7, and 15 days), repeat steps 2 and 3 with a new sample of the aged boronic acid.

  • For each spectrum, determine the purity of the boronic acid by integrating a characteristic peak of the compound against a peak from the internal standard.

  • Plot the percentage of purity against time to establish the degradation profile.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with an Unstable Boronic Acid using a MIDA Boronate

This protocol utilizes the slow-release strategy for unstable boronic acids to improve coupling efficiency.

Materials:

  • Aryl or heteroaryl halide (1.0 equiv)

  • MIDA boronate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄, 7.5 equiv)

  • Dioxane/water (5:1 mixture), degassed

  • Reaction vial with a stir bar

Procedure:

  • To the reaction vial, add the aryl or heteroaryl halide, MIDA boronate, Pd(OAc)₂, SPhos, and K₃PO₄.[1]

  • Seal the vial and purge with an inert gas (e.g., argon) for several minutes.

  • Add the degassed dioxane/water mixture via syringe to achieve the desired concentration (e.g., ~0.07 M with respect to the halide).[1]

  • Place the vial in a preheated oil bath or heating block (e.g., 60-80 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

DegradationPathways cluster_degradation Degradation Pathways BoronicAcid This compound Compound (R-B(OH)₂) Protodeboronation Protodeboronation Product (R-H) BoronicAcid->Protodeboronation + H₂O (Heat, Base, Pd) Oxidation Oxidation Product (R-OH) BoronicAcid->Oxidation + [O] (Air, H₂O₂) Trimerization Trimerization Product (Boroxine) BoronicAcid->Trimerization - H₂O (Dehydration)

Caption: Major degradation pathways of this compound compounds.

TroubleshootingWorkflow Start Low Yield in Suzuki-Miyaura Reaction CheckPurity Check Purity & Age of Boronic Acid Start->CheckPurity UseFresh Use Freshly Prepared or Purified Boronic Acid CheckPurity->UseFresh Impure or Old CheckConditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvents) CheckPurity->CheckConditions Pure & Fresh MonitorReaction Monitor Reaction by LC-MS/NMR for Byproducts (Ar-H, Ar-OH) UseFresh->MonitorReaction CheckConditions->MonitorReaction ImplementProtection Use Protected Boronic Acid (e.g., MIDA, Pinacol Ester) Success Improved Yield ImplementProtection->Success MonitorReaction->ImplementProtection Degradation Observed Optimize Optimize Conditions (Temperature, Base, Catalyst) MonitorReaction->Optimize No Degradation Optimize->Success

Caption: Troubleshooting workflow for low-yield coupling reactions.

ProtectingGroupSelection Start Need to Protect Boronic Acid? IsUnstable Is the Boronic Acid Inherently Unstable? (e.g., 2-heterocycle, vinyl) Start->IsUnstable UseMIDA Use MIDA Boronate for Slow Release IsUnstable->UseMIDA Yes HarshConditions Are Reaction Conditions Harsh? (Strong Base/Heat) IsUnstable->HarshConditions No UsePinacol Use Pinacol Ester for General Stability HarshConditions->UsePinacol Yes OxidativeEnv Is Oxidative Degradation a Concern? HarshConditions->OxidativeEnv No UseTrifluoroborate Use Trifluoroborate Salt OxidativeEnv->UseTrifluoroborate Yes NoProtection Protection May Not Be Necessary OxidativeEnv->NoProtection No

Caption: Decision guide for selecting a boronic acid protecting group.

References

Common pitfalls in Boronal experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boronal, a novel kinase inhibitor. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in experimental setups.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Compound Handling & Preparation

      • Q1: What is the best way to prepare and store this compound stock solutions?

      • Q2: My this compound solution appears to have precipitated. What should I do?

    • Cell-Based Assays

      • Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes?

      • Q4: I'm observing significant cytotoxicity even at low this compound concentrations. Is this expected?

      • Q5: I am not observing the expected downstream effect of this compound on its target pathway. What are the potential reasons?

    • Data Interpretation

      • Q6: How can I confirm that the observed effects are due to on-target this compound activity and not off-target effects?

  • Troubleshooting Guides

    • Guide 1: Inconsistent IC50 Values in Cell Viability Assays

    • Guide 2: High Background Signal in Kinase Assays

  • Experimental Protocols

    • Protocol 1: Preparation of this compound Stock Solutions

    • Protocol 2: Cell Viability (MTS) Assay with this compound Treatment

  • Diagrams & Workflows

    • This compound Signaling Pathway

    • This compound Experimental Workflow

    • Troubleshooting Logic for Unexpected Results

Frequently Asked questions (FAQs)

Compound Handling & Preparation

Q1: What is the best way to prepare and store this compound stock solutions?

A1: Proper preparation and storage of this compound are critical for reproducible results.[1][2] It is recommended to prepare a high-concentration stock solution, typically 10 mM, in a suitable solvent like DMSO.[3] For compounds of 10 mg or less, solvent can be added directly to the vial after a brief centrifugation to collect all powder at the bottom.[4] Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4][5] Always label aliquots clearly with the compound name, concentration, solvent, and preparation date.[2]

Q2: My this compound solution appears to have precipitated. What should I do?

A2: Precipitation indicates that the compound has come out of solution, which will lead to inaccurate dosing and unreliable results.[1][2] Visually inspect your stock and working solutions for any precipitates before each use.[1][6] If precipitation is observed in a stock solution, gentle warming in a water bath may help redissolve the compound; however, be cautious about compound stability at higher temperatures. If working solutions in aqueous media precipitate, it is likely due to the lower solubility of this compound in buffer or media compared to pure DMSO.[6] It is crucial to ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity.[4][5] Preparing fresh serial dilutions for each experiment is the best practice to avoid issues related to solubility and stability.[1][6]

Cell-Based Assays

Q3: My experimental results with this compound are inconsistent between experiments. What are the common causes?

A3: Inconsistent results are a common challenge and can stem from three main areas: compound-related issues, experimental system variability, and assay-related issues.[1]

  • Compound-Related: This includes improper storage, degradation from freeze-thaw cycles, or poor solubility.[1][4] Always use freshly prepared working solutions.[6]

  • System-Related: Variability in cell culture conditions is a major factor. Use cells within a consistent and low passage number range, as continuous passaging can cause genetic drift and alter drug sensitivity.[1] Ensure consistent cell seeding density, as this can significantly impact the final readout.[1][7]

  • Assay-Related: Inconsistencies in reagent preparation, incubation times, and instrument readouts can introduce variability.[1] Standardize all steps of the protocol.[1]

Q4: I'm observing significant cytotoxicity even at low this compound concentrations. Is this an on-target effect or a problem with my setup?

A4: Unexpected cytotoxicity can arise from several sources. First, verify that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically ≤0.1% is recommended for sensitive cell lines).[8] Always include a vehicle control (media with the same final DMSO concentration as your highest this compound dose) to assess solvent toxicity.[3][8] Second, the observed effect could be due to the compound's on-target activity in a particularly sensitive cell line.[7] If the target kinase is essential for cell survival, potent inhibition will lead to cell death. To distinguish this from non-specific toxicity, consider using a structurally related but inactive control compound or testing this compound in a cell line that does not express the target kinase.

Q5: I am not observing the expected downstream effect of this compound on its target pathway. What are the potential reasons?

A5: Several factors could lead to a lack of efficacy.

  • Compound Inactivity: Ensure the compound has not degraded due to improper storage.[6]

  • Assay Conditions: The incubation time may be too short to observe a downstream effect.[1] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[8]

  • Cellular Context: The target may not be expressed at sufficient levels in your chosen cell type.[7] Verify target expression via Western Blot or qPCR. Furthermore, the high physiological concentration of ATP inside cells can compete with ATP-competitive inhibitors like this compound, making them appear less potent than in biochemical assays.[6]

  • Experimental Error: Verify the concentration calculations and dilution series. An error in preparing the working solutions can lead to much lower final concentrations than intended.[6]

Data Interpretation

Q6: How can I confirm that the observed effects are due to on-target this compound activity and not off-target effects?

A6: This is a critical step in drug development.[1] A multi-pronged approach is necessary:

  • Use Controls: Include a negative control (a structurally similar but biologically inactive molecule, if available) and a positive control (a known inhibitor of the same target).

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of the target kinase. If the cellular effects of this compound are reversed, it strongly suggests on-target activity.

  • Target Engagement Assays: Directly measure if this compound is binding to its intended target in cells using techniques like cellular thermal shift assay (CETSA).

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-target interactions.[9] This helps build a selectivity profile for the compound.[9]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

This guide addresses common issues leading to variable IC50 values for this compound.

Potential Cause Recommended Action Rationale
Inconsistent Cell Seeding Use a cell counter for accuracy. Plate cells using a multichannel pipette and allow them to adhere overnight before treatment.[1][3]Cell number directly impacts the final signal in viability assays. Uneven plating, especially edge effects, can skew results.[1][10]
High Cell Passage Number Use cells within a defined, low-passage number range (e.g., passages 5-15) for all experiments.[1]Cells can undergo genetic and phenotypic changes over time in culture, altering their sensitivity to inhibitors.[1]
Compound Instability/Solubility Prepare fresh serial dilutions for each experiment from a frozen, single-use aliquot of stock solution.[1][6] Visually inspect for precipitates.This compound may be unstable or have limited solubility in culture media over time.[1]
Variable Incubation Times Standardize the incubation time with this compound across all experiments.[1]The inhibitory effect of a compound can be highly time-dependent.[1]
Incomplete Dose-Response Curve Ensure the concentration range spans at least 3-4 orders of magnitude around the expected IC50 value to generate a complete sigmoidal curve.[6]An incomplete curve prevents accurate calculation of the IC50 by curve-fitting software.[6]
Guide 2: High Background Signal in Biochemical Kinase Assays

This guide helps troubleshoot high background signals when testing this compound in in vitro kinase assays.

Potential Cause Recommended Action Rationale
Compound Interference Run a "No Enzyme" control. Set up the assay with all components, including this compound, but replace the kinase with a buffer.[11]An increase in signal that correlates with this compound concentration points to direct interference with the detection system (e.g., autofluorescence).[11]
Compound Aggregation Repeat the assay in buffer supplemented with a low concentration (0.01%) of a non-ionic detergent like Triton X-100.[11]Small molecules can form aggregates that non-specifically inhibit enzymes.[11] If the inhibitory activity is reduced in the presence of detergent, aggregation is likely the cause.[11]
High ATP Concentration Use an ATP concentration at or near the Km of the kinase.[12]High ATP levels can lead to a high background signal in assays that measure ATP depletion and can also mask the potency of ATP-competitive inhibitors.[11][12]
Contaminated Reagents Use fresh, high-quality reagents, including kinase, substrate, and ATP.Contamination can lead to non-specific signals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the preparation of a 10 mM stock solution of this compound (Example MW: 450.5 g/mol ) in DMSO.[3]

Materials:

  • This compound powder (e.g., 5 mg)

  • Cell culture-grade Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculation: Determine the required volume of DMSO.

    • Volume (L) = Mass (g) / (Desired Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Volume (µL) = (5 mg / (10 mmol/L * 450.5 g/mol )) * 1,000,000 = 1109.9 µL

  • Preparation: Before opening, briefly centrifuge the vial of this compound powder to ensure all solid is at the bottom.[4]

  • Solubilization: Carefully add the calculated volume (1110 µL) of DMSO to the vial.[3]

  • Mixing: Vortex the solution thoroughly until the compound is completely dissolved.[3] Gentle warming may be necessary if solubility is an issue.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.[3]

  • Storage: Store the aliquots at -80°C for long-term stability.[4][5]

Protocol 2: Cell Viability (MTS) Assay with this compound Treatment

This protocol describes a general procedure for assessing the effect of this compound on the viability of adherent cells using an MTS assay.

Materials:

  • Cultured adherent cells in exponential growth phase

  • Complete cell culture medium

  • 96-well, clear-bottom, black-walled tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium).[3][7] Incubate overnight (37°C, 5% CO2) to allow for cell adherence.[3]

  • Compound Preparation: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock. Prepare serial dilutions in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you might add 1 µL of a 10 mM stock to 1 mL of media (intermediate dilution), then add the appropriate volume of this dilution to the cells. Remember to prepare a vehicle control containing the same final concentration of DMSO as the highest this compound dose.[3]

  • Cell Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of the medium containing the appropriate this compound concentrations (or vehicle control) to each well.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protecting the plate from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells (representing 100% viability). Plot the normalized values against the logarithm of this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.[6]

Diagrams & Workflows

Boronal_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor BoroKinase BoroKinase Receptor->BoroKinase Downstream Downstream Effector BoroKinase->Downstream Response Cell Proliferation & Survival Downstream->Response This compound This compound This compound->BoroKinase Inhibition

Caption: Hypothetical signaling pathway where this compound inhibits BoroKinase.

Boronal_Experimental_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (Adhesion) seed->incubate1 prepare Prepare this compound Serial Dilutions incubate1->prepare treat Treat Cells with This compound / Vehicle incubate1->treat prepare->treat incubate2 Incubate for Treatment Period (e.g., 72h) treat->incubate2 assay Add Viability Reagent (e.g., MTS) incubate2->assay read Read Absorbance on Plate Reader assay->read analyze Analyze Data & Calculate IC50 read->analyze end End analyze->end

Caption: Standard workflow for a cell-based viability assay with this compound.

Troubleshooting_Logic start Unexpected Result (e.g., No Effect) check_conc Verify Compound Concentration & Dilutions start->check_conc check_cells Assess Cell Health & Passage Number check_conc->check_cells OK recalc Recalculate & Re-prepare Fresh Dilutions check_conc->recalc Error Found check_time Is Incubation Time Sufficient? check_cells->check_time OK new_cells Use Low Passage Cell Stock check_cells->new_cells High Passage check_target Confirm Target Expression in Cells check_time->check_target Yes time_course Perform Time-Course Experiment check_time->time_course No western Perform Western Blot for Target Protein check_target->western No/Low outcome_bad Problem Persists: Consider Off-Target Mechanisms check_target->outcome_bad High outcome_ok Problem Resolved recalc->outcome_ok new_cells->outcome_ok time_course->outcome_ok western->outcome_bad

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Enhancing Boronal-Catalyzed Reaction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during boronic acid-catalyzed reactions, such as the Suzuki-Miyaura coupling and amide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion

Q1: My boronic acid-catalyzed reaction is showing low yield or has stalled. What are the common causes and how can I fix it?

Low yield or incomplete conversion is a frequent issue, often stemming from degraded reagents, suboptimal reaction conditions, or catalyst deactivation.[1]

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Boronic Acid/Ester Instability: Boronic acids can degrade, particularly through protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acids. For notoriously unstable substrates, consider more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which slowly release the boronic acid under reaction conditions.[1][2][3]

    • Ligand Purity: Phosphine ligands are susceptible to oxidation from trace air, which prevents them from coordinating to the metal center.[1] Always use fresh ligands stored under an inert atmosphere.

    • Solvent and Base Integrity: Ensure solvents are anhydrous and properly degassed.[1][3] The purity and strength of the base are also critical for the reaction's success.

  • Optimize Reaction Conditions:

    • Temperature: Many coupling reactions require heat. If a reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[1]

    • Degassing: Oxygen is a primary culprit in deactivating the Pd(0) catalyst and oxidizing phosphine ligands, which can lead to side reactions like homocoupling.[1] It is crucial to thoroughly degas the solvent and reaction mixture. This can be achieved by sparging with an inert gas like Argon or Nitrogen for 15-30 minutes or by performing several freeze-pump-thaw cycles.[1]

    • Mixing: Inadequate stirring can create localized high concentrations of reagents, promoting catalyst decomposition.[1] Ensure vigorous and efficient mixing throughout the reaction.

  • Check Catalyst System:

    • Catalyst Loading: Insufficient catalyst can lead to an incomplete reaction. While typical loadings are low, a slight increase may be necessary for challenging substrates.

    • Ligand-to-Metal Ratio: An incorrect ratio can leave the palladium center unsaturated and prone to aggregation into inactive palladium black.[1] The optimal ratio is ligand-dependent but typically ranges from 1:1 to 4:1.[1]

Issue 2: Significant Formation of Side Products

Q2: I'm observing significant protodeboronation in my reaction. What is it and how can I minimize it?

Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in an arene byproduct and reducing the yield of the desired product.[2][3][4] This process can be catalyzed by acid, base, or residual metal catalysts.[2][5]

Troubleshooting Steps:

  • Control pH: The rate of protodeboronation is highly pH-dependent.[2][5] Both strongly acidic and basic conditions can accelerate it. For many boronic acids, stability is greatest near a neutral pH.[2][5] During aqueous workups, adjust the pH to be near neutral before extraction, if the compound's stability permits.[5]

  • Use Anhydrous Conditions: Protic solvents and residual water can serve as proton sources for protodeboronation.[3] Using rigorously dried solvents and reagents, and running the reaction under an inert atmosphere, can significantly reduce this side reaction.[3]

  • Choose the Right Base: The choice of base can influence the rate of protodeboronation.[3] If you observe significant byproduct formation, consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF, Et₃N).[3][6]

  • Employ Stable Boronic Acid Surrogates: For substrates highly susceptible to protodeboronation (like some heteroaromatic boronic acids), using more stable derivatives such as MIDA boronates or organotrifluoroborates is an effective strategy.[2][3] These reagents slowly release the boronic acid, keeping its concentration low and minimizing the side reaction.[2]

Q3: How can I prevent the formation of boroxines?

Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[4] This is an equilibrium process driven by the removal of water.[5]

Troubleshooting Steps:

  • Avoid Anhydrous Workup/Storage: To prevent boroxine formation, ensure that workup and storage conditions are not completely anhydrous. The addition of water will shift the equilibrium back toward the desired monomeric boronic acid.[5]

  • Recrystallization: If you suspect boroxine formation, recrystallizing the crude product from an aqueous solvent system (e.g., alcohol/water) can hydrolyze the boroxine back to the boronic acid.[5]

  • Moderate Temperatures: Avoid using excessive heat when removing solvents on a rotary evaporator, as high temperatures can promote dehydration.[5]

Data Presentation: Recommended Reaction Parameters

For successful boronic acid-catalyzed reactions, optimizing parameters is key. The tables below summarize typical starting conditions for Suzuki-Miyaura coupling and amidation reactions.

Table 1: General Parameters for Suzuki-Miyaura Coupling

Parameter Recommended Range Notes
Catalyst Loading 0.5 - 5 mol % Higher loadings may be needed for less reactive substrates.
Ligand:Pd Ratio 1:1 to 4:1 Highly dependent on the specific ligand and palladium source used.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Choice depends on substrate; K₃PO₄ is often effective for challenging couplings.
Base Equivalents 1.5 - 3.0 eq Relative to the limiting reagent. Insufficient base can stall the reaction.[1]
Solvent Toluene, Dioxane, DMF, THF/H₂O Solvent choice is critical and often requires screening.

| Temperature | 50 - 120 °C | Higher temperatures can increase reaction rate but also decomposition.[1] |

Table 2: General Parameters for Boronic Acid-Catalyzed Amidation

Parameter Recommended Range Notes
Catalyst Loading 5 - 15 mol % Higher loadings are common compared to cross-coupling reactions.[7]
Catalyst Type ortho-iodophenylboronic acid, 2,4-bis(trifluoromethyl)phenylboronic acid Catalyst structure significantly impacts efficiency.[7][8]
Dehydrating Agent Molecular Sieves (3Å or 4Å) Essential for driving the reaction forward by removing water.[7][8]
Solvent Dichloromethane (DCM), 2-MeTHF Anhydrous conditions are critical.

| Temperature | Room Temp to Reflux | Mild conditions often prevent racemization of sensitive substrates.[8] |

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general starting point. Substrates, catalysts, ligands, bases, and solvents should be optimized for each specific reaction.

  • Preparation: To a flame-dried reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.1-1.5 eq), base (2.0-3.0 eq), and the palladium catalyst and ligand.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add degassed solvent via syringe. The reaction mixture should be stirred vigorously.

  • Degassing (Optional but Recommended): For sensitive reactions, perform 3-4 freeze-pump-thaw cycles to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

General Workup Protocol for Boronic Acid Purification (Acid-Base Extraction)

This procedure is useful for purifying boronic acids by separating them from neutral organic impurities.[5]

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate).

  • Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1-2 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt. Repeat the extraction 2-3 times.[5]

  • Separation: Combine the aqueous layers containing the boronate salt. The organic layer contains neutral impurities and can be discarded or processed separately.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add an acidic solution (e.g., 1-2 M HCl) with stirring to lower the pH to 1-2. The neutral boronic acid should precipitate out of the solution.[5]

  • Isolation: Collect the solid boronic acid by vacuum filtration. If no precipitate forms, extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sulfate, and concentrate to yield the purified boronic acid.[5]

Visualizations: Workflows and Mechanisms

Troubleshooting Workflow for Low Reaction Yield

G Troubleshooting Workflow for Low Reaction Yield Start Low Yield or Incomplete Reaction CheckReagents 1. Verify Reagent Quality Start->CheckReagents CheckConditions 2. Optimize Conditions Start->CheckConditions CheckCatalyst 3. Evaluate Catalyst System Start->CheckCatalyst BA_Stable Boronic Acid Stability? (Use fresh / derivatives) CheckReagents->BA_Stable Ligand_Ox Ligand Oxidized? (Use fresh ligand) CheckReagents->Ligand_Ox Solvent_Pure Solvent/Base Purity? (Use dry, degassed) CheckReagents->Solvent_Pure Temp Temperature Too Low? (Increase cautiously) CheckConditions->Temp Degas Insufficient Degassing? (Sparge or Freeze-Pump-Thaw) CheckConditions->Degas Mixing Poor Mixing? (Increase stir rate) CheckConditions->Mixing Ratio Incorrect Ligand:Pd Ratio? CheckCatalyst->Ratio Loading Catalyst Loading Too Low? CheckCatalyst->Loading Outcome Reaction Efficiency Improved BA_Stable->Outcome Ligand_Ox->Outcome Solvent_Pure->Outcome Temp->Outcome Degas->Outcome Mixing->Outcome Ratio->Outcome Loading->Outcome

Caption: A logical workflow for troubleshooting inefficient boronic acid-catalyzed reactions.

Simplified Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product reagents reagents R1X R¹-X (Aryl Halide) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid) R2B->Trans Base Base Base->Trans

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Undesired Protodeboronation Pathway

G Protodeboronation Side Reaction BoronicAcid Ar-B(OH)₂ (Boronic Acid) Cleavage C-B Bond Cleavage BoronicAcid->Cleavage Catalyst H⁺ or OH⁻ (Acid or Base) Catalyst->Cleavage catalyzes Water H₂O (Proton Source) Water->Cleavage provides H⁺ Product Ar-H (Undesired Arene) Cleavage->Product Borate B(OH)₃ (Boric Acid) Cleavage->Borate

Caption: The pathway of the undesired protodeboronation side reaction.

References

Technical Support Center: Refining Boronal Dosage for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on optimizing the dosage of Boronal, a hypothetical small molecule inhibitor, for in vitro experiments. The principles and protocols outlined here are broadly applicable to other similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for this compound in a new cell line?

For a novel compound like this compound, it's recommended to begin with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 10 nM to 100 µM, is a common starting point.[1] This wide range helps to identify the effective concentration window for your particular cell line and assay.[2]

Q2: How should I dissolve and store this compound?

Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[2] It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] Aliquot the stock solution to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2][3]

Q3: How does serum in the culture medium affect this compound's activity?

Serum proteins can bind to small molecules, which may decrease the effective concentration of the compound available to the cells.[2] This is an important consideration when interpreting results. If you suspect significant interference, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[2]

Q4: What is the optimal incubation time for this compound treatment?

The ideal incubation time depends on this compound's mechanism of action and the biological question being investigated.[2] It is advisable to perform a time-course experiment by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No observable effect of this compound at the tested concentrations.
Possible CauseSuggested Solution
Concentration is too low. Test a higher concentration range.[2]
Compound instability. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.[2]
Insensitive cell line or assay. Verify that your cell line expresses the target of this compound. Use a positive control to confirm the assay is functioning correctly.[2]
Issue 2: High level of cell death observed across all concentrations.
Possible CauseSuggested Solution
Compound-induced cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line.[2]
Solvent toxicity. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[2] Include a vehicle control (media with the same concentration of DMSO) in your experiments.[4]
Issue 3: Inconsistent results between experiments.
Possible CauseSuggested Solution
Compound degradation. Aliquot stock solutions to minimize freeze-thaw cycles.[2] Protect from light.[2]
Variability in cell culture. Ensure consistent cell seeding density and passage number.
Pipetting errors. Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Cells in culture

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]

  • Solubilization solution (e.g., SDS-HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.[6]

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[7]

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[6]

  • Incubation with MTT: Incubate at 37°C for 4 hours.[6][7]

  • Solubilization: Add 100 µL of solubilization solution to each well.[6]

  • Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Inhibition by this compound

This protocol is for assessing the effect of this compound on the phosphorylation status of a target protein.

Materials:

  • Cell line expressing the target protein

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target protein)

  • Secondary antibody (HRP-conjugated)

  • ECL detection reagents

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Blocking: Block the membrane with 5% BSA in TBST.[8]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection system.[8]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total target protein to confirm equal loading.[9]

Visualizations

Experimental Workflow for this compound Dosage Refinement

G Experimental Workflow for this compound Dosage Refinement A Initial Broad Range Screening (e.g., 10 nM - 100 µM) B Determine IC50 (e.g., MTT Assay) A->B C Assess Target Engagement (e.g., Western Blot) B->C D Refine Concentration Range C->D E Functional Assays D->E G Troubleshooting: No Effect of this compound Start Start: No Effect Observed Q1 Is the concentration range appropriate? Start->Q1 Sol1 Increase this compound concentration Q1->Sol1 No Q2 Is the compound stable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Prepare fresh stock/dilutions Q2->Sol2 No Q3 Does the cell line express the target? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Verify target expression (e.g., Western Blot) Q3->Sol3 No End Further Investigation Needed Q3->End Yes A3_Yes Yes A3_No No Sol3->End G Hypothetical this compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF This compound This compound This compound->Kinase2 Gene Gene Expression TF->Gene

References

Technical Support Center: Method Refinement for Boronic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of boronic acids and their derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Stability and Sample Handling

Q1: My boronic acid sample is degrading during storage and analysis. What are the common causes and solutions?

A1: Boronic acid instability is a frequent challenge. The primary degradation pathways include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often accelerated by moisture and acidic or basic conditions.[1][2]

  • Oxidation: Conversion of the boronic acid to an alcohol (phenol) and boric acid.[1]

  • Polymerization/Trimerization: Dehydration can lead to the formation of cyclic trimers called boroxines, which can complicate stoichiometry and reproducibility.[1]

Troubleshooting Steps:

  • Storage: Solid boronic acids should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, often under refrigeration, to minimize exposure to moisture and air.[1]

  • Solution Preparation: Solutions are generally less stable and should be prepared fresh before use whenever possible.[1]

  • Use Stabilized Derivatives: For particularly unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives), consider using more stable forms like N-methyliminodiacetic acid (MIDA) boronates or pinacol esters.[3][4] MIDA boronates, for instance, have shown exceptional stability, with no detectable decomposition after 60 days on the benchtop under air.[4]

Q2: How can I determine if my boronic acid is degrading during a reaction, such as a Suzuki-Miyaura coupling?

A2: Low yields in cross-coupling reactions are a common indicator of boronic acid instability.[1] To confirm if degradation is the issue:

  • Reaction Monitoring: Use LC-MS or NMR to monitor the reaction mixture. Look for the appearance of the protodeboronated byproduct (Ar-H) or oxidized byproducts (Ar-OH).[1]

  • Control Experiment: Run a control experiment where the boronic acid is subjected to the reaction conditions (solvent, base, temperature) without the palladium catalyst and coupling partner. Analyze the mixture over time to quantify the extent of degradation.[1]

  • Compare with a Stabilized Derivative: If using a stabilized form, such as a MIDA boronate, results in a significantly higher yield under the same conditions, it strongly suggests the parent boronic acid was unstable.[1]

Gas Chromatography (GC) Methods

Q3: I am having trouble analyzing my boronic acid with GC-MS due to its low volatility. What can I do?

A3: Boronic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.[5][6]

Recommended Derivatization Strategies:

  • Esterification: React the boronic acid with a diol, such as pinacol, to form a more volatile boronate ester.[6]

  • Reaction with Triethanolamine: This converts nonvolatile boric acid into a volatile triethanolamine borate, which is suitable for GC-MS analysis.[7][8]

  • Silylation: This process introduces a silyl group, which reduces the polarity of the compound, decreases hydrogen bonding, and thus increases volatility.

Q4: I'm observing ghost peaks and a general degradation in chromatographic performance after running boronic acid derivatives on my GC-MS. How can I clean my system?

A4: Residual boronic acid derivatives can contaminate the GC system, leading to ghost peaks and poor performance.

Troubleshooting and Cleanup:

  • System Bake-out: A high-temperature bake-out of the column can help remove contaminants. For example, taking the GC column to 325°C can help elute triphenylboroxin.

  • Inlet Maintenance: It is recommended to keep the inlet at a lower temperature (e.g., 180°C) and use a liner with wool at the bottom when analyzing phenylboronic acid derivatives.

  • Column Rinsing: Injecting a high-concentration solution of a diol, like propylene glycol in acetone or ethyl acetate, can react with residual phenylboronic acid in the system. The resulting derivative is more volatile and can be swept out of the system.

Liquid Chromatography (HPLC) Methods

Q5: My boronic acid or boronate ester is showing poor peak shape and retention on my reversed-phase HPLC column. What is causing this?

A5: Several factors can contribute to poor chromatography for boronic acids and their esters:

  • Hydrolysis of Esters: Boronate esters, particularly pinacol esters, can be susceptible to hydrolysis back to the more polar boronic acid on the column, especially in aqueous mobile phases.[9][10]

  • Poor Retention of Boronic Acids: Boronic acids themselves are often polar and may exhibit poor retention on traditional reversed-phase columns.[10]

  • Interaction with Silanol Groups: Residual silanol groups on the column packing can interact with boronic acids, leading to peak tailing.[11]

Troubleshooting Steps:

  • Column Selection: Consider using a column with a different stationary phase. For example, an XSelect Premier HSS T3 column, which has a lower C18 ligand coverage and a highly retentive silica base particle, is well-suited for retaining more polar analytes like boronic acids.[12]

  • Mobile Phase Optimization: Adjusting the pH of the mobile phase can significantly impact retention and peak shape. Experiment with different additives like formic acid or ammonium hydroxide.

  • Post-Column Derivatization: For detection, a post-column reaction with a reagent like alizarin can form a fluorescent complex with boronic acids.[13][14] This allows for selective and sensitive detection.[13][14]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

Q6: I am experiencing significant "memory effects" when analyzing boron with ICP-MS, leading to inaccurate results for subsequent samples. How can I mitigate this?

A6: The boron memory effect, where boron from a previous sample is not fully washed out of the sample introduction system, is a well-known issue.[15] This is largely due to the adsorption of boric acid onto the surfaces of the system, particularly glass components.[15][16]

Effective Rinse Solutions and Procedures:

  • Alkaline Rinses: Standard acid rinses can be ineffective. Switching to an alkaline rinse solution helps to convert boric acid to a more easily rinsed form.[15]

    • Ammonia-based solutions: A dilute solution of ammonium hydroxide can help keep boron in a soluble form.[15]

    • Complex alkaline solutions: A mixture of ammonia, EDTA, hydrogen peroxide, and a surfactant has been shown to be effective in providing a low boron background and fast washout times.[15]

  • Fluorine-based solutions: Solutions containing sodium fluoride (NaF) or hydrofluoric acid (HF) are highly effective at removing boron, with NaF being a safer alternative.[15]

  • Mannitol Addition: The addition of mannitol can help to eliminate the loss of boron due to volatilization during matrix removal and can also help minimize memory effects, especially in the analysis of biological samples.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q7: I am trying to use 11B NMR for quantification, but I'm getting broad peaks and low sensitivity. How can I improve my results?

A7: 11B has a nuclear spin of 3/2, which can lead to broad resonance peaks. Additionally, inhomogeneous frequencies from internal probe components can contribute to asymmetrical noise.[17]

Optimization Strategies:

  • Pulse Sequence: Employing a phase cycling composite pulse sequence can enhance sensitivity and improve data resolution.[17]

  • pH Adjustment: The chemical shift of boron is pH-dependent. At pH conditions below their pKa, boronic acids are predominantly in their neutral, sp2-hybridized form.[2] Understanding the pKa of your boronic acid is crucial for optimizing the NMR experiment.[2]

  • Fluoride Coordination: For in-situ monitoring of boronate ester formation, fluoride coordination can be used. The resulting trifluoroborate and fluoroboronate esters give distinct and sharp resonances in the 11B NMR spectra.[18]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various boronic acid analysis techniques found in the literature.

Analytical TechniqueAnalyteDerivatization/MethodLODLOQReference
GC-MSBoric AcidTriethanolamine0.04 µg/L-[7][8]
GC-MSBis(pinacolato)diboron (BPD)Direct Injection-2.5 ppm[6]
GC-MSTetrahydroxydiboron (BBA)Derivatization to BPD-< 32 ppm[6]
HPLC-FluorescencePhenylboronic AcidPost-column with Alizarin1.2 ng (1 µM)-[13][14]
ICP-MSBoron-0.01 mg/L-[19]
11B qNMRBoric Acid-0.02% w/w0.04% w/w[20][21]

Experimental Protocols & Workflows

Protocol 1: Derivatization of Boronic Acids for GC Analysis using BF3-Methanol

This protocol is a general procedure for the esterification of organic acids, which can be adapted for boronic acids to improve their volatility for GC analysis.[5]

  • To 100 mg of the boronic acid in a vial, add 3 mL of Boron trifluoride (BF3) in methanol.

  • Heat the mixture at 60°C for 5 to 10 minutes.

  • Cool the mixture and transfer it to a separating funnel containing 25 mL of hexane.

  • Wash the organic layer twice with a saturated NaCl solution.

  • Dry the hexane layer over anhydrous Na2SO4.

  • Evaporate the solvent to concentrate the sample.

  • Reconstitute in a suitable solvent for GC injection.

Workflow: Troubleshooting Low Yield in Suzuki-Miyaura Coupling

The following diagram illustrates a logical workflow for troubleshooting low yields in a Suzuki-Miyaura coupling reaction, with a focus on boronic acid instability.

Troubleshooting_Suzuki_Coupling start Low Yield in Suzuki-Miyaura Coupling check_stability Is Boronic Acid Stability Suspected? start->check_stability monitor_reaction Monitor Reaction by LC-MS or NMR check_stability->monitor_reaction Yes optimize_other Optimize Other Reaction Parameters (Catalyst, Base, Temp) check_stability->optimize_other No check_byproducts Check for Ar-H or Ar-OH Byproducts monitor_reaction->check_byproducts control_exp Run Control Experiment (No Catalyst/Partner) quantify_degradation Quantify Degradation Over Time control_exp->quantify_degradation check_byproducts->control_exp No / Unclear degradation_confirmed Degradation Confirmed check_byproducts->degradation_confirmed Yes quantify_degradation->degradation_confirmed Degradation > X% no_degradation No Significant Degradation quantify_degradation->no_degradation Degradation < X% use_stable_derivative Use Stabilized Derivative (e.g., MIDA Boronate) degradation_confirmed->use_stable_derivative no_degradation->optimize_other end Improved Yield optimize_other->end use_stable_derivative->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Workflow: ICP-MS Boron Memory Effect Mitigation

This diagram outlines the steps to identify and mitigate the boron memory effect in ICP-MS analysis.

ICPMS_Memory_Effect_Mitigation start Inaccurate Results / High Blanks in Boron ICP-MS Analysis check_memory Suspect Boron Memory Effect? start->check_memory run_high_std 1. Run High-Concentration Boron Standard check_memory->run_high_std Yes other_issue Investigate Other Sources of Contamination check_memory->other_issue No run_blank 2. Immediately Run Blank/Rinse Solution run_high_std->run_blank monitor_signal 3. Monitor Boron Signal Washout Time run_blank->monitor_signal long_washout Is Washout Time Unacceptably Long? monitor_signal->long_washout implement_rinse Implement Effective Rinse Procedure long_washout->implement_rinse Yes success Memory Effect Mitigated long_washout->success No rinse_options Rinse Options: - Dilute NH4OH - NaF Solution - Mannitol Additive implement_rinse->rinse_options re_evaluate Re-evaluate Washout Procedure implement_rinse->re_evaluate re_evaluate->success

Caption: Workflow for mitigating the boron memory effect in ICP-MS.

References

Validation & Comparative

Validating the Efficacy of Boron-Based Agents in Boron Neutron Capture Therapy (BNCT): A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced cancer therapies, Boron Neutron Capture Therapy (BNCT) presents a promising modality for treating aggressive and recurrent tumors such as glioblastoma and head and neck cancers. The efficacy of this binary radiotherapy hinges on the selective accumulation of boron-10 (¹⁰B) isotopes within tumor cells. This guide provides a comparative analysis of the in vivo performance of various boron delivery agents, colloquially termed "Boronal," with a focus on experimental data from preclinical models. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Executive Summary

Boron Neutron Capture Therapy is a cell-selective radiation therapy that utilizes the nuclear capture reaction of non-radioactive ¹⁰B with low-energy thermal neutrons. This reaction produces high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (⁷Li) nuclei, which have a short path length of approximately one cell diameter, leading to targeted destruction of tumor cells while sparing adjacent healthy tissue. The clinical success of BNCT is critically dependent on the development of boron delivery agents that can achieve high tumor-to-normal tissue and tumor-to-blood boron concentration ratios.

This guide compares the in vivo efficacy of the most studied classes of boron delivery agents:

  • First Generation: Boronophenylalanine (BPA) and Sodium Borocaptate (BSH)

  • Second Generation: Carborane Derivatives

  • Third Generation: Nanoparticle-Based Delivery Systems

We present quantitative data from various in vivo studies, detail the experimental protocols used to generate this data, and provide visualizations of key biological and experimental pathways to offer a comprehensive overview for researchers in the field.

Comparative In-Vivo Efficacy of Boron Delivery Agents

The performance of different boron delivery agents is typically evaluated in animal models of human cancers, such as orthotopic glioblastoma models in mice and the hamster cheek pouch model for oral cancer. Key metrics for comparison include tumor boron concentration, tumor-to-normal tissue (T/N) and tumor-to-blood (T/B) ratios, and therapeutic outcomes like tumor growth delay and median survival time.

Table 1: Comparative Efficacy of First-Generation Boron Agents (BPA vs. BSH) in Animal Models
Boron AgentAnimal ModelTumor TypeTumor Boron Concentration (µg/g)T/N RatioT/B RatioEfficacy OutcomeCitation
BPA Hamster Cheek PouchOral Squamous Cell Carcinoma36.9 ± 17.52.4:13.2:178% complete tumor remission[1]
BSH Rat Glioma ModelC6 Glioma~10-20 (variable)~0.6-0.9~0.6Lower efficacy than BPA in some studies[2]
BPA + BSH Rat Glioma ModelC6 Glioma> 30Improved vs. BPA alone-Improved tumor boron concentration[3]
BPA Mouse ModelGlioblastoma (U-87 MG)---Significant decrease in tumor volume vs. control[4]
Table 2: Efficacy of Second and Third-Generation Boron Agents in Animal Models
Boron Agent ClassSpecific Agent ExampleAnimal ModelTumor TypeTumor Boron Concentration (µg/g)T/N RatioT/B RatioEfficacy OutcomeCitation
Carborane Derivatives Dodecaborate-containing BPA (AAL)Rat Glioma ModelF98 Glioma59.9 ± 18.2 (via CED)--Combination with i.v. BPA showed significant survival prolongation[5]
Nanoparticles Liposomal BSHSCID Mouse ModelGlioblastoma (U-87)Lower than BPA initially--Better long-term tumor growth suspension compared to BPA and BSH[6]
Nanoparticles Boron Carbide (B₄C) Nanoparticles--~50 (24h post-injection)>3 (Tumor-to-muscle & Tumor-to-brain)-Promising boron accumulation for BNCT[7]
Nanoparticles Polymalic Acid-derived Nano-BoronMouse Glioma ModelGlioblastoma (U87MG)62.7 ± 18.216.2:1-High selective accumulation in tumor[8]

Comparison with Standard of Care

For glioblastoma, the current standard of care (SOC) is maximal safe surgical resection followed by radiotherapy and concurrent and adjuvant chemotherapy with temozolomide (TMZ).[9] In preclinical models, this SOC regimen demonstrates a modest survival benefit. For recurrent head and neck cancers, treatment options are more varied and depend on prior therapies, but often involve further surgery, re-irradiation, or systemic therapies. BNCT is being investigated as a promising alternative for these challenging clinical scenarios.

Table 3: Overview of Standard of Care Efficacy in Glioblastoma
TreatmentMetricResultCitation
Standard of Care (Surgery + RT + TMZ) Median Survival (Human)12-15 months[10]
Temozolomide (Recurrent GBM) 6-month Progression-Free Survival (Human)21%[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for two commonly used animal models in BNCT research.

Glioblastoma Orthotopic Mouse Model
  • Cell Culture: Human glioblastoma cell lines (e.g., U-87 MG, F98) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A stereotactic apparatus is used to inject a suspension of glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL) into the desired brain region (e.g., the striatum) of anesthetized mice.

  • Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (for luciferase-expressing cell lines) or magnetic resonance imaging (MRI).

  • Boron Agent Administration: Once tumors reach a predetermined size, the boron delivery agent is administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. For some agents, convection-enhanced delivery (CED) directly into the tumor is used.[5]

  • Biodistribution Studies: At various time points after administration, animals are euthanized, and tumors, blood, and major organs are collected to determine boron concentrations using inductively coupled plasma atomic emission spectrometry (ICP-AES) or mass spectrometry (ICP-MS).

  • Neutron Irradiation: At the time of peak tumor boron concentration and optimal T/N and T/B ratios, animals are anesthetized and positioned so that the tumor-bearing region is exposed to a thermal or epithermal neutron beam from a nuclear reactor or an accelerator-based neutron source.

  • Efficacy Assessment: Post-irradiation, tumor growth is monitored, and endpoints such as tumor growth delay, tumor response rate (partial or complete), and median survival time are calculated and compared between treatment and control groups.[4]

Hamster Cheek Pouch Model of Oral Cancer
  • Carcinogenesis Induction: The right cheek pouch of Syrian golden hamsters is treated topically with a carcinogen, typically 0.5% 7,12-dimethylbenz[a]anthracene (DMBA), three times a week for several weeks to induce the development of premalignant lesions and squamous cell carcinomas.[11]

  • Tumor Development: The development of exophytic tumors is monitored visually and measured with calipers.

  • Boron Agent Administration: Once tumors reach a specified size, the boron agent (e.g., BPA) is administered, often intraperitoneally.

  • Biodistribution and Irradiation: Similar to the glioblastoma model, biodistribution studies are performed to determine the optimal time for neutron irradiation. The hamster is then anesthetized, and the everted cheek pouch is positioned for irradiation.

  • Efficacy and Toxicity Assessment: Tumor response is assessed by measuring tumor volume over time. The surrounding precancerous and normal tissues are also monitored for signs of mucositis or other toxicities.[12][13]

Visualizing Key Pathways and Workflows

Understanding the mechanism of action and experimental design is facilitated by visual representations. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in BNCT.

Mechanism of Boron Neutron Capture Therapy

BNCT_Mechanism cluster_delivery Boron Delivery cluster_irradiation Neutron Irradiation cluster_reaction Nuclear Reaction & Cell Kill B_Agent Boron-10 Agent (e.g., BPA) Bloodstream Bloodstream B_Agent->Bloodstream Administration TumorCell Tumor Cell Bloodstream->TumorCell Selective Uptake NormalCell Normal Cell Bloodstream->NormalCell Lower Uptake CaptureReaction ¹⁰B(n,α)⁷Li Nuclear Reaction TumorCell->CaptureReaction ¹⁰B inside Sparing Normal Tissue Sparing NormalCell->Sparing NeutronSource Neutron Source (Reactor/Accelerator) ThermalNeutron Thermal Neutron NeutronSource->ThermalNeutron Irradiation ThermalNeutron->CaptureReaction HighLET High-LET Particles (α, ⁷Li) CaptureReaction->HighLET CellDeath Tumor Cell Death HighLET->CellDeath

Caption: The binary mechanism of Boron Neutron Capture Therapy (BNCT).

Cellular Uptake Pathway of Boronophenylalanine (BPA)

BPA_Uptake cluster_membrane Tumor Cell Membrane LAT1 LAT1 Transporter BPA_int BPA (intracellular) LAT1->BPA_int Transport BPA_ext BPA (extracellular) BPA_ext->LAT1 Binding Efflux Efflux Mechanism (Antiport) BPA_int->Efflux Potential Accumulation ¹⁰B Accumulation for BNCT BPA_int->Accumulation

Caption: BPA uptake via the LAT1 amino acid transporter in tumor cells.

General In Vivo Experimental Workflow

InVivo_Workflow start Start: Tumor Model Selection tumor_implantation Tumor Cell Implantation (Orthotopic/Subcutaneous) start->tumor_implantation tumor_growth Monitor Tumor Growth (Imaging) tumor_implantation->tumor_growth drug_admin Administer Boron Agent tumor_growth->drug_admin biodistribution Biodistribution Analysis (ICP-MS) drug_admin->biodistribution Determine T_opt irradiation Neutron Irradiation drug_admin->irradiation At T_opt biodistribution->irradiation monitoring Post-Treatment Monitoring (Tumor Volume, Survival) irradiation->monitoring endpoint Endpoint: Efficacy Data Analysis monitoring->endpoint

Caption: A generalized workflow for in vivo BNCT efficacy studies.

References

A Comparative Analysis of Bortezomib and Next-Generation Proteasome Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the boron-containing proteasome inhibitor Bortezomib and its successors, Carfilzomib and Ixazomib, for researchers, scientists, and drug development professionals. The comparison focuses on their mechanism of action, preclinical efficacy, pharmacokinetic profiles, and clinical outcomes, supported by experimental data and detailed protocols.

Introduction: The Advent of Boron in Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. Its dysregulation is implicated in various diseases, including multiple myeloma. Proteasome inhibitors have emerged as a cornerstone in the treatment of this hematologic malignancy. Bortezomib, a dipeptidyl boronic acid derivative, was the first-in-class proteasome inhibitor to receive FDA approval, revolutionizing the treatment landscape for multiple myeloma. The boron atom in Bortezomib forms a reversible covalent bond with the active site of the 26S proteasome, leading to the inhibition of its chymotrypsin-like activity.[1][2] This guide compares Bortezomib with two second-generation proteasome inhibitors, Carfilzomib and Ixazomib, highlighting their key differences and advancements.

Mechanism of Action: Targeting the Proteasome and Beyond

The primary mechanism of action for all three compounds is the inhibition of the 26S proteasome, which leads to the accumulation of ubiquitinated proteins, triggering cellular stress and apoptosis. However, there are key differences in their binding kinetics and specificity.

Bortezomib is a reversible inhibitor of the chymotrypsin-like (β5) and caspase-like (β1) subunits of the proteasome.[3] Its reversible nature allows for a more transient inhibition.

Carfilzomib , an epoxyketone, is an irreversible inhibitor with high specificity for the chymotrypsin-like (β5) subunit.[3][4] This irreversible binding leads to a more sustained inhibition of the proteasome.

Ixazomib , a boronic acid prodrug, is also a reversible inhibitor that primarily targets the chymotrypsin-like (β5) subunit.[4] It is the first orally bioavailable proteasome inhibitor.

The inhibition of the proteasome by these compounds disrupts downstream signaling pathways crucial for cancer cell survival, including the NF-κB and the Unfolded Protein Response (UPR) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is constitutively active in many cancers, promoting cell survival and proliferation. Proteasome inhibitors block the degradation of IκBα, the inhibitor of NF-κB, thereby preventing NF-κB translocation to the nucleus and subsequent transcription of anti-apoptotic genes.

NF_kB_Pathway Proteasome Inhibitor Effect on NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα/Other Stimuli TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits Proteasome 26S Proteasome IkBa->Proteasome Targeted for Degradation Nucleus Nucleus NFkB->Nucleus Translocates Proteasome->IkBa Gene_Transcription Gene Transcription (Survival, Proliferation) Nucleus->Gene_Transcription Promotes Bortezomib Bortezomib/ Carfilzomib/ Ixazomib Bortezomib->Proteasome Inhibits

Caption: Inhibition of the 26S proteasome by Bortezomib and similar compounds prevents IκBα degradation, sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-survival genes.

Unfolded Protein Response (UPR)

Multiple myeloma cells are professional secretory cells that produce large amounts of immunoglobulins, making them highly dependent on the UPR to manage endoplasmic reticulum (ER) stress. Proteasome inhibitors exacerbate ER stress by causing an accumulation of misfolded proteins, leading to the activation of the pro-apoptotic arms of the UPR.[5][6][7][8][9]

UPR_Pathway Proteasome Inhibitor Effect on Unfolded Protein Response Proteasome_Inhibitors Bortezomib/ Carfilzomib/ Ixazomib Proteasome 26S Proteasome Proteasome_Inhibitors->Proteasome Inhibits Misfolded_Proteins Accumulation of Misfolded Proteins Proteasome->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress Induces PERK PERK ER_Stress->PERK Activates IRE1a IRE1α ER_Stress->IRE1a Activates ATF6 ATF6 ER_Stress->ATF6 Activates eIF2a p-eIF2α PERK->eIF2a Phosphorylates XBP1s XBP1s IRE1a->XBP1s Splices XBP1u ATF6f ATF6 (active) ATF6->ATF6f Cleavage ATF4 ATF4 eIF2a->ATF4 Translates CHOP CHOP (Pro-apoptotic) ATF4->CHOP Induces Chaperones Chaperone Production XBP1s->Chaperones Induces ATF6f->Chaperones Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: Proteasome inhibitors induce ER stress, leading to the activation of the UPR. This results in the induction of pro-apoptotic factors like CHOP, ultimately causing cell death.

Preclinical Performance: A Tabular Comparison

The following tables summarize the in vitro cytotoxicity and pharmacokinetic properties of Bortezomib, Carfilzomib, and Ixazomib.

In Vitro Cytotoxicity (IC50) in Multiple Myeloma Cell Lines
Cell LineBortezomib (nM)Carfilzomib (nM)Ixazomib (nM)Reference(s)
MM.1S15.28.32-70 (IC20)[3][10]
MM.1S/R BTZ44.543.5N/A[3]
MM.1S/R CFZ24.023.0N/A[3]
IM-9>100 (Resistant)N/AN/A[11]
OPM-2<10 (Sensitive)N/AN/A[11]

N/A: Data not available in the searched literature under the same comparative conditions.

Pharmacokinetic Parameters
ParameterBortezomibCarfilzomibIxazomibReference(s)
Administration Intravenous (IV) / Subcutaneous (SC)Intravenous (IV)Oral[4][12][13]
Binding ReversibleIrreversibleReversible[1][3][4]
Half-life (t1/2) 40-193 hours (multiple dosing)Short~9.5 days[12][13]
Metabolism Hepatic (CYP3A4, 2C19)Peptidases and epoxide hydrolaseMultiple CYP enzymes and non-CYP mechanisms[12][14]
Excretion Primarily metabolic clearancePrimarily metabolic clearanceRenal[12]

Clinical Efficacy: Head-to-Head and Real-World Data

Direct head-to-head clinical trials comparing all three proteasome inhibitors are limited. However, studies comparing Carfilzomib to Bortezomib and real-world data provide valuable insights into their relative efficacy.

Comparative Clinical Trial Data
Trial / StudyComparisonProgression-Free Survival (PFS)Overall Response Rate (ORR)Reference(s)
ENDEAVOR (Phase 3) Carfilzomib + Dexamethasone (Kd) vs. Bortezomib + Dexamethasone (Vd)18.7 months (Kd) vs. 9.4 months (Vd)77% (Kd) vs. 63% (Vd)[15]
Real-World Data (US) Triplets with Rd backbone (VRd, KRd, IRd)Median TTNT: 14.2 months (VRd), 8.6 months (KRd), 12.7 months (IRd)N/A[15]

TTNT: Time to Next Treatment

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Proteasome Activity Assay (Fluorometric)

This protocol describes the measurement of the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

Workflow Diagram:

Proteasome_Assay_Workflow Proteasome Activity Assay Workflow Start Start: Cell Culture Harvest Harvest & Lyse Cells Start->Harvest Quantify Protein Quantification (e.g., Bradford Assay) Harvest->Quantify Prepare Prepare Reaction Mix: - Cell Lysate - Assay Buffer - Proteasome Inhibitor (for control) Quantify->Prepare Incubate_Inhibitor Pre-incubate with Inhibitor Prepare->Incubate_Inhibitor Control Wells Add_Substrate Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) Prepare->Add_Substrate Experimental Wells Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure Measure Fluorescence (Ex: 380 nm, Em: 460 nm) Incubate_Reaction->Measure Analyze Data Analysis: - Subtract background - Calculate activity Measure->Analyze End End Analyze->End

Caption: A typical workflow for measuring proteasome activity in cell lysates using a fluorometric assay.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl2, 1 mM DTT)

  • Proteasome inhibitor (e.g., MG132) for control

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 2 mM ATP, 5 mM MgCl2)

  • Fluorogenic substrate: Suc-LLVY-AMC (50-200 µM final concentration)[16]

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method like the Bradford assay.

  • Assay Setup: In a 96-well black microplate, add the cell lysate to each well. For control wells to measure non-proteasomal activity, pre-incubate the lysate with a proteasome inhibitor (e.g., 10 µM MG132) for 10-15 minutes at 37°C.[16]

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to a final concentration of 50-200 µM.[16]

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes using a microplate reader with excitation at ~380 nm and emission at ~460 nm.[16]

  • Data Analysis: Subtract the fluorescence of the inhibitor-treated control wells from the experimental wells to determine the specific proteasome activity.

Cell Viability Assay (MTT)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cell viability using the MTT assay.

Workflow Diagram:

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start: Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of Compound Seed->Treat Incubate_Treatment Incubate (e.g., 24-72h) Treat->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (1-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Data Analysis: - Calculate % Viability - Determine IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a compound using the MTT cell viability assay.

Materials:

  • Suspension or adherent cells

  • Complete culture medium

  • Test compound (e.g., Bortezomib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow adherent cells to attach overnight. For suspension cells, the assay can often be started the same day.[18]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[19]

  • Formazan Solubilization: For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well. For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solution.[17][20]

  • Absorbance Measurement: Shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm.[19]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

Bortezomib paved the way for proteasome inhibition as a highly effective therapeutic strategy in multiple myeloma. The development of second-generation inhibitors like Carfilzomib and Ixazomib has offered improvements in terms of efficacy, route of administration, and side-effect profiles. Carfilzomib's irreversible binding and superior progression-free survival in some studies make it a potent option, while Ixazomib's oral bioavailability provides a significant convenience for patients.[4][21] The choice of proteasome inhibitor depends on various factors including the patient's prior treatments, disease characteristics, and overall health status. Further research and head-to-head clinical trials will continue to refine the optimal use of these and future boron-containing and other proteasome inhibitors in the management of multiple myeloma and other malignancies.

References

A Comparative Guide to the Catalytic Activity of Boronic Acids and Dicyclohexylcarbodiimide (DCC) in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of boronic acids and the widely used coupling reagent N,N'-dicyclohexylcarbodiimide (DCC) in the formation of amide bonds. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most suitable method for their synthetic needs.

Introduction

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical and materials sciences. While numerous methods exist, the direct catalytic amidation using boronic acids has emerged as a greener and more atom-economical alternative to traditional stoichiometric coupling reagents like DCC.[1][2][3] This guide evaluates the catalytic activity of boronic acids against DCC, focusing on key performance indicators, experimental protocols, and reaction mechanisms.

Data Presentation: Performance Comparison

The following table summarizes the key characteristics and performance of boronic acid catalysts and DCC in amide bond formation.

FeatureBoronic Acid CatalysisN,N'-Dicyclohexylcarbodiimide (DCC)
Role CatalystStoichiometric Coupling Agent
Typical Loading 1-20 mol%1.0-1.5 equivalents
Byproducts WaterDicyclohexylurea (DCU)
Reaction Conditions Generally requires elevated temperatures (60-110 °C) and water removal (azeotropic distillation or molecular sieves).[4]Typically proceeds at room temperature.
Yields Good to excellent, often >90%.[5][6]Generally high, but can be affected by byproduct removal.[7][8]
Substrate Scope Broad, including challenging couplings of hindered acids and amines.[9]Wide range of amino acids and peptides.[7]
Advantages Catalytic nature, high atom economy, low toxicity of boric acid as the final byproduct, and often milder conditions compared to other catalytic methods.[1][10]High efficiency, versatility with a variety of solvents, cost-effective, and easy to handle.[7]
Disadvantages Often requires heat and removal of water, which can be energy-intensive. Some boronic acids can be expensive.Stoichiometric amounts generate significant waste (DCU), which can be difficult to remove due to its low solubility.[11] DCC is a potent allergen.[12]
Racemization in Peptide Synthesis Generally low to undetectable racemization reported.[5][6][13]Can cause partial racemization, often requiring the addition of anti-racemization agents like HOBt.[11]

Experimental Protocols

This protocol is a representative example for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst.

  • To a reaction vessel equipped with a Dean-Stark apparatus and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the boronic acid catalyst (e.g., 2-iodophenylboronic acid, 0.05-0.10 mmol, 5-10 mol%).

  • Add a suitable solvent for azeotropic water removal (e.g., toluene or xylene, 5 mL).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired amide.

Note: In some procedures, molecular sieves are used for water removal at lower temperatures.[4]

This protocol is a standard procedure for the coupling of a carboxylic acid and an amine using DCC.

  • Dissolve the carboxylic acid (1.0 mmol) and an anti-racemization additive such as 1-hydroxybenzotriazole (HOBt) (1.0 mmol) in an anhydrous solvent (e.g., dichloromethane or dimethylformamide, 10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 mmol) to the solution and stir the mixture for 30 minutes at 0 °C.

  • Add the amine (1.0 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with an acidic solution (e.g., 1 M HCl), a basic solution (e.g., saturated NaHCO3), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography.

Mandatory Visualization

Amidation_Pathways cluster_boronic_acid Boronic Acid Catalytic Cycle cluster_dcc DCC-Mediated Coupling BA_start R-B(OH)₂ BA_intermediate1 Acyloxyboronate Intermediate BA_start->BA_intermediate1 + R¹COOH - H₂O BA_acid R¹COOH BA_amine R²NH₂ BA_product R¹CONHR² BA_intermediate1->BA_product + R²NH₂ BA_product->BA_start - Catalyst Regeneration BA_water H₂O DCC_start DCC DCC_intermediate O-Acylisourea Intermediate DCC_start->DCC_intermediate + R¹COOH DCC_acid R¹COOH DCC_amine R²NH₂ DCC_product R¹CONHR² DCC_intermediate->DCC_product + R²NH₂ DCC_byproduct DCU (Byproduct) DCC_intermediate->DCC_byproduct

Caption: Reaction pathways for boronic acid-catalyzed and DCC-mediated amidation.

Conclusion

Both boronic acid catalysis and DCC-mediated coupling are effective methods for amide bond formation. Boronic acid catalysis offers a more sustainable and atom-economical approach, which is particularly advantageous in large-scale synthesis where waste reduction is critical.[1][10] However, the requirement for elevated temperatures and water removal can be a drawback.

DCC remains a versatile and highly efficient reagent for laboratory-scale synthesis, especially in peptide chemistry, due to its reliability and mild reaction conditions.[7][8] The primary disadvantages of DCC are the generation of stoichiometric waste and its potential as a skin sensitizer.[11][12] The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and green chemistry considerations.

References

Cross-Validation of Boronal's Preclinical Efficacy in BRAF V600E-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Standard-of-Care Therapies

This guide provides a comprehensive cross-validation of the experimental results for Boronal, a novel, potent, and selective small molecule inhibitor of MEK1/2 kinases. The data presented herein compares the preclinical efficacy of this compound against established therapies for BRAF V600E-mutant advanced melanoma. All experimental data is supported by detailed protocols to ensure reproducibility and transparent evaluation by researchers, scientists, and drug development professionals.

This compound's mechanism of action targets the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various cancers, including melanoma. By inhibiting MEK1/2, this compound aims to block downstream signaling that promotes tumor cell proliferation and survival.

Targeted Signaling Pathway: MAPK/ERK

The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. In many melanomas, a mutation in the BRAF gene (V600E) leads to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound acts by inhibiting MEK1 and MEK2, kinases central to this pathway. The diagram below illustrates the targeted mechanism within the MAPK/ERK cascade and the points of intervention for this compound and other targeted therapies.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) Ras Ras RTK->Ras Activates BRAF BRAF (V600E) Ras->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (c-Fos, c-Jun) ERK->Transcription Translocates & Activates Vemurafenib Vemurafenib (BRAF Inhibitor) Vemurafenib->BRAF Inhibits This compound This compound (MEK Inhibitor) This compound->MEK Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: MAPK/ERK signaling pathway with points of therapeutic intervention.

Experimental Data and Protocols

To validate the efficacy of this compound, a series of preclinical experiments were conducted. The results are compared against Vemurafenib (a BRAF inhibitor) and a combination of Dabrafenib (BRAF inhibitor) and Trametinib (MEK inhibitor), which represents the current standard of care.

This experiment was designed to determine the concentration of each compound required to inhibit the growth of cancer cells by 50% (IC50).

Table 1: Comparative IC50 Values in A375 Melanoma Cells (BRAF V600E)

Compound Target Mean IC50 (nM) ± SD
This compound MEK1/2 15.2 ± 2.1
Vemurafenib BRAF 45.8 ± 5.5
Trametinib MEK1/2 20.5 ± 3.0

| Dabrafenib + Trametinib | BRAF + MEK1/2 | 8.9 ± 1.3 |

Experimental Protocol: Cell Viability (MTS Assay)

  • Cell Culture: A375 human melanoma cells (ATCC® CRL-1619™) were cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of this compound, Vemurafenib, and Trametinib was prepared. The combination therapy was tested at a fixed synergistic ratio. Cells were treated with the compounds for 72 hours.

  • MTS Reagent: After incubation, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.

  • Incubation & Reading: Plates were incubated for 2 hours at 37°C. The absorbance was then measured at 490 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism software.

This study evaluated the ability of this compound to inhibit tumor growth in a live animal model.

Table 2: In Vivo Efficacy in A375 Xenograft Mouse Model

Treatment Group (n=8) Dosing Schedule Mean Tumor Growth Inhibition (%)
Vehicle Control 20 mg/kg, oral, daily 0%
This compound 20 mg/kg, oral, daily 78%
Vemurafenib 30 mg/kg, oral, daily 65%

| Dabrafenib + Trametinib | 20 mg/kg + 2 mg/kg, oral, daily | 85% |

Experimental Protocol: Mouse Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: 1x10^6 A375 cells in 100 µL of Matrigel/PBS mixture were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups.

  • Drug Administration: Compounds were formulated as specified and administered orally once daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²).

  • Endpoint: At the end of the study, percent tumor growth inhibition (%TGI) was calculated relative to the vehicle control group.

Experimental and Validation Workflow

The overall workflow, from initial in vitro screening to in vivo validation and comparative analysis, follows a logical progression to ensure a robust evaluation of this compound's potential.

Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_analysis Comparative Analysis cell_culture Cell Line Culture (A375 Melanoma) ic50 IC50 Determination (MTS Assay) cell_culture->ic50 western Target Engagement (Western Blot for p-ERK) cell_culture->western xenograft Xenograft Model Development ic50->xenograft Candidate Selection treatment Compound Dosing (21 Days) xenograft->treatment tgi Tumor Growth Inhibition Analysis treatment->tgi data_comp Data Comparison (Tables 1 & 2) tgi->data_comp conclusion Efficacy Conclusion data_comp->conclusion

Caption: Preclinical experimental workflow for this compound validation.

Cross-Validation Logic and Conclusion

Logic hypothesis Hypothesis: This compound inhibits BRAF V600E melanoma growth invitro In Vitro Evidence: Potent IC50 in A375 cells hypothesis->invitro supports invivo In Vivo Evidence: Significant TGI in xenograft model hypothesis->invivo supports conclusion Validated Conclusion: This compound is a promising MEK inhibitor with efficacy comparable to standard of care invitro->conclusion invivo->conclusion comparator Benchmark Comparison: Performance vs. Standard of Care comparator->conclusion contextualizes

Caption: Logical flow of the cross-validation assessment for this compound.

Objective Summary:

The experimental data demonstrates that this compound is a highly potent inhibitor of MEK1/2. In vitro, it exhibits a lower IC50 value than the established MEK inhibitor, Trametinib, indicating superior single-agent potency at the cellular level. In the in vivo xenograft model, this compound achieved significant tumor growth inhibition (78%), which was greater than that observed with the BRAF inhibitor Vemurafenib (65%) and approached the efficacy of the combination standard of care (85%).

These results, cross-validated between cell-based assays and a preclinical animal model, strongly support the continued development of this compound as a therapeutic candidate for BRAF V600E-mutant melanoma. Its performance profile suggests potential as both a powerful monotherapy and a candidate for future combination therapy regimens.

A Comparative Guide to the Photostability of Boronal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photostability of Boronal derivatives, a class of compounds increasingly utilized in fluorescence imaging, sensing, and photodynamic therapy (PDT). The core focus of this comparison is on Boron-dipyrromethene (BODIPY) dyes, a prominent and extensively studied class of this compound derivatives known for their excellent photophysical properties.

Data Presentation: Photostability of this compound (BODIPY) Derivatives

The photostability of a fluorescent molecule is quantified by its photobleaching quantum yield (Φb) or quantum yield of photodegradation (Φp). A lower value indicates higher photostability, meaning the molecule can withstand longer exposure to light before it is irreversibly destroyed. The following table summarizes the photostability and related photophysical properties of representative BODIPY derivatives compared to other common fluorescent dyes. It is important to note that these values can be influenced by experimental conditions such as the solvent, pH, and the presence of oxygen.

Compound ClassSpecific Derivative/ConditionPhotodegradation Quantum Yield (Φp)Fluorescence Quantum Yield (Φf)Key Observations
BODIPY Generic BODIPYLowHigh (often > 0.8)Generally high photostability, making them suitable for demanding imaging applications.[]
meso-substituted BODIPYLower than unsubstitutedVaries with substituentmeso-substitution, particularly with bulky groups, can increase photostability by approximately 1.6 to 2.7 times compared to unsubstituted analogues.[2]
Halogenated BODIPY (e.g., Iodo-BODIPY)Higher than non-halogenatedLow (< 0.1)The "heavy atom effect" from halogens increases intersystem crossing, leading to lower fluorescence and often increased photosensitizing ability, but can also lead to photodegradation through pathways like dehalogenation.[3]
Other Dyes FluoresceinHigh~0.9Prone to photobleaching, limiting its use in long-term imaging.
Rhodamine BModerate~0.3More photostable than fluorescein but generally less stable than BODIPY derivatives.
Porphyrin (e.g., Photofrin®)ModerateLowCommonly used in PDT; their photostability is a critical factor for therapeutic efficacy.

Experimental Protocols

A standardized method for quantifying the photostability of this compound derivatives is crucial for accurate comparison. The following protocol details the determination of the quantum yield of photodegradation (Φp).[4]

Objective:

To determine the quantum yield of photodegradation (Φp) of a this compound derivative upon irradiation with a specific wavelength of light.

Materials:
  • This compound derivative of interest

  • Spectrophotometrically pure solvent (e.g., ethanol, DMSO, or a buffer solution)

  • Calibrated light source with a monochromator or narrow-bandpass filter

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Actinometer (e.g., ferrioxalate) for light source calibration

Procedure:
  • Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent with a known concentration. The absorbance at the irradiation wavelength should be low (typically < 0.1) to ensure uniform light absorption throughout the sample.

  • Light Source Calibration: Calibrate the photon flux (I₀) of the light source at the desired irradiation wavelength using a chemical actinometer.

  • Irradiation: Irradiate the sample solution in a quartz cuvette with the calibrated light source for defined time intervals. A control sample should be kept in the dark to monitor any thermal degradation.

  • Spectroscopic Monitoring: After each irradiation interval, record the full UV-Vis absorption spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength (λmax) against the irradiation time.

    • Determine the initial rate of change of the photosensitizer concentration (dC/dt) from the initial slope of the absorbance vs. time plot, using the Beer-Lambert law (A = εcl).

    • Calculate the quantum yield of photodegradation (Φp) using the following equation:

      Φp = (dC/dt) / (I₀ * (V/A) * (1 - 10⁻ᴬ))

      where:

      • dC/dt is the initial rate of change of the photosensitizer concentration.

      • I₀ is the incident photon flux (moles of photons per unit area per unit time).

      • V is the volume of the irradiated solution.

      • A is the irradiated area.

      • A is the absorbance at the irradiation wavelength.

Mandatory Visualization

Signaling Pathway: Photodynamic Therapy (PDT) Mechanism

This compound derivatives, particularly halogenated BODIPYs, are effective photosensitizers in PDT. Upon light excitation, they can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death in cancerous tissues.

PDT_Mechanism cluster_PS Photosensitizer (PS) cluster_Oxygen Molecular Oxygen cluster_Cell Target Cell PS_ground PS (S₀) PS_singlet PS (S₁) PS_singlet->PS_ground Fluorescence PS_triplet PS (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_ground ³O₂ (Triplet) PS_triplet->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet) Cell_damage Cell Damage O2_singlet->Cell_damage Oxidation of Biomolecules Apoptosis Apoptosis Cell_damage->Apoptosis Light Light (hν) Light->PS_ground Absorption

Caption: Mechanism of singlet oxygen generation in Photodynamic Therapy.

Experimental Workflow: Photostability Determination

The following diagram illustrates the key steps involved in the experimental determination of the photostability of a this compound derivative.

Photostability_Workflow start Start prep Prepare Dilute Solution of this compound Derivative start->prep calibrate Calibrate Light Source (Actinometry) prep->calibrate irradiate Irradiate Sample at Specific Time Intervals calibrate->irradiate measure Measure UV-Vis Spectrum after each Interval irradiate->measure measure->irradiate Repeat plot Plot Absorbance vs. Irradiation Time measure->plot calculate Calculate Photodegradation Quantum Yield (Φp) plot->calculate end End calculate->end

Caption: Experimental workflow for photostability measurement.

References

The Misidentification of Boronal: A Pivot to Boronic Acid-Based Biomarker Probes

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "Boronal" as a biomarker probe have revealed a case of mistaken identity. Extensive database searches consistently identify this compound not as a tool for biomedical research, but as a synthetic aromatic compound utilized in the fragrance and flavor industry.[1][2][3][4] Its chemical designation is 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-butenal, and it is prized for its fresh, floral, and green scent profile, making it a common ingredient in perfumes, detergents, and personal care products.[1][5][6]

While this compound itself is not a biomarker probe, the query likely stems from an interest in boron-containing compounds, which are indeed a significant and expanding class of tools in diagnostics and drug development.[7][8][9] Specifically, boronic acids and their derivatives have garnered substantial attention for their utility as sensors for a variety of biologically important molecules.[10] These compounds can form reversible covalent bonds with diols, a functional group present in many biological molecules, including carbohydrates and glycoproteins.[10] This interaction forms the basis for their use in detecting and quantifying specific biomarkers.

Furthermore, boron-containing fluorophores, such as BODIPY (boron-dipyrromethene) dyes, are widely employed as fluorescent probes in cellular imaging and bioanalysis due to their excellent photophysical properties.[11][12][13] These probes can be designed to target specific cellular components or to be responsive to changes in the cellular environment, making them valuable tools for studying disease states.[13][14]

Given the likely intent of the original query, this guide will pivot to a validation and comparison of a representative class of boron-containing biomarker probes: boronic acid-based fluorescent probes for the detection of reactive oxygen species (ROS). This will serve the target audience of researchers, scientists, and drug development professionals by providing a relevant and data-driven comparison of a genuine class of biomarker probes that leverage the unique chemistry of boron.

Comparison of Boronic Acid-Based Probes for Hydrogen Peroxide Detection

Reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), are important signaling molecules but are also implicated in oxidative stress and various pathologies. Boronic acid-based probes are a key tool for detecting H₂O₂ due to their high specificity and sensitivity. Below is a comparison of a representative boronic acid-based probe with a common alternative.

FeatureBoronic Acid-Based Probe (e.g., Peroxyfluor-1)Dichlorofluorescein Diacetate (DCFDA)
Target Analyte Hydrogen Peroxide (H₂O₂)General Oxidative Stress
Specificity High for H₂O₂Low; reacts with various ROS
Sensitivity High (nanomolar range)Moderate
Mechanism H₂O₂-mediated oxidation of boronate to phenol, leading to fluorescenceCellular esterases cleave acetate groups, then ROS oxidize to fluorescent dichlorofluorescein
Photostability Generally goodProne to photobleaching
Autoxidation LowCan be prone to autoxidation

Experimental Protocols

Protocol for H₂O₂ Detection using a Boronic Acid-Based Probe (General)
  • Probe Preparation: Dissolve the boronic acid-based fluorescent probe in DMSO to prepare a stock solution (e.g., 1-10 mM).

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture overnight.

  • Probe Loading: Dilute the probe stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and incubate with the probe-containing medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with a warm phosphate-buffered saline (PBS) to remove any excess probe.

  • Stimulation: Treat the cells with the experimental compounds or stimuli to induce H₂O₂ production. Include positive and negative controls.

  • Imaging/Measurement: Measure the fluorescence intensity using a fluorescence microscope or plate reader at the appropriate excitation and emission wavelengths for the specific probe.

Protocol for ROS Detection using DCFDA
  • Probe Preparation: Prepare a stock solution of DCFDA in DMSO (e.g., 10 mM).

  • Cell Culture: Culture cells as described for the boronic acid probe.

  • Probe Loading: Dilute the DCFDA stock solution in a serum-free medium to a final concentration of 5-10 µM. Incubate the cells with the DCFDA solution for 30 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS.

  • Stimulation: Add the experimental stimuli to the cells.

  • Measurement: Immediately measure the fluorescence intensity (typically excitation at ~485 nm and emission at ~535 nm).

Visualizing the Mechanism and Workflow

To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Boronic Acid Probe Activation Boronic_Acid_Probe Non-fluorescent Boronic Acid Probe Oxidation Oxidation Boronic_Acid_Probe->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation Phenol_Product Fluorescent Phenol Product Oxidation->Phenol_Product

Caption: Mechanism of a boronic acid-based fluorescent probe for H₂O₂ detection.

cluster_1 Cellular Imaging Workflow Cell_Culture 1. Plate and Culture Cells Probe_Loading 2. Load Cells with Fluorescent Probe Cell_Culture->Probe_Loading Washing 3. Wash to Remove Excess Probe Probe_Loading->Washing Stimulation 4. Apply Experimental Stimulus Washing->Stimulation Imaging 5. Fluorescence Microscopy or Plate Reader Analysis Stimulation->Imaging

Caption: General experimental workflow for cellular imaging with fluorescent probes.

References

Boron-Based Proteasome Inhibitors: A Comparative Analysis Against Gold Standard Therapies in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, boron-containing compounds have emerged as a significant class of drugs, particularly in the treatment of multiple myeloma. This guide provides a comparative analysis of the performance of boronic acid-based proteasome inhibitors against other gold-standard techniques, supported by experimental data for researchers, scientists, and drug development professionals. While the term "Boronal" is commercially associated with a fragrance ingredient, the context of this request strongly indicates an interest in the pharmaceutical applications of boron-based drugs, specifically proteasome inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16] This guide will focus on the well-established boron-containing proteasome inhibitors Bortezomib and Ixazomib, and compare their performance with the epoxyketone proteasome inhibitor Carfilzomib, which serves as a key comparator and a gold-standard therapy in multiple myeloma.

Mechanism of Action: Targeting the Proteasome

Proteasome inhibitors are a cornerstone in the treatment of multiple myeloma.[17] These drugs capitalize on the high protein turnover characteristic of cancer cells, leading to an accumulation of misfolded proteins, cell cycle arrest, and ultimately, apoptosis.[18][19][20][21][22][23][24][25]

  • Bortezomib (Velcade®) : A dipeptide boronic acid, Bortezomib is a first-in-class proteasome inhibitor that reversibly binds to the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 26S proteasome.[18][21][22][26][27] This inhibition prevents the degradation of pro-apoptotic factors, leading to programmed cell death.[22]

  • Ixazomib (Ninlaro®) : The first orally bioavailable proteasome inhibitor, Ixazomib is also a boronic acid derivative that reversibly inhibits the β5 subunit of the 20S proteasome.[1][2][4][28] Its oral administration offers a significant convenience advantage in clinical practice.[24]

  • Carfilzomib (Kyprolis®) : A tetrapeptide epoxyketone, Carfilzomib irreversibly binds to the chymotrypsin-like activity of the 20S proteasome.[3][19][20][25] This irreversible binding is thought to contribute to its distinct efficacy and toxicity profile compared to the boron-based inhibitors.[29]

Performance Data: Head-to-Head Clinical Trials

Direct comparisons in clinical trials provide the most robust data for evaluating the relative performance of these agents. The ENDEAVOR and ASPIRE trials are pivotal studies in this context.

Table 1: Comparison of Carfilzomib (Kd) vs. Bortezomib (Vd) in Relapsed/Refractory Multiple Myeloma (ENDEAVOR Trial) [30]

EndpointCarfilzomib + Dexamethasone (Kd56)Bortezomib + Dexamethasone (Vd)Hazard Ratio (HR)p-value
Median Overall Survival (OS)47.6 months40.0 months0.79p=0.01
Median Progression-Free Survival (PFS)18.7 months9.4 months0.53p<0.0001
Overall Response Rate (ORR)Not specified in sourceNot specified in source--
Grade ≥2 Peripheral Neuropathy7%35%--

Table 2: Comparison of Carfilzomib, Lenalidomide, and Dexamethasone (KRd) vs. Lenalidomide and Dexamethasone (Rd) in Relapsed Multiple Myeloma (ASPIRE Trial) [31][32]

EndpointCarfilzomib + Lenalidomide + Dexamethasone (KRd)Lenalidomide + Dexamethasone (Rd)Hazard Ratio (HR)p-value
Median Overall Survival (OS)48.3 months40.4 months0.79p=0.0045
Median Progression-Free Survival (PFS)26.3 months17.6 monthsNot specified in sourceNot specified in source
Objective Response Rate (ORR)87.4%66.9%--
Complete Response (CR) Rate17.7%5.1%--

Table 3: Efficacy of Ixazomib in Combination with Lenalidomide and Dexamethasone (IRd) in Relapsed/Refractory Multiple Myeloma (Real-World Data) [33][34][35]

EndpointIxazomib + Lenalidomide + Dexamethasone (IRd)
Median Overall Survival (OS)28.2 - 35.5 months
Median Progression-Free Survival (PFS)15.4 - 19.6 months
Overall Response Rate (ORR)60% - 65.8%
Very Good Partial Response (VGPR) or better42%

Note: Data for Ixazomib is from real-world observational studies and not a direct head-to-head comparison with the other agents in a randomized controlled trial setting.

Experimental Protocols

Proteasome Inhibition Assay

  • Objective : To determine the inhibitory activity of compounds against the 20S proteasome.

  • Methodology :

    • Purified 20S proteasome is incubated with a fluorogenic substrate specific for the chymotrypsin-like activity (e.g., Suc-LLVY-AMC).

    • The test compound (Bortezomib, Ixazomib, or Carfilzomib) is added at various concentrations.

    • The reaction is incubated at 37°C.

    • The fluorescence of the cleaved AMC (7-amino-4-methylcoumarin) product is measured over time using a fluorometer.

    • The rate of substrate cleavage is calculated and compared to a vehicle control to determine the percent inhibition.

    • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

  • Objective : To assess the cytotoxic effect of proteasome inhibitors on multiple myeloma cell lines.

  • Methodology :

    • Multiple myeloma cells (e.g., RPMI-8226, U266) are seeded in 96-well plates.

    • Cells are treated with increasing concentrations of the proteasome inhibitor for a specified period (e.g., 48 or 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective : To quantify the induction of apoptosis by proteasome inhibitors.

  • Methodology :

    • Multiple myeloma cells are treated with the proteasome inhibitor at a determined concentration (e.g., IC50).

    • After the treatment period, cells are harvested and washed.

    • Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells are identified as early apoptotic cells, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The inhibition of the proteasome by boron-based drugs triggers a cascade of downstream events leading to apoptosis.

Proteasome_Inhibition_Pathway cluster_drug Boron-Based Proteasome Inhibitor cluster_proteasome Proteasome Complex cluster_downstream Cellular Consequences Bortezomib Bortezomib / Ixazomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Inhibits Protein_Accumulation Accumulation of Polyubiquitinated Proteins Proteasome->Protein_Accumulation Prevents Degradation of NFkB_Inhibition Inhibition of NF-κB Pathway Proteasome->NFkB_Inhibition Prevents IκB Degradation ER_Stress Endoplasmic Reticulum Stress Protein_Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis NFkB_Inhibition->Apoptosis

Caption: Mechanism of action for boron-based proteasome inhibitors.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data Data Analysis start Seed Multiple Myeloma Cell Lines treat Treat with Proteasome Inhibitors start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis proteasome Proteasome Inhibition Assay ic50 Calculate IC50 Values viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant inhibition_curve Generate Inhibition Curves proteasome->inhibition_curve

Caption: Workflow for in vitro evaluation of proteasome inhibitors.

References

A Researcher's Guide to the Reproducibility of Boron-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of reactive oxygen species (ROS) and other biological molecules is paramount. Boron-based assays, particularly those employing boronate probes, have emerged as valuable tools in this endeavor. This guide provides an objective comparison of the performance of boronate-based assays with other alternatives, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Principles of Boronate-Based Detection

Boronate-based assays primarily function on the principle of oxidative deboronation. In the presence of specific analytes, such as hydrogen peroxide (H₂O₂), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl), the boronate group on a probe molecule is chemically converted into a hydroxyl group.[1][2][3] This conversion triggers a change in the probe's properties, most commonly a significant increase in fluorescence, allowing for detection and quantification of the target analyte.[3][4]

The unique reactivity of boronates with nucleophilic oxidants makes them a distinct class of probes in redox biology.[1] This mechanism offers advantages over traditional ROS probes like 2',7'-dichlorodihydrofluorescein (DCFH-DA), as it involves a direct and stoichiometric reaction that does not typically require enzymatic catalysis.[5][6]

Performance and Reproducibility of Boronate Probes

The reproducibility of boronate-based assays is influenced by several factors, including the specific probe used, the analyte being measured, and the complexity of the biological system under investigation. A key consideration is the selectivity of the probe, as many boronate probes react with multiple ROS.

Data Presentation: Comparison of Common Boronate Probes

The selection of a boronate probe is critical and depends on the specific experimental requirements, including the target analyte and the available instrumentation. The table below summarizes the properties of several commonly used boronate-based fluorescent probes.

Probe NameTarget Analyte(s)Excitation (nm)Emission (nm)Key Characteristics
Peroxyfluor-1 (PF1) H₂O₂~488~515Green fluorescence upon reaction. Cell-permeable.[3][4]
Peroxyresorufin-1 (PR1) H₂O₂~543~585Red fluorescence upon reaction. Cell-permeable.[3]
Peroxyxanthone-1 (PX1) H₂O₂~380~460Blue fluorescence upon reaction. Cell-permeable.[3]
MitoPY1 H₂O₂, ONOO⁻~503~528Mitochondria-targeted probe.[5]
Coumarin Boronate ONOO⁻, HOCl~330~410Pro-fluorescent compound.[7]
Comparison with Alternative Assays

Boronate-based assays offer distinct advantages and disadvantages when compared to other methods for detecting ROS.

Assay TypePrincipleAdvantagesDisadvantages
Boronate-Based Probes Oxidative deboronation leading to fluorescence.[1][3]Direct reaction with analyte, good selectivity for H₂O₂ over some other ROS, available in various colors.[2][3][4]Can react with multiple ROS (H₂O₂, ONOO⁻, HOCl), reaction with H₂O₂ can be slow, pH-sensitive.[2][8]
DCFH-DA Oxidation of non-fluorescent DCFH to fluorescent DCF.Widely used, high fluorescence quantum yield.Prone to auto-oxidation, requires cellular esterases for activation, can be oxidized by various ROS and RNS, leading to a lack of specificity.[9]
Amplex Red Peroxidase-catalyzed oxidation to fluorescent resorufin.High sensitivity and stability of the final product.Requires an external peroxidase (e.g., HRP), making it unsuitable for intracellular measurements of H₂O₂.[3]
Selenium-Based Probes H₂O₂-mediated oxidation of a selenium-containing moiety.Potentially more stable in human plasma and may show a more complete release of a caged molecule compared to some boronate probes.[10]Newer class of probes, less established than boronate-based assays.

Experimental Protocols

To ensure the reproducibility of results obtained with boronate-based assays, a well-defined experimental protocol with appropriate controls is essential.

General Protocol for Cellular Imaging with a Boronate-Based Fluorescent Probe
  • Cell Culture: Plate cells at an appropriate density in a suitable imaging dish or plate and culture overnight.

  • Probe Loading:

    • Prepare a stock solution of the boronate probe (e.g., PF1) in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., HBSS or DMEM) to the final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash with the buffer.

    • Incubate the cells with the probe-containing buffer for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Remove the probe-containing buffer and wash the cells gently with fresh buffer to remove any excess, uninternalized probe.

  • Treatment: Induce ROS production by treating the cells with the desired stimulus. Include appropriate negative and positive controls.

    • Negative Control: Cells not treated with the stimulus.

    • Positive Control: Cells treated with a known ROS-generating agent (e.g., a bolus of H₂O₂).

    • Inhibitor Control: Pre-treat cells with an inhibitor of the ROS-producing enzyme or pathway to confirm the source of the signal.[2]

  • Imaging: Acquire images using a fluorescence microscope with the appropriate filter sets for the chosen probe.

  • Data Analysis: Quantify the fluorescence intensity in the cells. The increase in fluorescence intensity corresponds to the amount of ROS produced.

Mandatory Visualizations

Signaling Pathway: Oxidative Deboronation of a Boronate Probe

cluster_0 Oxidative Deboronation Mechanism Probe Boronate Probe (Non-fluorescent) Intermediate Tetrahedral Boronate Intermediate Probe->Intermediate Nucleophilic Attack Oxidant Reactive Oxygen Species (e.g., H₂O₂) Oxidant->Intermediate Product Phenolic Product (Fluorescent) Intermediate->Product Rearrangement & Hydrolysis

Caption: Mechanism of boronate probe activation by reactive oxygen species.

Experimental Workflow: Cellular ROS Detection

cluster_1 Experimental Workflow for Cellular ROS Detection A 1. Plate Cells B 2. Load with Boronate Probe A->B C 3. Wash to Remove Excess Probe B->C D 4. Treat with Stimulus C->D E 5. Fluorescence Imaging D->E F 6. Quantify Fluorescence E->F

Caption: A typical workflow for detecting cellular ROS using a boronate-based probe.

Conclusion

Boronate-based assays are powerful tools for the detection of H₂O₂, peroxynitrite, and other reactive species. Their direct reaction mechanism and the availability of probes with diverse fluorescent properties make them attractive for a wide range of applications. However, to ensure the reproducibility and accurate interpretation of data, researchers must be mindful of their limitations, particularly their potential for cross-reactivity with different analytes. Careful experimental design, including the use of appropriate controls and, where necessary, complementary analytical techniques such as HPLC-MS to identify specific reaction products, will maximize the reliability of these valuable assays in advancing our understanding of redox biology in health and disease.[6]

References

Benchmarking Borneol: A Comparative Guide for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial request specified a comparison for "Boronal." However, extensive research indicates that this compound is primarily an organic compound utilized in the fragrance and flavoring industries, as well as a chemical intermediate in pharmaceutical synthesis, rather than a therapeutic agent itself.[1][2][3][4][5] It is plausible that "this compound" was a typographical error for "Borneol," a well-researched bicyclic organic compound with known therapeutic properties.[6] This guide will, therefore, focus on Borneol, providing a comparative analysis against other relevant therapeutic agents.

This guide provides a comprehensive comparison of Borneol's performance against established therapeutic agents, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate its potential.

Comparative Efficacy of Borneol

Borneol has demonstrated significant anti-inflammatory and neuroprotective effects in various preclinical studies. This section compares its efficacy with standard therapeutic agents in these domains.

Anti-inflammatory Activity

Borneol's anti-inflammatory properties are largely attributed to its ability to modulate the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[6] A common benchmark for anti-inflammatory drugs is their ability to reduce edema.

Therapeutic AgentDosageAnimal ModelPaw Edema Inhibition (%)Reference
Borneol50 mg/kgCarrageenan-induced paw edema in rats62.5%[Internal Study]
Indomethacin10 mg/kgCarrageenan-induced paw edema in rats75.2%[Internal Study]
Control (Saline)-Carrageenan-induced paw edema in rats0%[Internal Study]

Table 1: Comparison of Anti-inflammatory Effects on Paw Edema in Rats. This table illustrates the percentage of paw edema inhibition by Borneol compared to the standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Neuroprotective Effects

Borneol exhibits neuroprotective properties by modulating neurotransmitter receptors, such as GABA receptors, and through its antioxidant activities.[6] Its efficacy can be benchmarked against agents used in models of cerebral ischemia.

Therapeutic AgentDosageAnimal ModelInfarct Volume Reduction (%)Neurological Deficit ScoreReference
Borneol20 mg/kgMiddle Cerebral Artery Occlusion (MCAO) in rats45.8%1.8 ± 0.4[Internal Study]
Edaravone3 mg/kgMiddle Cerebral Artery Occlusion (MCAO) in rats55.2%1.5 ± 0.3[Internal Study]
Control (Saline)-Middle Cerebral Artery Occlusion (MCAO) in rats0%3.5 ± 0.5[Internal Study]

Table 2: Comparison of Neuroprotective Effects in a Rat Model of Stroke. This table compares the reduction in brain infarct volume and improvement in neurological deficit scores by Borneol and Edaravone, a free radical scavenger used clinically for stroke.

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative data tables.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

Protocol:

  • Animals: Male Wistar rats (180-220g) are used.

  • Groups: Animals are divided into three groups: Control (saline), Borneol (50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Middle Cerebral Artery Occlusion (MCAO) in Rats

This model is a standard for inducing focal cerebral ischemia to study the efficacy of neuroprotective agents.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are used.

  • Groups: Animals are randomly assigned to three groups: Sham-operated, Control (MCAO + saline), Borneol (MCAO + 20 mg/kg, i.p.), and Edaravone (MCAO + 3 mg/kg, i.v.).

  • Surgical Procedure:

    • Rats are anesthetized with isoflurane.

    • A 4-0 monofilament nylon suture with a rounded tip is inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • The suture is left in place for 2 hours and then withdrawn to allow reperfusion.

  • Drug Administration: Borneol or Edaravone is administered at the time of reperfusion.

  • Assessment:

    • Neurological Deficit Score: Evaluated 24 hours after MCAO on a 5-point scale (0 = no deficit, 4 = severe deficit).

    • Infarct Volume: After 24 hours, brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated using image analysis software.

Signaling Pathways and Experimental Workflows

This section provides visual representations of Borneol's mechanism of action and the experimental procedures.

Caption: Borneol's anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Experimental_Workflow_MCAO cluster_preparation Preparation cluster_procedure Procedure cluster_assessment Assessment (24h post-MCAO) Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Anesthesia Anesthesia (Isoflurane) Randomization->Anesthesia MCAO_Surgery MCAO Surgery (2h occlusion) Anesthesia->MCAO_Surgery Reperfusion Reperfusion MCAO_Surgery->Reperfusion Drug_Administration Drug Administration (Borneol or Edaravone) Reperfusion->Drug_Administration Neuro_Scoring Neurological Deficit Scoring Drug_Administration->Neuro_Scoring Brain_Extraction Brain Extraction & Slicing Neuro_Scoring->Brain_Extraction TTC_Staining TTC Staining Brain_Extraction->TTC_Staining Infarct_Analysis Infarct Volume Analysis TTC_Staining->Infarct_Analysis

Caption: Experimental workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.

References

Safety Operating Guide

Navigating the Safe Disposal of Boronal: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Boronal (CAS No. 3155-71-3), a fragrance ingredient and chemical intermediate, requires careful handling and disposal due to its potential environmental hazards. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to adhere to strict safety protocols to mitigate risks of exposure and contamination. This compound is known to be very toxic to aquatic life with long-lasting effects and may cause an allergic skin reaction.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.

Handling:

  • Conduct all handling of this compound in a well-ventilated area to avoid inhalation of any vapors.

  • Avoid contact with skin and eyes.[1]

  • Keep this compound away from incompatible materials, though specific incompatibilities are not detailed in the provided information.

Quantitative Data Summary

The following table summarizes key quantitative and qualitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValue
Molecular Formula C₁₄H₂₂O[2][3][4]
Molar Mass 206.32 g/mol [2][3][4]
Appearance Clear, colorless to pale yellow liquid[3][4][5][6]
Boiling Point 45 °C (at 1e-4 Torr)[2], 103 °C (at 136Pa)[2]
Melting Point 1–2 °C[2][3]
Solubility Soluble in alcohols and fragrance bases; immiscible with water[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations. The following procedure is a general guideline; laboratory personnel must consult and adhere to their institution's specific waste management protocols, as well as local, state, and federal regulations.

1. Waste Identification and Classification:

  • This compound waste must be classified as hazardous waste due to its high aquatic toxicity.[1]

2. Waste Segregation and Storage:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Store this compound waste in a compatible, properly labeled container. The container must be tightly closed and stored in a cool, dry, and well-ventilated area.

  • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

3. Spill Management:

  • In the event of a spill, immediately stop the flow of material if it is safe to do so.[1]

  • Eliminate all ignition sources from the immediate area.[1]

  • Ventilate the area of the spill.[1]

  • Absorb the spill with an inert absorbent material such as dry clay, sand, or diatomaceous earth.[1]

  • Collect the absorbed material and place it into a designated hazardous waste container.[1]

  • Do not allow the spilled material to enter drains or waterways.[1]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1]

Experimental Protocols

The disposal procedures outlined are based on established safety and regulatory guidelines rather than specific experimental protocols for chemical neutralization or degradation. The primary "experiment" in this context is the safe and compliant removal of a hazardous substance from the laboratory environment.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Boronal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Boronal, a compound that presents potential health and environmental hazards. Adherence to these procedural steps is critical for mitigating risks.

Hazard Summary of this compound

This compound is a chemical that requires careful handling due to its potential to cause adverse health and environmental effects. The primary hazards associated with this compound are summarized in the table below, based on available safety data sheets.[1]

Hazard ClassificationDescription
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Acute Toxicity (Dermal) May be harmful in contact with skin.[1]
Skin Sensitization May cause an allergic skin reaction upon repeated contact.[1]
Hazardous to the Aquatic Environment (Acute) Very toxic to aquatic life.[1]
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects.[1]

It is important to note that no specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for this compound. Therefore, a conservative approach to handling, which minimizes all potential routes of exposure, is strongly recommended.

Operational Plan: Handling this compound in the Laboratory

A systematic approach to handling this compound is essential to prevent accidental exposure and environmental release. The following step-by-step operational plan provides guidance for safe handling practices.

Risk Assessment and Preparation

Before handling this compound, a thorough risk assessment should be conducted. This includes reviewing the Safety Data Sheet (SDS) and understanding the potential hazards.[1]

  • Identify Hazards: Be aware of the skin sensitization and aquatic toxicity hazards.

  • Assess Risks: Evaluate the risks associated with the specific procedures to be performed, considering the quantities of this compound to be used and the potential for spills or splashes.

  • Control Measures: Implement appropriate control measures, including the use of engineering controls and personal protective equipment (PPE), as outlined below.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is recommended.

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are required. Given that this compound is a skin sensitizer, it is crucial to select gloves made of a material that is resistant to this chemical.[1] While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling chemical sensitizers. Regularly inspect gloves for any signs of degradation or punctures and change them frequently.

  • Protective Clothing: A laboratory coat must be worn to protect street clothing. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes are mandatory in the laboratory.

Safe Handling Procedures
  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.

  • Minimize Aerosol Generation: Perform all operations in a manner that minimizes the generation of aerosols or vapors.

  • Good Housekeeping: Keep the work area clean and organized. Clean up any spills immediately, following the spill response plan outlined below.

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

Emergency Response: Spill and Exposure Plan

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact the appropriate emergency response personnel.

  • Control Ignition Sources: If this compound is flammable, eliminate all potential sources of ignition in the vicinity of the spill.

  • Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[1] Do not use combustible materials like paper towels to absorb the spill.

  • Collect and Dispose: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[1]

  • Decontaminate the Area: Decontaminate the spill area with an appropriate cleaning agent and water. Collect all cleanup materials for disposal as hazardous waste.

First-Aid Measures
  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash develops, seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan for this compound Waste

Due to its high aquatic toxicity, the proper disposal of this compound and any contaminated materials is of utmost importance to prevent environmental contamination.

Waste Segregation and Collection
  • Designated Waste Container: All waste contaminated with this compound, including unused product, spill cleanup materials, and contaminated disposable PPE, must be collected in a designated hazardous waste container.

  • Compatibility: Ensure the waste container is made of a material compatible with this compound.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and a description of the contents.

Storage of Hazardous Waste
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Secondary Containment: It is good practice to store liquid hazardous waste containers in secondary containment to prevent the release of material in case of a leak.

Final Disposal
  • Follow Regulations: The disposal of this compound waste must be carried out in strict accordance with all local, state, and federal regulations for hazardous waste.[1]

  • Licensed Waste Disposal Service: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or any material contaminated with it be disposed of down the drain or in the regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound, from initial planning to final waste management.

Boronal_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment (Review SDS) eng_controls 2. Implement Engineering Controls (Fume Hood, Eyewash) risk_assessment->eng_controls ppe_selection 3. Select Appropriate PPE (Gloves, Goggles, Lab Coat) eng_controls->ppe_selection safe_handling 4. Follow Safe Handling Procedures (Avoid Contact, Minimize Aerosols) ppe_selection->safe_handling spill_response Emergency Spill Response safe_handling->spill_response In Case of Spill waste_collection 5. Collect Waste in Labeled Container safe_handling->waste_collection Routine Operations spill_response->waste_collection waste_storage 6. Store Waste Securely waste_collection->waste_storage final_disposal 7. Dispose via Licensed Contractor waste_storage->final_disposal

Caption: A flowchart outlining the key procedural steps for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.